molecular formula C6H7BFNO3 B1443126 2-Fluoro-5-methoxypyridine-4-boronic acid CAS No. 1451392-17-8

2-Fluoro-5-methoxypyridine-4-boronic acid

Cat. No.: B1443126
CAS No.: 1451392-17-8
M. Wt: 170.94 g/mol
InChI Key: MFXOCJQHJRUNJF-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxypyridine-4-boronic acid is a useful research compound. Its molecular formula is C6H7BFNO3 and its molecular weight is 170.94 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2-fluoro-5-methoxypyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO3/c1-12-5-3-9-6(8)2-4(5)7(10)11/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXOCJQHJRUNJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401233642
Record name Boronic acid, B-(2-fluoro-5-methoxy-4-pyridinyl)-
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Molecular Weight

170.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451392-17-8
Record name Boronic acid, B-(2-fluoro-5-methoxy-4-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451392-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(2-fluoro-5-methoxy-4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401233642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Fluoro-5-methoxypyridine-4-boronic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Fluoro-5-methoxypyridine-4-boronic acid: Properties, Reactivity, and Applications

Introduction: A Versatile Heterocyclic Building Block

This compound is a substituted pyridine derivative that has emerged as a significant building block in modern organic synthesis.[1] Its unique structural features—a pyridine core functionalized with a fluorine atom, a methoxy group, and a reactive boronic acid moiety—make it a valuable reagent, particularly in the fields of medicinal chemistry and materials science.[1] The pyridine scaffold is a common motif in numerous pharmaceuticals, and the specific substitution pattern of this compound allows for precise modification of a target molecule's electronic and pharmacokinetic properties.[2]

This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of this compound, with a focus on its role in palladium-catalyzed cross-coupling reactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the synthesis of novel compounds.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are critical for its handling, storage, and use in chemical reactions. The data presented below has been compiled from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 1043869-98-2[1][3]
Molecular Formula C₆H₇BFNO₃[1][3]
Molecular Weight 170.93 g/mol [1][3]
Appearance Off-white solid[1]
Boiling Point 323.52 °C at 760 mmHg (Predicted)[1]
Density 1.343 g/cm³ (Predicted)[1]
pKa 6.91 ± 0.58 (Predicted)[1]
Storage Conditions Inert atmosphere, store in freezer (-20°C)[1][3][4]

Reactivity and Synthetic Utility

The synthetic value of this compound is primarily derived from its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds.[5][6]

The Suzuki-Miyaura Coupling Mechanism

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (or triflate), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 2-fluoro-5-methoxypyridinyl moiety) to the palladium center, displacing the halide. The base is crucial as it forms a more nucleophilic "ate" complex with the boronic acid, facilitating this step.[7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The fluorine and methoxy substituents on the pyridine ring influence the electronic properties of the molecule, which can affect the rate and efficiency of the transmetalation step. These groups are often incorporated by medicinal chemists to modulate properties like metabolic stability and receptor binding affinity in the final product.

Suzuki_Miyaura_Coupling Pd0 Pd(0) Catalyst ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition ArX Aryl Halide (R-X) ArX->ArPdX ArPdAr Ar-Pd(II)-Ar' ArPdX->ArPdAr Boronic Boronic Acid (Ar'-B(OH)₂) + Base AteComplex Boronate 'ate' Complex [Ar'-B(OH)₃]⁻ Boronic->AteComplex Activation AteComplex->ArPdAr Transmetalation ArPdAr->Pd0 Reductive Elimination Product Product (Ar-Ar') ArPdAr->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Materials Science

Boronic acids are indispensable tools in modern chemistry. Their low toxicity, stability, and ease of handling have contributed to their widespread use.[5] Several FDA-approved drugs, such as Bortezomib (Velcade), Ixazomib, and Vaborbactam, contain a boron atom, highlighting the significance of this class of compounds in medicine.[8][9]

This compound serves as a key intermediate for introducing the substituted pyridine moiety into larger, more complex molecules.[1] This is particularly relevant in:

  • Drug Discovery: Substituted pyridines are prevalent in pharmaceuticals.[2] This building block allows for the systematic exploration of structure-activity relationships (SAR) by coupling it with various aryl or heteroaryl halides to generate libraries of potential drug candidates.[2]

  • Materials Science: The unique electronic and photophysical properties of bi-aryl and heteroaryl compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors.[5] This boronic acid can be used to synthesize such advanced materials.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling Workflow

This section describes a generalized, self-validating protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide.

Causality in Protocol Design
  • Catalyst Choice: A palladium catalyst with a phosphine ligand (e.g., Pd(dppf)Cl₂) is chosen for its efficiency in coupling a wide range of substrates, including electron-rich and electron-poor systems.[10]

  • Base Selection: An inorganic base like potassium carbonate (K₂CO₃) is used to activate the boronic acid for transmetalation without being overly harsh, which could degrade sensitive functional groups.[7]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is often employed. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) because the Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it.[11]

Step-by-Step Methodology
  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

    • Add the base (e.g., K₂CO₃, 2.5 equivalents).

    • Seal the flask with a rubber septum.

  • Atmosphere Inerting:

    • Evacuate the flask under vacuum and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition:

    • Using a syringe, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask. The solvents should be degassed beforehand by sparging with an inert gas for 15-30 minutes.

  • Reaction Execution:

    • Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).[10]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.

Experimental_Workflow Start Start Setup 1. Combine Reagents (Boronic Acid, Aryl Halide, Pd Catalyst, Base) Start->Setup Inert 2. Inert Atmosphere (Vacuum/Inert Gas Cycles) Setup->Inert Solvent 3. Add Degassed Solvents Inert->Solvent Heat 4. Heat and Stir (e.g., 80-100 °C) Solvent->Heat Monitor 5. Monitor Progress (TLC or LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup 6. Aqueous Workup (Extraction & Washing) Monitor->Workup Reaction Complete Purify 7. Purify (Column Chromatography) Workup->Purify End End (Pure Product) Purify->End

Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with care. While specific toxicological data is limited, information from structurally related compounds provides guidance.[12][13]

  • Hazard Identification: May be harmful if swallowed, cause skin irritation, serious eye irritation, and respiratory irritation.[3][14]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves.[13] Handle in a chemical fume hood to avoid inhalation of dust.[12]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[13]

    • Skin: Wash off with soap and plenty of water.[13]

    • Inhalation: Move the person into fresh air.[13]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[13] In all cases of significant exposure, seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[15][16] For long-term stability, storage in a freezer under an inert atmosphere is recommended to prevent degradation and decomposition.[1][3][4] Boronic acids can be sensitive to moisture and have a tendency to cake over time.[15]

  • Disposal: Dispose of as special waste in accordance with local, state, and national regulations.[12]

Conclusion

This compound is a highly versatile and valuable reagent for the synthesis of complex organic molecules. Its utility is most profoundly demonstrated in the Suzuki-Miyaura cross-coupling reaction, which enables the straightforward construction of C-C bonds. The strategic placement of fluoro and methoxy substituents provides medicinal chemists with a powerful tool to fine-tune the properties of new therapeutic agents. A thorough understanding of its properties, reactivity, and handling procedures is essential for its effective and safe utilization in the research and development laboratory.

References

  • Cas 1043869-98-2, 5-FLUORO-2-METHOXYPYRIDINE-4-BORONIC ACID . LookChem. [Link]

  • 2-Fluoro-6-methoxypyridine-3-boronic acid - SAFETY DATA SHEET . AFG Bioscience. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective . National Center for Biotechnology Information (PMC). [Link]

  • Preparation method for 2-fluoropyridine-4-boric acid.
  • Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide . Boron Molecular. [Link]

  • (2-fluoro-5-methoxypyridin-4-yl)boronic acid . Sunway Pharm Ltd. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . National Center for Biotechnology Information (PMC). [Link]

  • Borate handling and storage . U.S. Borax. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters . Canadian Science Publishing. [Link]

  • How to Store Boric Acid . Lab Alley. [Link]

  • (2-Fluoro-5-isobutoxy-4-methoxyphenyl)boronic acid . PubChem. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids . ResearchGate. [Link]

  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters . ACS Publications. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective . MDPI. [Link]

  • Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing . National Center for Biotechnology Information (PMC). [Link]

Sources

Foreword: The Strategic Value of a Multifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-5-methoxypyridine-4-boronic acid (CAS: 1451392-17-8)

In the landscape of modern medicinal chemistry, success is often dictated by the strategic selection of building blocks that impart multiple advantageous properties simultaneously. This compound is a prime exemplar of such a reagent. It is not merely a coupling partner but a sophisticated architectural element for constructing complex molecular entities. The strategic placement of a fluorine atom, a methoxy group, and a nitrogen atom within the pyridine ring, combined with the versatile reactivity of the boronic acid, offers a powerful tool for drug discovery professionals. This guide provides a deep dive into the technical nuances of this reagent, from its fundamental properties to its application in robust synthetic protocols, grounded in the experience of a senior application scientist.

Core Physicochemical & Spectroscopic Profile

Understanding the intrinsic properties of a reagent is the foundation of its effective application. While extensive experimental data for this specific molecule is not broadly published, we can consolidate its known attributes and predict its spectroscopic characteristics based on its structure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1451392-17-8[1][2]
Molecular Formula C₆H₇BFNO₃[1]
Molecular Weight 170.93 g/mol [1]
IUPAC Name (2-Fluoro-5-methoxy-4-pyridinyl)boronic acid[1]
InChI Key MFXOCJQHJRUNJF-UHFFFAOYSA-N[1][3]
Purity Typically ≥95%[3]
Appearance White to off-white solid (Expected)General knowledge
Stability Stable under normal conditions.[4] Sensitive to moisture.[4]
Spectroscopic Signature Analysis

While a certificate of analysis from a supplier like BLDpharm would provide definitive spectra[5], we can predict the key features a researcher should expect to observe:

  • ¹H NMR: Expect distinct aromatic protons. The proton at the C6 position will likely appear as a doublet due to coupling with the adjacent fluorine atom. The proton at the C3 position would be a singlet. The methoxy group will present as a sharp singlet around 3.8-4.0 ppm. The acidic protons of the boronic acid group (-B(OH)₂) are broad and may be exchangeable with D₂O.

  • ¹³C NMR: The carbon atoms will show characteristic shifts, with the carbon bearing the fluorine (C2) exhibiting a large one-bond C-F coupling constant. The carbon attached to the boronic acid (C4) will also be identifiable.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift providing confirmation of the fluorine's chemical environment.

  • ¹¹B NMR: A broad signal characteristic of a trigonal boronic acid species will be present.

  • Mass Spectrometry (MS): The exact mass should be readily verifiable, corresponding to the molecular formula C₆H₇BFNO₃.[1]

Plausible Synthesis Workflow

The synthesis of heteroaryl boronic acids often involves a directed ortho-metalation (DoM) or halogen-metal exchange followed by borylation. For this compound, a plausible and efficient route would start from a readily available substituted pyridine precursor.

Below is a representative, field-proven methodology. The causality behind the choice of reagents is critical: a strong, non-nucleophilic base like LDA is required for regioselective deprotonation, and a trialkyl borate is the standard electrophile for introducing the boronic acid moiety.

Diagram: Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Directed Lithiation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis Start 2-Fluoro-5-methoxypyridine Reagent1 LDA, THF, -78 °C Start->Reagent1 Intermediate Lithium Intermediate Reagent1->Intermediate Reagent2 B(OiPr)₃, -78 °C Intermediate->Reagent2 BorateEster Boronic Ester Intermediate Reagent2->BorateEster Reagent3 Aqueous Acid Workup (e.g., HCl) BorateEster->Reagent3 Product This compound Reagent3->Product

Caption: A plausible three-step synthesis of the target compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

  • 2-Fluoro-5-methoxypyridine (Starting Material)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate (B(OiPr)₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 1M solution

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel with anhydrous THF and diisopropylamine.

  • LDA Formation: Cool the flask to -78 °C using a dry ice/acetone bath. Add n-BuLi dropwise via syringe. Stir for 30 minutes at -78 °C to pre-form Lithium Diisopropylamide (LDA). Rationale: Pre-forming LDA ensures complete base formation and avoids side reactions of n-BuLi with the substrate.

  • Lithiation: Add a solution of 2-Fluoro-5-methoxypyridine in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir for 1-2 hours. Rationale: The methoxy group directs the deprotonation to the C4 position. The low temperature is critical to prevent decomposition and side reactions.

  • Borylation: Add triisopropyl borate dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight. Rationale: The borate ester is an excellent electrophile for the lithiated intermediate. Slow warming ensures the reaction goes to completion.

  • Hydrolysis & Workup: Cool the mixture to 0 °C and quench by the slow addition of 1M HCl until the pH is acidic (~pH 2-3). This hydrolyzes the boronic ester to the desired boronic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Core Application: Suzuki-Miyaura Cross-Coupling

The paramount application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction forms a C(sp²)-C(sp²) bond, a cornerstone transformation in the synthesis of biaryls and other conjugated systems prevalent in pharmaceuticals.[8][9]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OH)₂ (Base Activated) ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Representative Protocol: Suzuki-Miyaura Coupling

Objective: To couple this compound with a generic aryl bromide (Ar-Br).

Materials:

  • This compound (1.2 equivalents)

  • Aryl Bromide (Ar-Br) (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Dioxane/Water mixture, 4:1)

Protocol:

  • Reactor Setup: To a microwave vial or Schlenk tube, add the aryl bromide, this compound, the palladium catalyst, and the base.

  • Inerting: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. Rationale: The Pd(0) active catalyst is oxygen-sensitive, so removing air is crucial for catalytic efficiency.

  • Solvent Addition: Add the degassed solvent mixture via syringe. Rationale: Using a mixture containing water can be beneficial for the solubility of the base and the transmetalation step.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (typically 2-16 hours). Monitor reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Table 2: Illustrative Suzuki Coupling Reaction Parameters for Optimization

ParameterCondition 1Condition 2Condition 3Rationale for Variation
Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄XPhos Pd G3Ligand electronics and sterics dramatically affect reaction efficiency.
Base K₂CO₃Cs₂CO₃K₃PO₄Base strength influences the activation of the boronic acid for transmetalation.[9]
Solvent Dioxane/H₂OToluene2-MeTHFSolvent polarity and aprotic/protic nature impact reagent solubility and reaction kinetics.
Temperature 80 °C100 °C110 °CHigher temperatures can overcome activation barriers for challenging substrates.

Strategic Considerations in Drug Discovery

The utility of this compound extends beyond simple bond formation. Each component of its structure is deliberately placed to modulate key drug-like properties.

  • Fluorine Atom: The introduction of fluorine is a well-established strategy in medicinal chemistry.[10] Its high electronegativity can alter the pKa of the pyridine nitrogen, influencing receptor binding interactions. Furthermore, the C-F bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.[11][12]

  • Pyridine Core: The pyridine nitrogen acts as a hydrogen bond acceptor, a critical interaction for molecular recognition at a biological target. It also imparts aqueous solubility, a key pharmacokinetic parameter.

  • Methoxy Group: This electron-donating group modulates the electronic properties of the pyridine ring, which can fine-tune the reactivity of the boronic acid and the binding affinity of the final molecule. It can also serve as a metabolic soft spot or be involved in hydrogen bonding.

  • Boronic Acid Moiety: While primarily used for coupling, the boronic acid group itself has gained significant traction as a pharmacophore, notably in proteasome inhibitors like Bortezomib.[13][14] It can form reversible covalent bonds with serine residues in enzyme active sites.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is non-negotiable. While a specific SDS for CAS 1451392-17-8 is not detailed in the search results, data from structurally analogous pyridine boronic acids provides a reliable guide.[4][15][16]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[17]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4] Avoid contact with skin, eyes, and clothing.[17] Wash hands thoroughly after handling.[15]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes.[4][15]

    • Skin: Wash off immediately with soap and plenty of water.[4]

    • Inhalation: Move the person to fresh air.[15]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.[4] In all cases of significant exposure, seek medical attention.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][16] Boronic acids are often moisture-sensitive and can undergo dehydration to form boroxines, so storage under an inert atmosphere is recommended for long-term stability.

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.[4][15]

References

  • ChemBuyersGuide.com, Inc. (n.d.). Amadis Chemical Company Limited (Page 178). Retrieved from [Link]

  • ChemBuyersGuide.com, Inc. (n.d.). ChemScene (Page 174). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boronic Acids in Medicinal Chemistry: A Focus on Fluorinated Derivatives. Retrieved from [Link]

  • King-Pharm. (2026). 1451392-17-8 this compound. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. Retrieved from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. J Enzyme Inhib Med Chem, 22(5), 527-40. Retrieved from [Link]

  • Vale, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4497. Retrieved from [Link]

  • Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-69. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. Retrieved from [Link]

  • Singh, J., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 14(8), 735. Retrieved from [Link]

  • Wymann, M. P., & Vilar, G. (2008). Molecular recognition with boronic acids—applications in chemical biology. Chemical Communications, (37), 4446-4456. Retrieved from [Link]

  • Nanjing Raise Pharmatech Co., Ltd. (n.d.). Boric acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • lookchem. (n.d.). Cas 1043869-98-2,5-FLUORO-2-METHOXYPYRIDINE-4-BORONIC ACID. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

  • Singh, J., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. Retrieved from [Link]

  • Dembinski, R., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. International Journal of Molecular Sciences, 23(11), 5945. Retrieved from [Link]

Sources

Introduction: The Strategic Value of Fluorinated Pyridine Boronic Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-methoxypyridine-4-boronic acid

In the landscape of contemporary medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design due to its unique electronic properties, hydrogen bonding capabilities, and metabolic stability. The strategic incorporation of fluorine atoms and boronic acid functionalities further enhances the utility of this privileged heterocycle. This compound, in particular, has emerged as a highly valuable building block. Its structure is engineered for versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a foundational method for constructing carbon-carbon bonds in pharmaceutical synthesis.[1][2]

The fluorine atom at the 2-position modulates the pKa of the pyridine nitrogen and can enhance binding affinity and metabolic stability, while the methoxy group at the 5-position influences the electronic character and provides a vector for further functionalization.[3] The boronic acid at the 4-position serves as a versatile handle for introducing this substituted pyridine moiety into complex molecular architectures.[4] This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate, focusing on the underlying chemical principles and practical considerations for achieving high purity and yield.

Retrosynthetic Analysis and Strategic Approach

The synthesis of pyridinylboronic acids can be approached through several established methods, including Pd-catalyzed C-H borylation, directed ortho-metalation (DoM), and metal-halogen exchange.[5] While direct C-H borylation is elegant, it often suffers from issues with regioselectivity and catalyst inhibition by the pyridine nitrogen.[5] A more robust and predictable strategy, particularly for achieving substitution at the 4-position, is a lithium-halogen exchange followed by borylation.

This approach offers excellent regiochemical control, as the position of the boron moiety is dictated by the initial placement of a halogen atom. Our retrosynthetic analysis identifies a 4-halo-2-fluoro-5-methoxypyridine as the key precursor. The C-B bond is disconnected, revealing a nucleophilic pyridyl-lithium species and an electrophilic borate ester. The pyridyl-lithium is, in turn, derived from a 4-bromo-2-fluoro-5-methoxypyridine via lithium-halogen exchange.

G Target This compound disconnection1 C-B Bond Formation (Borylation) Target->disconnection1 Intermediate_Li 4-Lithio-2-fluoro-5-methoxypyridine + Triisopropyl Borate disconnection1->Intermediate_Li disconnection2 Lithium-Halogen Exchange Intermediate_Li->disconnection2 Precursor 4-Bromo-2-fluoro-5-methoxypyridine disconnection2->Precursor disconnection3 Electrophilic Bromination Precursor->disconnection3 StartingMaterial 2-Fluoro-5-methoxypyridine disconnection3->StartingMaterial

Caption: Retrosynthetic pathway for the target compound.

This two-step forward synthesis—regioselective bromination followed by lithiation-borylation—is a reliable and scalable route to the desired product.

Part 1: Synthesis of the Key Precursor: 4-Bromo-2-fluoro-5-methoxypyridine

Principle of the Reaction: The first critical step is the regioselective introduction of a bromine atom at the C4 position of the 2-fluoro-5-methoxypyridine ring. The electronic properties of the substituents guide the electrophilic aromatic substitution. The methoxy group is an activating, ortho-, para- directing group, while the fluorine atom is deactivating but also ortho-, para- directing. The pyridine nitrogen is strongly deactivating. The combined directing effects favor substitution at the C4 and C6 positions. However, the C4 position is sterically more accessible and electronically favored, allowing for selective bromination under carefully controlled conditions. Using a strong lithiating agent like Lithium Diisopropylamide (LDA) to deprotonate the C4 position, followed by quenching with an electrophilic bromine source, provides a highly regioselective method.

Detailed Experimental Protocol:

  • Preparation: To a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • LDA Formation/Addition: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C. Alternatively, add commercial Lithium Diisopropylamide (LDA) solution (1.1 eq) directly to the cooled reaction flask.

  • Deprotonation: To the LDA solution, add a solution of 2-fluoro-5-methoxypyridine (1.0 eq) in anhydrous THF (20 mL) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Bromination: Slowly add 1,2-dibromo-1,1,2,2-tetrachloroethane (1.2 eq) dissolved in anhydrous THF (15 mL). The choice of a solid bromine source like this is a causal one; it is less hazardous and easier to handle than liquid bromine and provides a controlled delivery of the electrophile.

  • Quenching and Workup: After stirring for 2 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL). Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-bromo-2-fluoro-5-methoxypyridine as a solid.

Part 2: Lithiation-Borylation to Yield this compound

Principle of the Reaction: This step is the core of the synthesis and relies on a lithium-halogen exchange reaction.[6][7] At the cryogenic temperature of -78 °C, n-butyllithium rapidly and selectively exchanges with the bromine atom at the C4 position to form a highly reactive 4-lithiopyridine intermediate. This low temperature is critical to prevent side reactions, such as decomposition of the organolithium species or attack at other positions on the ring.[8] The generated aryllithium is then immediately trapped by an electrophilic boron reagent, triisopropyl borate. The resulting boronate ester is subsequently hydrolyzed during the acidic workup to afford the final boronic acid.[9]

G cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Isolation Setup Dissolve Precursor in THF Cool Cool to -78 °C (Dry Ice/Acetone) Setup->Cool Add_nBuLi Add n-BuLi (Lithium-Halogen Exchange) Cool->Add_nBuLi Stir1 Stir for 30 min @ -78 °C Add_nBuLi->Stir1 Add_Borate Add Triisopropyl Borate (Borylation) Stir1->Add_Borate Stir2 Stir and Warm to RT Add_Borate->Stir2 Quench Quench with HCl Stir2->Quench Extract Extract with EtOAc Quench->Extract Purify Purify by Recrystallization Extract->Purify FinalProduct Isolate Target Boronic Acid Purify->FinalProduct

Caption: Experimental workflow for the lithiation-borylation step.

Reagents and Conditions Summary

Reagent/ParameterMolar Eq.AmountConcentrationRole / Justification
4-Bromo-2-fluoro-5-methoxypyridine1.0(Varies)~0.2 M in THFKey Precursor
Anhydrous Tetrahydrofuran (THF)-(Solvent)-Aprotic solvent, stable to n-BuLi at low temp.
n-Butyllithium (n-BuLi)1.1(Varies)2.5 M in HexanesStrong base for lithium-halogen exchange.
Triisopropyl borate1.2(Varies)NeatElectrophilic boron source.
Reaction Temperature--78 °C-Critical for stability of the organolithium intermediate.
Hydrochloric Acid (HCl)Excess(Varies)2 M (aq)Quenches reaction and hydrolyzes boronate ester.

Detailed Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked 500 mL round-bottom flask under an argon atmosphere, dissolve the 4-bromo-2-fluoro-5-methoxypyridine (1.0 eq) in anhydrous THF (200 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath with vigorous stirring.

  • Lithium-Halogen Exchange: Add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature remains below -70 °C. A color change is typically observed. Stir the resulting solution at -78 °C for 30 minutes.

  • Borylation: To the newly formed organolithium species, add triisopropyl borate (1.2 eq) dropwise via syringe, again maintaining the temperature below -70 °C.

  • Warming: After the addition is complete, stir the reaction mixture at -78 °C for an additional hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature overnight.

  • Hydrolysis and Workup: Cool the flask to 0 °C in an ice bath and quench the reaction by the slow, careful addition of 2 M hydrochloric acid until the pH is ~2. Stir vigorously for 30 minutes.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Purification and Isolation: Combine the organic extracts, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid is typically purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by trituration with diethyl ether to yield this compound as a white to off-white solid.

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the two pyridine protons and the methoxy group protons. The absence of the starting material signals should be confirmed.

  • ¹⁹F NMR: A singlet corresponding to the single fluorine atom.

  • ¹¹B NMR: A broad singlet characteristic of a boronic acid.

  • LC-MS: To confirm the molecular weight (170.93 g/mol ) and assess purity.

Conclusion

This guide outlines a robust and reproducible two-step synthesis for this compound, a key building block for pharmaceutical research. The strategy, centered on a regiocontrolled lithiation-borylation, is a testament to the power of classical organometallic transformations in modern synthetic chemistry. The causality-driven explanations for reagent choice and reaction conditions provide the necessary framework for researchers to not only replicate this procedure but also to adapt and troubleshoot it effectively. The successful synthesis of this compound provides a valuable tool for the construction of novel molecular entities through Suzuki-Miyaura cross-coupling and other related transformations.

References

  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. [Link]

  • National Center for Biotechnology Information (2024). A Simple, Modular Synthesis of Substituted Pyridines. PubMed Central. [Link]

  • Hreczycho, G. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(1), 261-280. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Berion, D., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 26(16), 4987. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2023). Exploring 5-Fluoro-2-Methoxypyridine: Properties, Applications, and Manufacturing. [Link]

  • ResearchGate. Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. [Link]

  • Fernandes, C., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(10), 2673. [Link]

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

  • Aggarwal, V. K. (2015). Lithiation-Borylation in Synthesis. University of Bristol. [Link]

  • Leonori, D., & Aggarwal, V. K. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of Chemical Research, 47(10), 3174–3183. [Link]

  • LookChem. 5-FLUORO-2-METHOXYPYRIDINE-4-BORONIC ACID. [Link]

  • University of Bristol Research Portal. The lithiation–borylation reaction. [Link]

  • Smith, A. B., 3rd, & Kim, W. S. (2015). Application of Lithiation-Borylation to the Total Synthesis of (-)-Rakicidin F. Organic letters, 17(18), 4440–4443. [Link]

  • Google Patents. (2013). Preparation method of fluoropyridine compounds. CN102898358A.
  • Google Patents. (2015). Preparation method for 2-fluoropyridine-4-boric acid. CN104478913A.
  • Ningbo Inno Pharmchem Co.,Ltd. (2023). The Chemical Properties and Applications of 5-Fluoro-2-methoxypyridine. [Link]

  • Organic Chemistry Portal. Synthesis of alkylboronic acids and alkylboronates. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Das, B. C., et al. (2020). Boron Chemistry for Medical Applications. Molecules, 25(12), 2795. [Link]

  • ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Clegg, W., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Tetrahedron, 60(13), 3059-3066. [Link]

  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

  • ResearchGate. Cross-coupling of a range of boronic acids with 4-chloroacetophenone. [Link]

  • PubChem. (2-Fluoro-5-isobutoxy-4-methoxyphenyl)boronic acid. [Link]

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2-Fluoro-5-methoxypyridine-4-boronic acid structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-5-methoxypyridine-4-boronic acid: A Cornerstone Building Block for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the synthesis, handling, and application of this compound. Our focus extends beyond mere procedural steps to elucidate the underlying chemical principles and strategic considerations that make this reagent a valuable tool in the synthesis of complex molecular architectures.

Introduction: Strategic Importance in Medicinal Chemistry

This compound (CAS No. 1451392-17-8) is a specialized heterocyclic building block that has garnered significant interest in the pharmaceutical industry.[1] Its utility stems from the unique combination of a pyridine core, a common pharmacophore in numerous therapeutic agents, with strategically placed functional groups that modulate its physicochemical and pharmacological properties.[2]

The boronic acid moiety at the 4-position renders the molecule an ideal coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that is indispensable for the formation of carbon-carbon bonds.[2][3] The presence of a fluorine atom at the 2-position and a methoxy group at the 5-position offers medicinal chemists precise tools to fine-tune molecular properties such as metabolic stability, lipophilicity (logP), and target-binding interactions. The strategic placement of these substituents makes this reagent a high-value intermediate for accessing novel chemical matter in drug discovery programs.[4]

Physicochemical Properties and Specifications

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 1451392-17-8[1][5]
Molecular Formula C₆H₇BFNO₃[1][6]
Molecular Weight 170.93 g/mol [1][6]
Appearance Solid[7]
SMILES OB(C1=CC(F)=NC=C1OC)O[1]
Storage Conditions Inert atmosphere, store in freezer, under -20°C[1]
Purity Typically >95%N/A

Chemical Structure and Reactivity Profile

The reactivity of this compound is a direct consequence of its electronic and steric properties.

Structure: Chemical structure of this compound

  • Pyridine Core: A nitrogenous heterocycle that is a common feature in many approved drugs.

  • Boronic Acid (-B(OH)₂): The reactive functional group for Suzuki-Miyaura coupling, located at the C4 position.

  • Fluoro Group (-F): Positioned at C2, this strongly electron-withdrawing group influences the electron density of the pyridine ring, potentially enhancing its metabolic stability and modulating the pKa of the pyridine nitrogen.

  • Methoxy Group (-OCH₃): An electron-donating group at C5 that can also serve as a hydrogen bond acceptor, influencing solubility and target interactions.

The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction . This reaction provides a powerful and versatile method for forming a C(sp²)–C(sp²) bond between the pyridine core and a variety of aryl, heteroaryl, or vinyl halides/triflates.[8]

The Suzuki-Miyaura Catalytic Cycle

The mechanism is a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII R-Pd(II)-X (Palladacycle) Pd0->PdII Oxidative Addition ArX Aryl Halide (R-X) ArX->Pd0 OxAdd Oxidative Addition PdII_Ar R-Pd(II)-Ar' PdII->PdII_Ar Transmetalation Boronic Boronic Acid Ar'-B(OH)₂ Borate Borate Complex [Ar'-B(OH)₃]⁻ Boronic->Borate Activation Base Base (e.g., K₂CO₃) Base->Boronic Transmetal Transmetalation Borate->PdII PdII_Ar->Pd0 Reductive Elimination Product Coupled Product (R-Ar') PdII_Ar->Product RedElim Reductive Elimination

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Synthetic Pathway Overview

While multiple proprietary routes exist, a common and logical synthetic approach to substituted pyridine boronic acids involves a directed ortho-metalation or halogen-metal exchange followed by borylation.[9]

Synthesis_Pathway start 2-Fluoro-4-halo-5-methoxypyridine (Starting Material) step1 Lithium-Halogen Exchange start->step1 intermediate Lithated Pyridine Intermediate (Highly Reactive) step1->intermediate reagent1 n-BuLi or LDA THF, -78 °C reagent1->step1 step2 Borylation intermediate->step2 borate_ester Boronate Ester Intermediate step2->borate_ester reagent2 Triisopropyl borate B(O-iPr)₃ reagent2->step2 step3 Hydrolysis borate_ester->step3 product 2-Fluoro-5-methoxypyridine- 4-boronic acid step3->product reagent3 Aqueous Acid (e.g., HCl) reagent3->step3

Caption: Plausible synthesis route via lithium-halogen exchange and borylation.

This pathway leverages the generation of a highly reactive organolithium species from a halogenated precursor, which is then quenched with an electrophilic boron source like triisopropyl borate.[10] The final hydrolysis step yields the target boronic acid.

Safety, Handling, and Stability

Hazard Profile

This compound must be handled with appropriate care. It is associated with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Causality: The irritant nature is common for reactive organic molecules and fine powders, which can irritate mucous membranes and skin upon contact. The boronic acid moiety can interact with biological diols, contributing to its bioactivity and potential hazards.

Handling Protocol

A self-validating system of handling ensures user safety and reagent integrity.

  • Engineering Controls: Handle only within a certified chemical fume hood to mitigate inhalation risk.[11] Ensure an eyewash station and safety shower are immediately accessible.[11]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles that meet EN166 (EU) or ANSI Z87.1 (US) standards.[11]

  • Dispensing: Use spatulas and weigh boats for solids. Avoid creating dust.[12] For solution-based transfers, use gastight syringes under an inert atmosphere (e.g., Argon or Nitrogen).

Storage and Stability

Heterocyclic boronic acids are notoriously susceptible to degradation, primarily through protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom) and oxidative decomposition.[13][14] Some may also form anhydrides (boroxines) upon dehydration.

  • Mandatory Storage: Store in a freezer at or below -20°C.[1] The container must be tightly sealed and backfilled with an inert gas like argon.

  • Rationale: Low temperatures drastically reduce the rate of decomposition pathways. The inert atmosphere prevents oxidation. This compound is often shipped via cold-chain transport to maintain its integrity.[1]

Application Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a robust, field-proven starting point for coupling this compound with a generic aryl bromide.

Objective: Synthesize a biaryl product by coupling the pyridine building block with an aryl bromide.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Microwave Reaction cluster_workup 3. Product Workup cluster_purification 4. Purification & Analysis prep_vial Add Reagents to Microwave Vial purge Seal and Purge with Inert Gas (Ar/N₂) prep_vial->purge mw_react Heat in Microwave Reactor (e.g., 120 °C, 20 min) purge->mw_react cool Cool to Room Temp. mw_react->cool filter Filter through Celite cool->filter extract Liquid-Liquid Extraction (e.g., EtOAc/Water) filter->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify analyze Characterize Pure Product (NMR, LC-MS) purify->analyze

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology
  • Vial Preparation:

    • To a 2-5 mL microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq., e.g., 0.2 mmol).

    • Add this compound (1.2–1.5 eq.). Rationale: A slight excess of the boronic acid is used to drive the reaction to completion, accounting for any potential degradation.

    • Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.02–0.05 eq.). Rationale: Dppf is a robust ligand suitable for a wide range of substrates.[8]

    • Add the base, such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 eq.). Rationale: The base is crucial for activating the boronic acid to form the reactive borate species required for transmetalation.[3]

  • Solvent Addition and Degassing:

    • Add the solvent system, typically a mixture like 1,4-dioxane/water (4:1, ~2 mL). Rationale: The presence of water aids in dissolving the base and facilitates the catalytic cycle.

    • Seal the vial with a crimp cap.

    • Purge the vial by bubbling argon or nitrogen through the solution for 5-10 minutes. Rationale: This removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Microwave Irradiation:

    • Place the vial in the microwave reactor.

    • Heat the reaction to a set temperature (e.g., 100–140 °C) for a specified time (e.g., 15–30 minutes). Rationale: Microwave heating provides rapid and uniform heating, significantly reducing reaction times compared to conventional methods.

  • Workup and Isolation:

    • After cooling, dilute the reaction mixture with ethyl acetate or dichloromethane.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the fractions containing the pure product and concentrate to yield the final compound.

Analytical Characterization

To ensure the identity and purity of the final product, a suite of analytical techniques is employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence of aromatic protons on both coupled fragments and the methoxy group protons (a singlet around 3.8-4.0 ppm). The coupling patterns of the aromatic signals are diagnostic of the final structure.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Will show the correct number of carbon signals, including the characteristic C-F and C-B signals, which may be broadened or show specific coupling.

  • ¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A singlet peak will confirm the presence of the fluorine atom on the pyridine ring.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Used to determine the purity of the product and confirm its molecular weight via the observation of the [M+H]⁺ ion.

References

  • Scribd. (n.d.). Pyridine-3-Boronic Acid CAS 1692-25-7. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). (2-fluoro-5-methoxypyridin-4-yl)boronic acid - CAS:1451392-17-8. Retrieved from [Link]

  • Boron Molecular. (n.d.). Buy 2-Fluoro-4-methylpyridine-5-boronic acid. Retrieved from [Link]

  • Lookchem. (n.d.). Cas 1043869-98-2,5-FLUORO-2-METHOXYPYRIDINE-4-BORONIC ACID. Retrieved from [Link]

  • Chemsrc.com. (2022). 5-Fluoro-2-methoxypyridine-4-boronic acid. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

  • Singh, G., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Available at: [Link]

  • PubChem. (n.d.). (2-Fluoro-5-isobutoxy-4-methoxyphenyl)boronic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid.
  • Wiley. (n.d.). 4-Methoxyphenylboronic acid. SpectraBase. Retrieved from [Link]

  • Fouquet, E., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. Available at: [Link]

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A Technical Guide to 2-Fluoro-5-methoxypyridine-4-boronic acid: Properties, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 2-Fluoro-5-methoxypyridine-4-boronic acid, a key heterocyclic building block for professionals in pharmaceutical research and synthetic chemistry. We will move beyond catalog data to explore the compound's essential physical properties, outline protocols for its characterization, and discuss its primary application in modern drug discovery.

Introduction and Strategic Importance

This compound (CAS No. 1451392-17-8) is a substituted pyridinylboronic acid. Such compounds are of immense interest in medicinal chemistry. The pyridine scaffold is a privileged structure, present in numerous approved drugs, while the fluorine and methoxy substituents allow for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity.

The boronic acid functional group makes this compound an ideal coupling partner in the Nobel prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most robust and widely used methods for forming carbon-carbon bonds.[1][2] Its stability, ease of handling compared to other organometallics, and generally low toxicity make it a valuable reagent in the synthesis of complex biaryl and heteroaryl structures.[3][4] This guide serves as a technical resource for researchers utilizing this reagent, focusing on the practical properties that influence its storage, handling, and reactivity.

Molecular Structure and Physicochemical Properties

The utility of a synthetic reagent is fundamentally governed by its structure and physical properties. Below is a summary of the core data for this compound.

Chemical Structure

The structure features a pyridine ring substituted with a fluorine atom at the 2-position, a methoxy group at the 5-position, and the key boronic acid moiety at the 4-position. This specific arrangement of electron-withdrawing (fluoro) and electron-donating (methoxy) groups significantly influences the electronic nature of the ring and the reactivity of the C-B bond.

Caption: Chemical structure of this compound.

Core Physical Data

The following table summarizes the key physical properties. It is important to note that while this compound is commercially available, certain experimental data points like a specific melting point are not yet widely reported in public literature.

PropertyValueSource(s)
CAS Number 1451392-17-8[5]
Molecular Formula C₆H₇BFNO₃[5]
Molecular Weight 170.93 g/mol [5]
Appearance Solid (Specific form, e.g., powder/crystalline, not specified)General
Melting Point No data available[6][7]
Boiling Point No data available[7]
Solubility No quantitative data available. Expected to be soluble in common organic solvents for cross-coupling (e.g., Dioxane, THF, DMF).Inferred
Storage Conditions Inert atmosphere, store in freezer (under -20°C) or refrigerated (2-8°C).[5][5]

Recommended Experimental Protocols for Quality Assessment

For researchers, verifying the identity and purity of a starting material is a prerequisite for reliable and reproducible results. The following protocols outline standard, self-validating methodologies for the characterization of this compound.

Melting Point Determination

Causality: The melting point is a rapid and crucial indicator of purity. A sharp, well-defined melting range suggests a high-purity compound, whereas a broad or depressed melting range indicates the presence of impurities. Although no literature value is available, establishing an in-house value for a new batch and comparing it to subsequent batches is a vital quality control step.

Methodology:

  • Place a small, dry sample into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rapid rate (10-15 °C/min) to quickly determine an approximate melting range.

  • Allow the apparatus to cool.

  • Using a new sample, repeat the measurement with a slow heating rate (1-2 °C/min) near the previously determined approximate range to accurately observe the onset of melting and the point of complete liquefaction.

  • Record this range as the melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for unambiguous structure confirmation. ¹H, ¹³C, and ¹⁹F NMR will verify the presence and connectivity of all atoms in the molecule. For this specific compound, key structural features can be confirmed.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the boronic acid in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as the acidic -OH protons are readily observable.

  • ¹H NMR Analysis: Acquire a standard proton NMR spectrum. The expected spectrum should show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy (-OCH₃) group, and a broad singlet for the two hydroxyl (-OH) protons of the boronic acid group. The chemical shifts and coupling patterns of the aromatic protons will be characteristic of the substitution pattern.

  • ¹⁹F NMR Analysis: Acquire a proton-decoupled fluorine NMR spectrum. A single resonance is expected, confirming the presence of the single fluorine atom. Its chemical shift provides information about the electronic environment.

  • Data Interpretation: The integration of the proton signals should correspond to the number of protons (e.g., aromatic H's = 1H each, OCH₃ = 3H). The presence of all expected signals and the absence of significant impurity peaks validate the structure.

Caption: Workflow for NMR-based structural validation.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[2] This reaction is fundamental to constructing the biaryl and heteroaryl motifs prevalent in pharmaceuticals.

Mechanism & Causality: The reaction's catalytic cycle involves three key steps: oxidative addition of an aryl halide to a Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[1] The physical properties of the boronic acid are critical here:

  • Solubility: The reagent must be soluble in the reaction solvent system to participate effectively in the transmetalation step.

  • Stability: Boronic acids can undergo dehydration to form cyclic boroxine anhydrides. While boroxines can also be active in the coupling, their different reactivity profile can affect reaction kinetics and yield. Storing the compound under dry, inert conditions minimizes this transformation.[5]

Generalized Protocol:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a suitable degassed solvent system, typically a mixture like 1,4-dioxane and water.

  • Execution: Heat the mixture with stirring to the reaction temperature (typically 80-110 °C) and monitor progress by TLC or LC-MS.

  • Workup & Purification: Upon completion, cool the reaction, perform an aqueous workup to remove the base and boron byproducts, and purify the crude product by column chromatography.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. While a specific, comprehensive SDS for this exact compound is not publicly available, data from structurally related compounds provide clear guidance.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Hazards: Similar boronic acids are classified as causing skin and eye irritation and may be harmful if swallowed.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere as specified by the supplier.[5]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177684408, (2-Fluoro-5-isobutoxy-4-methoxyphenyl)boronic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74890663, 2,5-Dimethoxypyridine-4-boronic acid. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 1451392-17-8 | (2-fluoro-5-methoxypyridin-4-yl)boronic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 581840, 2-Fluoro-5-methoxypyrimidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 338458, 4-Fluoro-2-methoxypyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Ramirez-Contreras, R., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Center for Biotechnology Information. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. Retrieved from [Link]

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An In-depth Technical Guide to 2-Fluoro-5-methoxypyridine-4-boronic Acid and Its Isomer: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-methoxypyridine-4-boronic acid and its electronically distinct isomer, 5-Fluoro-2-methoxypyridine-4-boronic acid. With a shared molecular weight of 170.93 g/mol and the chemical formula C₆H₇BFNO₃ , these fluorinated pyridineboronic acids are increasingly valuable building blocks in medicinal chemistry and organic synthesis. This document delves into their synthesis, physicochemical properties, and critically, their application in the construction of complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. Emphasis is placed on the nuanced differences in reactivity imparted by the positional arrangement of the fluoro and methoxy substituents. This guide is intended to serve as a critical resource for researchers leveraging these reagents in the pursuit of novel therapeutics.

Introduction: The Strategic Advantage of Fluorinated Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties. The strategic incorporation of fluorine into such scaffolds can further enhance their therapeutic potential by modulating metabolic stability, pKa, and binding affinity.[1][2] The boronic acid functional group, in turn, serves as a versatile handle for carbon-carbon bond formation, most notably through the robust and highly utilized Suzuki-Miyaura cross-coupling reaction.[3][4][5]

The two isomers discussed herein, (2-Fluoro-5-methoxypyridin-4-yl)boronic acid and 5-Fluoro-2-methoxypyridine-4-boronic acid, offer distinct electronic and steric profiles, providing chemists with a toolkit to fine-tune the properties of target molecules. The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group significantly influences the reactivity of the boronic acid and the properties of the resulting coupled products.

Physicochemical Properties and Isomeric Distinction

A critical aspect for any researcher is the precise identification of the starting materials. The ambiguity in the common nomenclature necessitates a clear distinction based on CAS numbers.

Property(2-Fluoro-5-methoxypyridin-4-yl)boronic acid5-Fluoro-2-methoxypyridine-4-boronic acid
Molecular Weight 170.93 g/mol 170.93 g/mol
Molecular Formula C₆H₇BFNO₃C₆H₇BFNO₃
CAS Number 1451392-17-8[6]1043869-98-2[7]
Appearance Typically an off-white to white solidTypically an off-white to white solid[8]
Storage Store in a cool, dry, well-ventilated area, often under inert atmosphere and refrigerated.[9][10]Store under inert atmosphere, in a freezer (-20°C).[7]

Note: Physical properties such as melting and boiling points are not consistently reported and can vary based on purity and the presence of anhydrides.

Diagram: Isomeric Structures

Caption: Chemical structures of the two isomers.

Synthesis and Characterization

The synthesis of substituted pyridineboronic acids typically involves a multi-step sequence, often culminating in a lithium-halogen exchange followed by borylation.

General Synthetic Approach

A common synthetic route starts from a suitably substituted halopyridine. This precursor undergoes a lithium-halogen exchange at low temperatures (e.g., -78°C) using an organolithium reagent like n-butyllithium. The resulting pyridyl lithium species is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form the corresponding boronate ester. Acidic workup then hydrolyzes the ester to yield the desired boronic acid.

Diagram: General Synthesis Workflow

Synthesis Start Substituted Halopyridine Step1 Lithium-Halogen Exchange (e.g., n-BuLi, -78°C) Start->Step1 Step2 Borylation (e.g., B(OiPr)₃) Step1->Step2 Step3 Acidic Workup (Hydrolysis) Step2->Step3 End Pyridineboronic Acid Step3->End

Caption: General synthetic pathway for pyridineboronic acids.

Specific Synthetic Considerations and Patents

While detailed, peer-reviewed synthetic procedures for these specific isomers are not abundant in readily accessible literature, patent literature often provides valuable insights. For example, the preparation of related fluorinated and methoxy-substituted phenylboronic acids is described in patents for agricultural and pharmaceutical applications, often involving the reaction of a lithiated intermediate with a borate ester.[11] The synthesis of 2-fluoropyridine-4-boronic acid has been described involving the reaction of 2-fluoropyridine with LDA and iodine to generate an iodinated intermediate, which is then converted to the boronic acid.[12]

Spectroscopic Characterization

Unequivocal identification of the correct isomer is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

  • ¹H NMR: The proton NMR spectra will show distinct aromatic signals with coupling patterns influenced by both the fluorine atom and the adjacent protons. The chemical shift of the methoxy group will also be characteristic. The boronic acid protons (B(OH)₂) typically appear as a broad singlet.

  • ¹³C NMR: The carbon NMR will show characteristic shifts for the pyridine ring carbons, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant. The carbon attached to the boron atom may show a broadened signal.[13][14][15]

  • ¹⁹F NMR: This technique is highly informative for confirming the presence and electronic environment of the fluorine atom.

  • Mass Spectrometry: Provides confirmation of the molecular weight.

Researchers can find and contribute to spectral databases for these and other compounds to aid in future identification.[6][7][16][17]

The Suzuki-Miyaura Cross-Coupling Reaction: A Gateway to Molecular Diversity

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate.[3][4][5]

The Catalytic Cycle

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two organic partners are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][5]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation (Ar-B(OH)₂) PdII->Trans PdII_Ar R¹-Pd(II)L₂-Ar Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product R¹-Ar RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Practical Considerations and a General Protocol

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.

  • Catalyst: Palladium catalysts such as Pd(PPh₃)₄, Pd(OAc)₂, and pre-catalysts like PdCl₂(dppf) are commonly used.[18][19]

  • Base: A base is required to activate the boronic acid for transmetalation. Common choices include Na₂CO₃, K₂CO₃, K₃PO₄, and Cs₂CO₃.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add the aryl halide (1.0 eq.), the fluorinated methoxypyridine boronic acid isomer (1.1-1.5 eq.), the palladium catalyst (e.g., PdCl₂(dppf), 0.02-0.05 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system (e.g., dioxane/water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The true value of these building blocks lies in their ability to generate novel molecules with potential therapeutic applications. The fluorinated methoxypyridine moiety can be found in compounds targeting a wide range of diseases. While specific examples for these exact isomers are often proprietary and found within patent literature, the general utility is well-established. Boron-containing compounds, including boronic acids, have seen success in drug development, with several FDA-approved drugs.[1]

The strategic placement of the fluorine and methoxy groups can influence:

  • Metabolic Stability: The C-F bond is very strong and can block sites of metabolism.

  • Receptor Binding: The electronic properties of the substituted pyridine ring can modulate interactions with biological targets.

  • Lipophilicity and Permeability: Fluorine can increase lipophilicity, which can affect cell membrane permeability and oral absorption.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling these boronic acids.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[9][10][20][21]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.[9][10][20] Many boronic acids are sensitive to air and moisture and may require storage under an inert atmosphere.[9]

  • Toxicity: While boronic acids are generally considered to have low toxicity, specific toxicological data for these isomers is limited. It is prudent to treat them as potentially harmful if swallowed, and as skin and eye irritants.[22]

Conclusion

This compound and its isomer, 5-fluoro-2-methoxypyridine-4-boronic acid, are powerful and versatile reagents for the modern medicinal chemist. Their unique electronic properties, conferred by the strategic placement of fluoro and methoxy groups on a pyridine scaffold, make them valuable tools for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of their synthesis, characterization, and reactivity in key transformations like the Suzuki-Miyaura coupling is essential for their effective utilization in drug discovery and development programs.

References

  • Scribd. Pyridine-3-Boronic Acid CAS 1692-25-7 Synonyms None Known. (n.d.). Retrieved from [Link]

  • LookChem. Cas 1043869-98-2, 5-FLUORO-2-METHOXYPYRIDINE-4-BORONIC ACID. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. (n.d.). Retrieved from [Link]

  • United States Patent. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. (n.d.). Retrieved from [Link]

  • Chemsrc. 5-Fluoro-2-methoxypyridine-4-boronic acid. (2022-03-04). Retrieved from [Link]

  • ResearchGate. Examples of boronic acids in pharmacologically relevant compounds. (n.d.). Retrieved from [Link]

  • eScholarship, University of California. Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. (n.d.). Retrieved from [Link]

  • PubMed Central (PMC). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Retrieved from [Link]

  • Google Patents. (12) United States Patent. (2013-01-18). Retrieved from [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Retrieved from [Link]

  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Retrieved from [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024-03-22). Retrieved from [Link]

  • Google Patents. (12) United States Patent. (2011-06-16). Retrieved from [Link]

  • Nanjing Raise Pharmatech Co., Ltd. Boric acid. (n.d.). Retrieved from [Link]

  • HMDB. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). Retrieved from [Link]

  • MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (n.d.). Retrieved from [Link]

  • PubMed Central (PMC). Organoborane coupling reactions (Suzuki coupling). (n.d.). Retrieved from [Link]

  • Google Patents. US5780454A - Boronic ester and acid compounds. (n.d.).
  • Google Patents. CN102757390A - Method for preparing 2-methoxy-4-diazanyl-5-fluoropyrimidine. (n.d.).
  • PubMed Central (PMC). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). Retrieved from [Link]

  • PubMed Central (PMC). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). Retrieved from [Link]

  • Google Patents. CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid. (n.d.).
  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. (n.d.).
  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025-01-30). Retrieved from [Link]

  • PubMed. Fluorotelomer acids are more toxic than perfluorinated acids. (2007-10-15). Retrieved from [Link]

  • MDPI. Boron-Containing Compounds: Identification, Synthesis, Biological Actions and Pharmacology. (n.d.). Retrieved from [Link]

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stability and storage of 2-Fluoro-5-methoxypyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2-Fluoro-5-methoxypyridine-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in contemporary medicinal chemistry, frequently employed in the synthesis of complex molecules destined for drug discovery pipelines. Its utility, however, is intrinsically linked to its chemical integrity. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, drawing from established principles of organoboron chemistry and material safety data. We will delve into the primary degradation pathways that can compromise the purity of this reagent and offer actionable protocols to mitigate these risks, ensuring the reproducibility and success of synthetic endeavors.

Introduction: The Significance of this compound in Synthesis

This compound is a substituted heteroaromatic boronic acid. Such compounds are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The specific arrangement of the fluoro and methoxy substituents on the pyridine ring allows for fine-tuning of electronic properties and steric interactions, making it a valuable synthon for creating novel molecular architectures with potential therapeutic applications. Given its role as a key intermediate, maintaining its purity is paramount.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValueSource
Molecular FormulaC6H7BFNO3[1]
Molecular Weight170.93 g/mol [2]
Melting Point153 - 155 °C[3]
AppearanceSolid (typically off-white powder)[4]

The product is chemically stable under standard ambient conditions (room temperature).[3] However, like many organoboronic acids, it is susceptible to degradation under specific conditions.

Core Stability Concerns and Degradation Pathways

The stability of this compound is primarily threatened by three major decomposition pathways common to organoboronic acids: protodeboronation, oxidation, and boroxine formation.[5]

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by aqueous acids or bases and can be accelerated by the presence of certain metals.[6] For heteroaromatic boronic acids, this pathway can be particularly prevalent.[6]

Oxidation

The carbon-boron bond is susceptible to oxidation, leading to the formation of the corresponding phenol. This is a significant degradation pathway, particularly for electron-rich arylboronic acids. Exposure to air (oxygen) can facilitate this process.[5]

Boroxine Formation (Dehydration)

Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This is a reversible process, and the boroxine can be converted back to the boronic acid in the presence of water. However, the formation of boroxines can affect the stoichiometry of reactions and lead to inconsistencies.

2-Fluoro-5-methoxypyridine-4-boronic_acid This compound Protodeboronation_Product 2-Fluoro-5-methoxypyridine 2-Fluoro-5-methoxypyridine-4-boronic_acid->Protodeboronation_Product + H₂O / H⁺ or OH⁻ Oxidation_Product 2-Fluoro-5-methoxy-4-hydroxypyridine 2-Fluoro-5-methoxypyridine-4-boronic_acid->Oxidation_Product + [O] Boroxine Trimeric Boroxine 2-Fluoro-5-methoxypyridine-4-boronic_acid->Boroxine - 3 H₂O (3 equivalents) Boroxine->2-Fluoro-5-methoxypyridine-4-boronic_acid + 3 H₂O

Caption: Major decomposition pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above, the following storage and handling protocols are recommended. These are based on information from safety data sheets for the target compound and related organoboronic acids.

Storage Conditions
ParameterRecommendationRationale
Temperature Refrigerate (2-8 °C recommended by some suppliers for related compounds) or store at -20°C.[7][8]Slows down the rate of all chemical degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[3][4]Prevents oxidation of the carbon-boron bond.
Moisture Keep container tightly closed in a dry place. This compound is hygroscopic.[3][4]Minimizes protodeboronation and the formation of boroxines.
Light Protect from light.[3]Light can potentially catalyze oxidative degradation.
Handling Procedures
  • Inert Atmosphere: When handling, especially for prolonged periods or when aliquoting, it is best practice to work in a glove box or under a stream of inert gas.

  • Avoid Contamination: Use clean, dry spatulas and glassware to prevent the introduction of moisture or other reactive species.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9] If there is a risk of generating dust, respiratory protection is required.[3]

  • Spill Management: In case of a spill, collect the material dry, bind it, and pump it off. Avoid generating dust. Clean the affected area thoroughly.[3]

cluster_storage Long-Term Storage cluster_handling Handling Store_Refrigerated Refrigerate (-20°C to 8°C) Use_Inert_Atmosphere Handle under Inert Gas Inert_Atmosphere Inert Atmosphere (Ar/N₂) Protect_from_Light Protect from Light Tightly_Sealed Tightly Sealed Container Dry_Glassware Use Dry Glassware/Tools Appropriate_PPE Wear Appropriate PPE

Caption: Key storage and handling considerations for this compound.

Experimental Workflow for Stability Assessment

To ensure the quality of this compound, particularly for sensitive applications, an in-house stability assessment is recommended.

Objective

To determine the rate of degradation of this compound under various storage conditions.

Materials and Methods
  • Sample Preparation: Aliquot the boronic acid into several vials.

  • Storage Conditions:

    • Optimal: -20°C, under argon, protected from light.

    • Sub-optimal 1: 4°C, in a sealed vial (air atmosphere), protected from light.

    • Sub-optimal 2: Room temperature, in a sealed vial (air atmosphere), exposed to ambient light.

    • Forced Degradation: Room temperature, open to air and moisture.

  • Time Points: Analyze samples at t=0, 1 week, 1 month, 3 months, and 6 months.

  • Analytical Technique:

    • High-Performance Liquid Chromatography (HPLC): Use a C18 column with a suitable mobile phase (e.g., acetonitrile/water with a formic acid modifier) to separate the parent compound from its degradation products. A UV detector can be used for quantification.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to detect the formation of the protodeboronated species. ¹¹B NMR can provide information on the equilibrium between the boronic acid and its boroxine.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of any degradation products, confirming their identity.

Expected Outcomes

This study will provide quantitative data on the stability of this compound under different conditions, allowing for the establishment of an appropriate shelf-life and re-test date for the material within your laboratory.

Conclusion

The chemical integrity of this compound is critical for its successful application in synthesis. By understanding its primary degradation pathways—protodeboronation, oxidation, and boroxine formation—researchers can implement effective storage and handling strategies. Adherence to protocols involving refrigeration, storage under an inert atmosphere, and protection from moisture and light will ensure the long-term stability and purity of this valuable reagent, contributing to the reliability and reproducibility of synthetic outcomes in drug discovery and development.

References

  • Sigma-Aldrich. (2025-11-06).
  • BenchChem. (n.d.). Storage and handling guidelines for organoboronic acids to prevent decomposition.
  • Combi-Blocks, Inc. (2023-01-02). PN-5132 p.
  • Thermo Fisher Scientific. (2025-12-18).
  • Fisher Scientific. (2013-12-12).
  • Apollo Scientific. (2023-07-07).
  • Biosynth. (2023-06-26).
  • Organic Chemistry Portal. (2011-11-05). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
  • ECHEMI. (n.d.). 1043869-98-2, 5-FLUORO-2-METHOXYPYRIDINE-4-BORONIC ACID Formula.
  • Sunway Pharm Ltd. (n.d.). (2-fluoro-5-methoxypyridin-4-yl)boronic acid - CAS:1451392-17-8.

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An In-depth Technical Guide to the Safe Handling of 2-Fluoro-5-methoxypyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Fluoro-5-methoxypyridine-4-boronic acid (CAS No. 1451392-17-8), a key building block in modern synthetic and medicinal chemistry.[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to offer in-depth, field-proven insights into the causality behind experimental choices, ensuring a self-validating system of laboratory safety.

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, the following protocols are synthesized from best practices for analogous boronic acid derivatives and general chemical safety principles.[3][4] Boronic acids as a class share predictable hazard profiles, and it is prudent to handle this compound with the commensurate level of caution.[3][4]

Chemical Identification and Hazard Profile

This compound is a substituted pyridine derivative utilized in various organic synthesis applications, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki coupling to form carbon-carbon bonds.[5] Its utility in constructing complex molecules for pharmaceutical and materials science research necessitates a thorough understanding of its potential hazards.[5]

GHS Classification (Inferred)

Based on data from analogous boronic acid compounds, the Globally Harmonized System (GHS) classification for this compound is anticipated to include the following hazards.[3][6][7][8][9]

Hazard ClassGHS Hazard StatementSignal WordPictogram
Acute Oral ToxicityH302: Harmful if swallowedWarning GHS07
Skin Corrosion/IrritationH315: Causes skin irritationWarning GHS07
Serious Eye Damage/IrritationH319: Causes serious eye irritationWarning GHS07
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335: May cause respiratory irritationWarning GHS07

This data is a composite from SDSs for various boronic acids and should be considered representative.[3][6][7][8][9]

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. This information is crucial for understanding the compound's behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₆H₇BFNO₃[5][10]
Molecular Weight 170.93 g/mol [10]
Appearance Solid (Likely a white to off-white or light yellow powder)[11]
Boiling Point 323.52 °C at 760 mmHg (Predicted)[5]
Flash Point 149.46 °C (Predicted)[5]
Storage Conditions Inert atmosphere, store in freezer, under -20°C. Keep container tightly closed in a dry, well-ventilated place.[10][12]

Core Directive: Engineering Controls and Personal Protective Equipment (PPE)

The primary principle of laboratory safety is to minimize exposure. This is achieved through a hierarchical system of controls, prioritizing engineering solutions over personal protective measures.

Engineering Controls: The First Line of Defense

All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[4][13] This is non-negotiable. The rationale is to contain any airborne dust or particulates, preventing inhalation, which is a primary exposure route for respiratory irritants.[7][13] Ensure the fume hood has proper airflow before commencing work.[13]

Personal Protective Equipment (PPE): The Essential Barrier

Appropriate PPE is mandatory when handling this compound.[3][4] The selection of specific PPE is based on a thorough risk assessment of the planned procedure.

  • Eye Protection : Tight-sealing safety goggles are required to protect against dust particles and splashes.[14] Standard safety glasses with side shields are considered insufficient.

  • Hand Protection : Chemical-resistant gloves, such as nitrile rubber, must be worn.[6] Always inspect gloves for tears or punctures before use. It is critical to use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.

  • Body Protection : A laboratory coat must be worn and kept fully fastened.[13]

  • Respiratory Protection : If there is a risk of generating significant dust outside of a fume hood (e.g., during a large spill), a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[15] However, routine handling should not require respiratory protection if proper engineering controls are utilized.[6]

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Start Start: Prepare to Handle Compound Assess Assess Risk of Procedure Start->Assess Don_PPE Don Appropriate PPE: - Goggles - Nitrile Gloves - Lab Coat Assess->Don_PPE Fume_Hood Verify Chemical Fume Hood is Operational Don_PPE->Fume_Hood Fume_Hood->Assess If No Handle Conduct All Manipulations Inside Fume Hood Fume_Hood->Handle  If Yes Dispose_Waste Segregate and Dispose of Waste Properly Handle->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End End: Procedure Complete Wash_Hands->End

Caption: Workflow for Safe Handling of Boronic Acids.

Protocols for Safe Handling and Storage

Adherence to strict protocols is essential for mitigating the risks associated with this compound.

Handling Protocol
  • Preparation : Before handling, ensure all necessary PPE is worn correctly and the chemical fume hood is functioning.[13] Have spill cleanup materials readily available.

  • Aliquotting : Avoid generating dust when weighing or transferring the solid material. Use non-sparking tools.[16]

  • Solution Preparation : When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Post-Handling : After use, ensure the container is tightly closed.[16] Decontaminate the work area and any equipment used.

  • Hygiene : Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[17] Do not eat, drink, or smoke in the laboratory.[7][14]

Storage Protocol

Proper storage is critical to maintain the integrity of the compound and ensure safety.

  • Container : Keep the container tightly closed in a dry, well-ventilated area.[15]

  • Atmosphere : Store under an inert atmosphere (e.g., nitrogen or argon) as boronic acids can be sensitive to air and moisture.[14]

  • Temperature : Store in a freezer at temperatures under -20°C, as recommended by suppliers.[10][12]

  • Incompatibilities : Store away from strong oxidizing agents, strong acids, and strong bases.[7][14]

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][14][18] Remove contact lenses if present and easy to do.[6][18] Seek immediate medical attention.[14]
Skin Contact Remove all contaminated clothing.[19] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[6][14][18] If skin irritation occurs, seek medical advice.[15][18]
Inhalation Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[15][18][19] If symptoms such as coughing or shortness of breath persist, seek medical attention.[19]
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[14] Call a poison center or doctor if you feel unwell.[15]
Spill Response Protocol
  • Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or if dust is generated.

  • Ventilate : Ensure the area is well-ventilated, but avoid actions that could cause the dust to become airborne.

  • Contain : For a small spill, carefully sweep up the solid material, avoiding dust generation.[17][20] Place the material into a suitable, labeled container for disposal.[20] Do not use water to clean up as it may not be an effective method and could spread contamination.

  • Decontaminate : Clean the spill area thoroughly.

  • Waste : Dispose of all cleanup materials as hazardous waste.[17]

Spill_Response Spill Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess SmallSpill Small Spill (Contained, No Dust) Assess->SmallSpill Small LargeSpill Large Spill (Airborne Dust) Assess->LargeSpill Large PPE Don Appropriate PPE (incl. Respirator if needed) SmallSpill->PPE Evacuate Evacuate Area & Alert EHS LargeSpill->Evacuate Evacuate->PPE Cleanup Carefully Sweep/Scoop into Labeled Container PPE->Cleanup Decon Decontaminate Spill Area Cleanup->Decon Dispose Dispose of Waste as Hazardous Material Decon->Dispose End Spill Response Complete Dispose->End

Caption: Decision workflow for chemical spill response.

Waste Disposal

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[4]

  • Collection : Collect all waste containing this compound, including contaminated consumables and rinseate from cleaning glassware, in a clearly labeled, sealed container.[4][21]

  • Segregation : Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]

  • Disposal : Dispose of the waste through a certified hazardous waste facility, following all local, state, and federal regulations.[15][19][21] Never dispose of this chemical down the drain unless explicitly permitted by local authorities for very dilute, small quantities.[19][20][21]

Conclusion

This compound is a valuable reagent for scientific advancement. However, its utility must be balanced with a profound respect for its potential hazards. By integrating the principles of engineering controls, diligent use of personal protective equipment, and strict adherence to the handling and emergency protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. This self-validating system of safety, grounded in understanding the "why" behind each precaution, empowers scientists to conduct their work with confidence and responsibility.

References

  • How To Safely Dispose of Boric Acid. Lab Alley. [Link]

  • Boric Acid Safety & Hazards. Lab Alley. [Link]

  • Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. [Link]

  • Boric acid. Chemtalk. (2022, April 29). [Link]

  • Boric Acid. IsoLab. [Link]

  • What Are The Safety Precautions For Using Boric Acid?. Chemistry For Everyone. (2025, April 26). [Link]

  • 5-FLUORO-2-METHOXYPYRIDINE-4-BORONIC ACID. Lookchem. [Link]

  • 2-Fluoro-6-methoxypyridine-3-boronic acid - SAFETY DATA SHEET. AFG Bioscience. [Link]

Sources

commercial suppliers of 2-Fluoro-5-methoxypyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-5-methoxypyridine-4-boronic acid for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the procurement, handling, and application of this compound (CAS No. 1451392-17-8). This valuable heterocyclic building block is instrumental in the synthesis of complex molecules, particularly within the landscape of modern drug discovery.

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound is a substituted pyridine derivative that has emerged as a key reagent in organic synthesis. Its structural features—a fluorinated pyridine ring combined with a boronic acid moiety—make it an exceptionally useful partner in palladium-catalyzed cross-coupling reactions. The pyridine scaffold is a well-established pharmacophore present in numerous therapeutic agents, and the ability to introduce this specific, functionalized ring system is of high value in generating novel compounds for biological screening.

The boronic acid group is primarily utilized in the Suzuki-Miyaura cross-coupling reaction, a powerful and widely adopted method for forming carbon-carbon bonds. This reaction's tolerance of a broad range of functional groups makes reagents like this compound indispensable for the late-stage functionalization of complex molecules, a critical step in lead optimization programs. Boronic acids have shown significant promise in drug discovery, with several FDA-approved drugs containing this motif, highlighting the importance of such building blocks.[1][2]

Commercial Availability and Supplier Specifications

A critical first step in any research endeavor is the reliable procurement of starting materials. This compound is available from several specialized chemical suppliers. When selecting a supplier, researchers should consider not only price but also purity, available analytical data (e.g., NMR, HPLC), and lead times. Many suppliers offer cold-chain transportation to ensure the stability of the compound.[3][4]

Table 1: Commercial Suppliers of this compound

SupplierCAS NumberMolecular FormulaMolecular WeightPurity/Notes
BLDpharm 1451392-17-8C6H7BFNO3170.93Offers supporting documentation like NMR, HPLC, LC-MS.[3]
ChemicalBook 1451392-17-8C6H7BFNO3170.93Provides a platform to connect with various suppliers.[5]
Sunway Pharm Ltd 1451392-17-8C6H7BFNO3170.93Lists key physical properties.[6]
Alfa Chemistry 1072952-45-4¹C6H7BFNO2¹154.93¹Provides various pyridine boronic acids and esters.[7]
Aladdin 1043869-98-2²C6H7BFNO3²170.93²A major supplier with extensive R&D and logistics capabilities.[8]

¹Note: Alfa Chemistry lists related isomers and derivatives. Researchers must carefully verify the CAS number for the desired regioisomer. ²Note: Aladdin lists the isomeric 5-Fluoro-2-methoxypyridine-4-boronic acid. CAS numbers are critical for identifying the correct isomer.

Quality Control: Ensuring Experimental Reproducibility

The success and reproducibility of a chemical reaction are fundamentally dependent on the quality of the starting materials. For boronic acids, impurities can include anhydrides (boroxines), unreacted starting materials from the synthesis, or inorganic salts.

Key Quality Control Parameters:

  • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥95% is common for research-grade material, with higher grades available.

  • Identity Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) and Mass Spectrometry (MS) are used to confirm the chemical structure. Reputable suppliers will provide access to this analytical data upon request for a specific batch.[3][4]

  • Appearance: Should be a white to off-white solid.

The presence of significant impurities can sequester the palladium catalyst, lead to unwanted side products, or complicate purification, making a thorough evaluation of the supplier's Certificate of Analysis (CoA) an essential, self-validating step before beginning any experiment.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the integrity of the reagent. Information is derived from standard Safety Data Sheets (SDS) for pyridine boronic acids.[9][10]

Safety Precautions:

  • Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11] It may also be harmful if swallowed, in contact with skin, or if inhaled.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][11]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10] Avoid generating dust during transfer. After handling, wash hands and any exposed skin thoroughly.[9]

Storage Recommendations:

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10]

  • Temperature: Refrigeration (2-8 °C) is often recommended to maintain long-term stability and prevent degradation.[9]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[9] The compound can be moisture-sensitive.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction to introduce the 2-fluoro-5-methoxypyridin-4-yl moiety. This reaction is a cornerstone of modern synthetic chemistry for its reliability and functional group tolerance.[13]

Representative Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Disclaimer: This protocol is a general guideline and requires optimization for specific substrates, catalysts, and reaction scales.

  • Reagent Preparation: To a microwave-safe reaction vial equipped with a magnetic stir bar, add the aryl halide (Ar-X, 1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.02-0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water or DME/water (e.g., 4:1 ratio). The reaction should be set up under an inert atmosphere (Argon or Nitrogen).

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to the target temperature (e.g., 100-140 °C) for the specified time (e.g., 15-60 minutes). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.

Visualizing the Mechanism and Workflow

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n Active Catalyst oxidative_add Oxidative Addition pd0->oxidative_add pd_complex Ar-Pd(II)L_n-X oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation intermediate Ar-Pd(II)L_n-Ar' transmetalation->intermediate reductive_elim Reductive Elimination intermediate->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-Ar' Product reductive_elim->product aryl_halide Ar-X aryl_halide->oxidative_add boronic_acid Ar'-B(OH)₂ (2-Fluoro-5-methoxy pyridin-4-yl)boronic acid boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Overview of Synthesis

Understanding the synthesis of a reagent provides insight into potential impurities. Heterocyclic boronic acids like this compound are typically synthesized from the corresponding halo-pyridine. A common strategy involves a halogen-metal exchange followed by borylation.[14][15]

Synthesis_Workflow start Halogenated Pyridine Precursor (e.g., 4-Bromo-2-fluoro-5-methoxypyridine) step1 Halogen-Metal Exchange (e.g., n-BuLi or Mg) start->step1 intermediate Organometallic Intermediate (Lithiate or Grignard Reagent) step1->intermediate step2 Borylation (e.g., B(OMe)₃ or B(OiPr)₃) intermediate->step2 step3 Aqueous Workup / Hydrolysis (e.g., HCl or NH₄Cl) step2->step3 product Target Boronic Acid (this compound) step3->product

Caption: Plausible synthetic workflow for pyridine boronic acids.

This process underscores the importance of quality control, as incomplete reaction or hydrolysis can lead to residual starting materials or boronate esters in the final product.

Conclusion

This compound is a high-value, enabling reagent for scientists engaged in synthetic and medicinal chemistry. Its commercial availability allows for the streamlined introduction of a key pharmacophore into novel molecular architectures. By understanding the supplier landscape, adhering to strict safety and handling protocols, and applying it in robust synthetic methodologies like the Suzuki-Miyaura coupling, researchers can effectively leverage this building block to advance their discovery programs. The integrity of the research outcome begins with the quality of the reagents, making careful supplier selection and material verification a non-negotiable aspect of the scientific process.

References

  • (2-fluoro-5-methoxypyridin-4-yl)boronic acid - CAS:1451392-17-8 - Sunway Pharm Ltd. [Link]

  • Cas 1043869-98-2,5-FLUORO-2-METHOXYPYRIDINE-4-BORONIC ACID | lookchem. [Link]

  • 2-fluoro-5-methylpyridine suppliers USA - ChemSources. [Link]

  • 5-Fluoro-2-methoxypyridine-4-boronic acid - Chemsrc. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - MDPI. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. [Link]

  • (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. [Link]

  • Synthesis of 2-amino-5-fluoropyridine - ResearchGate. [Link]

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Methodological & Application

Application Notes & Protocols: 2-Fluoro-5-methoxypyridine-4-boronic acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with exceptional functional group tolerance and reliability.[1][2] This palladium-catalyzed reaction is indispensable in the synthesis of biaryl and heteroaryl structures, which are core motifs in a multitude of pharmaceuticals, agrochemicals, and advanced materials.[3]

Within this context, 2-Fluoro-5-methoxypyridine-4-boronic acid emerges as a highly valuable and strategic building block. The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[4] The incorporation of a fluorine atom is a widely employed strategy to modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[5] The methoxy group, an electron-donating substituent, further tunes the electronic properties of the pyridine ring. This unique combination of substituents makes this compound a sought-after intermediate for accessing novel chemical matter in drug discovery programs.[4][6]

These application notes provide an in-depth guide to the effective use of this reagent, detailing not just the protocols but the underlying scientific principles that govern its reactivity in Suzuki-Miyaura coupling.

Physicochemical Properties and Handling

Proper handling and storage are critical for ensuring the integrity and reactivity of the boronic acid. Boronic acids, particularly heteroaromatic variants, can be susceptible to decomposition pathways like protodeboronation.[7]

PropertyValueReference(s)
CAS Number 1451392-17-8[8]
Molecular Formula C₆H₇BFNO₃N/A
Molecular Weight 170.93 g/mol N/A
Appearance Typically an off-white to white solidN/A
Storage Store under an inert atmosphere at 2-8°C. Keep dry.

Safety & Handling:

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.

  • Engineering Controls: Handle the reagent in a well-ventilated fume hood to avoid inhalation of dust.[9]

  • Incompatibilities: Avoid strong oxidizing agents and strong acids. The material is sensitive to moisture.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[10]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The process is generally accepted to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.[2][3]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition product Product (R¹-R²) pd0->product pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination aryl_halide Aryl Halide (R¹-X) aryl_halide->pd2_complex boronic_acid Boronate (R²-B(OH)₃⁻) boronic_acid->pd2_trans base Base (e.g., OH⁻) boronic_acid_start Boronic Acid (R²-B(OH)₂) boronic_acid_start->boronic_acid Activation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Causality Behind Reagent Choices for this Substrate:
  • The Role of the Base: The base is not merely a spectator. Its primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex (R-B(OH)₃⁻).[11][12][13] This activation facilitates the transmetalation step, where the organic moiety is transferred from boron to the palladium center. For sensitive heteroaryl boronic acids, the choice of base is critical. Strong aqueous bases can accelerate undesired protodeboronation, where the C-B bond is cleaved by a proton source.[7][14] Therefore, milder bases like K₃PO₄, Cs₂CO₃, or CsF are often preferred.[15]

  • Impact of Fluoro- and Methoxy- Substituents: The 2-fluoro substituent is strongly electron-withdrawing, which decreases the electron density on the pyridine ring.[5] This can make the oxidative addition step with an aryl halide more challenging if the halide partner is also electron-poor. Conversely, the 5-methoxy group is electron-donating, which helps to counterbalance the effect of the fluorine. This electronic tug-of-war necessitates a carefully chosen catalyst system that is active enough to overcome these electronic effects.

  • Catalyst and Ligand Selection: The success of coupling reactions involving heteroaryl partners often hinges on the ligand supporting the palladium center. Lewis-basic nitrogen atoms in the pyridine ring can coordinate to the palladium and inhibit catalysis.[7] Modern, bulky, and electron-rich phosphine ligands, such as SPhos, XPhos, or RuPhos, are designed to prevent this catalyst deactivation and promote rapid rates for both oxidative addition and reductive elimination, which can outcompete decomposition pathways.[16][17]

Experimental Protocols & Workflow

The following protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound. It is designed as a self-validating system; researchers should monitor progress by TLC or LC-MS and optimize as needed.

General Workflow Visualization

Workflow start Start reagents 1. Reagent Assembly - Aryl Halide (1.0 eq) - Boronic Acid (1.2-1.5 eq) - Pd Catalyst (1-5 mol%) - Ligand (if needed) - Base (2-3 eq) start->reagents setup 2. Reaction Setup - Add reagents to dry flask - Purge with inert gas (Ar/N₂) reagents->setup solvent 3. Add Degassed Solvent setup->solvent reaction 4. Heat & Stir (e.g., 80-110 °C) Monitor by TLC/LC-MS solvent->reaction workup 5. Aqueous Workup - Cool to RT - Dilute with solvent - Wash with H₂O/Brine reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify analysis 7. Characterization (NMR, MS) purify->analysis end End analysis->end

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Protocol

Materials:

  • Aryl or heteroaryl halide (e.g., 4-bromoanisole) (1.0 equiv)

  • This compound (1.3 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.5 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol), this compound (0.65 mmol), Pd(OAc)₂ (0.01 mmol), SPhos (0.02 mmol), and K₃PO₄ (1.25 mmol).[3]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent the oxidation and deactivation of the Pd(0) active catalyst.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 5 mL) via syringe. The solvent must be thoroughly degassed (e.g., by sparging with argon for 20-30 minutes) to remove dissolved oxygen.

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at 100 °C. Stir vigorously for 4-18 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) or LC-MS until the starting aryl halide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

Reaction Parameter Optimization

For challenging substrates or to improve yield, systematic optimization may be required. The following table summarizes key parameters and common choices based on literature precedents for difficult heteroaryl couplings.[7][15][16][17]

ParameterRecommended Options & Rationale
Palladium Precatalyst Pd(OAc)₂ , Pd₂(dba)₃ : Standard, reliable sources of Pd(0) upon reduction in situ.[16] Preformed Precatalysts (e.g., SPhos-Pd-G3) : Offer improved air stability and generate the active Pd(0) species rapidly and quantitatively, which can be crucial for unstable boronic acids.[17]
Ligand Buchwald-type biaryl phosphines (SPhos, XPhos, RuPhos) : Bulky and electron-rich ligands that promote fast oxidative addition and reductive elimination, preventing catalyst poisoning by the pyridine nitrogen.[16][18]
Base K₃PO₄ , Cs₂CO₃ , K₂CO₃ : Moderately strong inorganic bases suitable for many substrates. K₃PO₄ is often a good first choice.[17] CsF : A milder, non-nucleophilic base, sometimes effective when other bases fail or cause side reactions.[15]
Solvent 1,4-Dioxane , Toluene , THF , DME : Anhydrous polar aprotic solvents are standard. The choice can affect solubility and reaction rates. Dioxane and Toluene are suitable for higher temperatures.[15][19]
Temperature 80-120 °C : Most Suzuki couplings require heating. Start around 100 °C. Lower temperatures may be possible with highly active catalyst systems, which can be beneficial for thermally sensitive substrates.[17]

Conclusion

This compound is a potent synthetic intermediate for the construction of complex molecules relevant to pharmaceutical and materials science. While its reactivity is modulated by the interplay of its fluoro and methoxy substituents, high-yielding Suzuki-Miyaura cross-coupling can be reliably achieved. Success depends on a rational approach to reaction design, centered on the use of modern, highly active palladium catalyst systems, the careful selection of a non-aqueous base to prevent protodeboronation, and adherence to anhydrous and oxygen-free reaction conditions. The protocols and principles outlined in this guide provide researchers with a solid foundation for the effective application of this valuable building block.

References

  • Organic Letters. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
  • The Journal of Organic Chemistry. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • Synlett. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme.
  • Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.
  • ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • National Institutes of Health. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • BenchChem. A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Pyridine Boronic Acids in Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling.
  • Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Methoxypyridine-4-boronic acid.
  • National Institutes of Health.
  • Apollo Scientific. Safety Data Sheet - 2-Fluoro-5-methylpyridine-3-boronic acid, pinacol ester.
  • Sigma-Aldrich.
  • BLDpharm. (2-Fluoro-5-methoxypyridin-4-yl)boronic acid.
  • National Institutes of Health.
  • Harvard University. The Suzuki Reaction.
  • BenchChem. Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling.
  • BenchChem. Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.

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Application Notes & Protocols: The Strategic Utility of 2-Fluoro-5-methoxypyridine-4-boronic acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with optimized potency, selectivity, and pharmacokinetic profiles is relentless. Heterocyclic scaffolds, particularly the pyridine ring, have long been recognized as "privileged structures" due to their prevalence in a multitude of approved therapeutic agents.[1] However, the true art of medicinal chemistry lies in the nuanced decoration of these core scaffolds. 2-Fluoro-5-methoxypyridine-4-boronic acid emerges not merely as another reagent, but as a sophisticated and strategically designed building block. Its value is rooted in the synergistic interplay of its three key components: the foundational pyridine core, the metabolism- and affinity-enhancing fluorine atom, and the electronically-influential methoxy group, all made readily accessible for synthetic elaboration via the versatile boronic acid handle.

This guide provides an in-depth exploration of the applications of this compound, moving beyond simple reaction schemes to elucidate the underlying chemical principles and strategic considerations that empower its use in the synthesis of next-generation therapeutics.

Part 1: Deconstructing the Scaffold - The Strategic Value of Each Component

The efficacy of this compound as a medicinal chemistry synthon stems from the distinct physicochemical properties imparted by its substituents. Understanding these contributions is critical for rational drug design.

  • The Pyridine Core: This nitrogen-containing heterocycle serves as a versatile scaffold. The nitrogen atom can act as a hydrogen bond acceptor, a common and critical interaction within the active sites of many enzymes, particularly the hinge region of kinases.[2] Its aromatic nature allows it to participate in π-stacking interactions, while also providing vectors for substitution that can be tuned to optimize ligand-target interactions.

  • The 2-Fluoro Substituent: The incorporation of fluorine is a cornerstone of modern medicinal chemistry.[3] Its effects are multifaceted:

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolism can significantly increase a compound's half-life.[3][4]

    • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic and dipole-dipole interactions with protein targets, often increasing binding potency.[5]

    • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, influencing the compound's ionization state at physiological pH and thereby affecting its solubility, permeability, and target engagement.

  • The 5-Methoxy Substituent: The methoxy group, being electron-donating, electronically complements the electron-withdrawing fluorine atom.[4] This influences the pyridine ring's overall electron density, which can affect its reactivity in coupling reactions and its interaction with biological targets.[1] Furthermore, the methoxy group can serve as a hydrogen bond acceptor and its steric bulk can help dictate the preferred conformation of the molecule, which is crucial for achieving a low-energy, bioactive conformation upon binding.

Table 1: Summary of Substituent Contributions

ComponentKey Physicochemical PropertiesImpact in Drug Design
Pyridine Core Aromatic, Hydrogen Bond AcceptorPrivileged scaffold, hinge-binding motif, vectors for substitution.[1][2]
2-Fluoro Group Highly Electronegative, Strong C-F BondBlocks metabolic oxidation, enhances binding affinity, modulates pKa.[3][4]
5-Methoxy Group Electron-Donating, H-Bond AcceptorModulates ring electronics, influences conformation, provides additional binding interactions.[1]
4-Boronic Acid Versatile Functional HandleEnables robust C-C bond formation (e.g., Suzuki Coupling), generally low toxicity.[6][7]

Part 2: The Suzuki-Miyaura Cross-Coupling Reaction - A Gateway to Molecular Complexity

The primary utility of this compound is its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, particularly for the synthesis of the biaryl and heteroaryl structures that are ubiquitous in pharmaceuticals.[6][8]

The reaction's success is due to its mild conditions, tolerance of a wide array of functional groups, and the general stability and low toxicity of boronic acid reagents.[7][9]

The Catalytic Cycle: An Expert's Overview

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process is centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-limiting step.[6]

  • Transmetalation: The boronic acid, activated by a base, transfers its organic moiety (the 2-fluoro-5-methoxypyridinyl group) to the palladium center, displacing the halide. The base is crucial here, forming a more nucleophilic boronate species that facilitates the transfer.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl Transmetal Transmetalation PdII_Biaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination Product Product (R¹-R²) ArylHalide Aryl Halide (R¹-X) BoronicAcid Boronic Acid (R²-B(OH)₂) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 3: Field-Proven Application Protocols

The following protocols are designed to be robust starting points. As with any reaction, substrate-specific optimization may be required.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical small-scale (0.5 mmol) coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 equiv, 0.5 mmol)

  • This compound (1.2 equiv, 0.6 mmol, 102.6 mg)

  • Palladium Catalyst: Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (3 mol%, 0.015 mmol, 12.2 mg)

  • Base: Sodium carbonate (Na₂CO₃) (2.5 equiv, 1.25 mmol, 132.5 mg)

  • Solvent: 1,4-Dioxane (4.0 mL) and Water (1.0 mL)

  • Reaction vessel (e.g., 10 mL microwave vial or Schlenk flask), magnetic stir bar, nitrogen or argon source, TLC plates, standard purification supplies (silica gel, solvents).

Experimental Procedure:

  • Reaction Setup (Inert Atmosphere is Crucial):

    • To the reaction vessel, add the aryl bromide, this compound, Pd(dppf)Cl₂, and sodium carbonate.

    • Seal the vessel with a septum or cap.

    • Evacuate the vessel and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.

    • Senior Scientist's Note: This degassing step is non-negotiable. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to failed reactions or significant formation of homocoupled boronic acid byproduct.[9]

  • Solvent Addition:

    • Using a syringe, add the degassed 1,4-dioxane followed by the degassed water. The mixture should be a suspension.

    • Senior Scientist's Note: A mixed solvent system like dioxane/water or DME/water is common. Water is essential for dissolving the inorganic base, which is required to form the active boronate species for transmetalation. The organic solvent solubilizes the organic reagents and the palladium complex.

  • Reaction Execution:

    • Place the vessel in a preheated oil bath or heating block at 85-100 °C.

    • Stir the reaction vigorously for 4-16 hours.

    • Senior Scientist's Note: The choice of temperature is a balance. Higher temperatures increase the rate of the productive catalytic cycle but can also accelerate catalyst decomposition and side reactions like protodeboronation, where the boronic acid is replaced by a hydrogen atom.[10]

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS. To take a sample, briefly cool the reaction, and quickly remove a small aliquot via syringe. Dilute with ethyl acetate and spot on a TLC plate or prepare for LC-MS analysis. The reaction is complete upon consumption of the limiting reagent (typically the aryl bromide).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude residue is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Workflow start Start reagents 1. Combine Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) start->reagents degas 2. Degas Vessel (Evacuate/Backfill with N₂/Ar) reagents->degas solvents 3. Add Degassed Solvents (Dioxane/Water) degas->solvents heat 4. Heat and Stir (85-100 °C, 4-16h) solvents->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Reaction Incomplete workup 6. Aqueous Work-up (EtOAc/Water Extraction) monitor->workup Reaction Complete purify 7. Purify (Flash Chromatography) workup->purify product Pure Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.
Table 2: Guide to Optimizing Reaction Conditions
ParameterStandard ConditionRationale & Optimization Tips
Catalyst Pd(dppf)Cl₂A robust, general-purpose catalyst. For challenging couplings (e.g., with aryl chlorides), consider more active catalysts like Pd₂(dba)₃ with ligands such as SPhos or XPhos.
Base Na₂CO₃, K₂CO₃, Cs₂CO₃Carbonates are standard. Cs₂CO₃ is more soluble and stronger, often effective for difficult substrates. K₃PO₄ is another common choice, particularly for heteroaryl substrates.[11]
Solvent Dioxane/H₂O, DME/H₂ODioxane and DME are excellent for solubilizing reagents. Toluene or THF can also be used. The ratio of organic solvent to water (typically 4:1 to 10:1) can be optimized.
Temperature 85-100 °CSufficient for most aryl bromides/iodides. Aryl chlorides may require higher temperatures (>100 °C) and more active catalysts.
Equivalents 1.1 - 1.5 equiv Boronic AcidA slight excess of the boronic acid is used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation side reactions.[10]

Part 4: Case Study - Synthesis of a Kinase Inhibitor Core

To illustrate the practical application, consider the synthesis of a core structure prevalent in kinase inhibitors, where a substituted pyrimidine is coupled with our pyridine building block. Kinase inhibitors frequently utilize a hinge-binding heterocycle (like aminopyrimidine) linked to a larger aromatic system that occupies the hydrophobic pocket.[2]

Hypothetical Reaction: Coupling of 2-chloro-4-aminopyrimidine with this compound.

Reaction_Scheme pyrimidine 2-chloro-4-aminopyrimidine conditions Pd(dppf)Cl₂ Na₂CO₃ Dioxane/H₂O, 90 °C pyrimidine->conditions boronic_acid 2-Fluoro-5-methoxypyridine- 4-boronic acid boronic_acid->conditions + product 4-amino-2-(2-fluoro-5-methoxypyridin-4-yl)pyrimidine (Kinase Inhibitor Core) conditions->product

Caption: Synthesis of a hypothetical kinase inhibitor core structure.

This reaction would follow the general protocol outlined above. The resulting biaryl product serves as a foundational scaffold. The aminopyrimidine moiety can engage in crucial hydrogen bonds with the kinase hinge region, while the 2-fluoro-5-methoxypyridine fragment can be further elaborated or used to probe the hydrophobic pocket, demonstrating the direct translation of this building block into a medicinally relevant context.

Conclusion

This compound is a prime example of an intelligently designed chemical tool for medicinal chemistry. Its pre-installed fluorine and methoxy groups offer a strategic advantage for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic properties of lead compounds. The robust and versatile Suzuki-Miyaura coupling, enabled by the boronic acid functional group, provides a reliable method for incorporating this valuable scaffold into complex molecular architectures. By understanding the principles behind its use, researchers can fully leverage this reagent to accelerate the discovery and development of novel therapeutics.

References

  • 5-FLUORO-2-METHOXYPYRIDINE-4-BORONIC ACID Applications. LookChem.

  • Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. BenchChem.

  • 5-Fluoro-2-methoxypyridine-4-boronic acid. BLD Pharm.

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 2022. MDPI.

  • Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling. BenchChem.

  • Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. Google Patents.

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals (Basel), 2021. PubMed Central.

  • Preparation method for 2-fluoropyridine-4-boric acid. Google Patents.

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 2007.

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals (Basel), 2022. MDPI.

  • 2-Fluoro-5-methoxypyrimidine. PubChem.

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 2024. PubMed Central.

  • The Chemical Properties and Applications of 5-Fluoro-2-methoxypyridine. NINGBO INNO PHARMCHEM CO.,LTD.

  • Boronic ester and acid compounds. Google Patents.

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 2019. ResearchGate.

  • (2-Fluoro-5-methoxypyridin-4-yl)boronic acid. BLDpharm.

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 2022. PubMed Central.

  • (2-fluoro-5-methoxypyridin-4-yl)boronic acid. Sunway Pharm Ltd.

  • 2-Chloro-5-methoxypyridine-4-boronic acid. Santa Cruz Biotechnology.

  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 2021. PubMed Central.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. BenchChem.

  • Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. Molecules, 2024. PubMed Central.

  • 2-Fluoro-5-methylpyridine-3-boronic acid. Sigma-Aldrich.

  • (2-Methoxypyrimidin-5-yl)boronic acid. MedchemExpress.

  • Method of producing 5-formyl-2-furylboronic acid. Google Patents.

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 2023. National Institutes of Health.

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Application Notes and Protocols: 2-Fluoro-5-methoxypyridine-4-boronic Acid as a Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Fluoro-5-methoxypyridine-4-boronic acid, a key building block in contemporary organic synthesis. Its strategic functionalization—a fluorine atom, a methoxy group, and a boronic acid on a pyridine core—offers a unique combination of reactivity and structural properties. These features make it an invaluable tool in medicinal chemistry for the construction of complex molecules, particularly in the development of kinase inhibitors. This document will delve into the rationale behind its application, provide detailed, field-proven protocols for its use in Suzuki-Miyaura cross-coupling reactions, and offer insights into optimizing reaction conditions for this class of heteroarylboronic acids.

Introduction: The Strategic Advantage of Fluorinated Pyridine Scaffolds

The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its utility is further enhanced by substitution, which can significantly influence pharmacological activity, selectivity, and pharmacokinetic properties.[2] The incorporation of a fluorine atom can modulate pKa, improve metabolic stability, and enhance binding affinity through favorable electrostatic interactions. The methoxy group, on the other hand, can influence conformation and solubility.

This compound capitalizes on these attributes, presenting a versatile platform for introducing this functionalized pyridine moiety into target molecules. The boronic acid group makes it an ideal partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern C-C bond formation due to its mild conditions and broad functional group tolerance.[1][3]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the premier method for utilizing this compound to create biaryl and heteroaryl structures. The reaction involves the coupling of an organoboron compound (the boronic acid) with an organohalide or triflate, catalyzed by a palladium complex.[1] Understanding the catalytic cycle is crucial for troubleshooting and optimizing these reactions.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key steps:[1][3]

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][4]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product

Causality in Reagent Selection for Coupling with this compound

The electronic nature of this compound—an electron-deficient pyridine ring—presents specific challenges and considerations for reaction optimization.

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligand is critical. For electron-deficient heteroaryl boron derivatives, the transmetalation step can be sluggish.[5] Therefore, bulky and electron-rich phosphine ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), are often employed to accelerate both the oxidative addition and reductive elimination steps.[6][7] Pre-formed Pd(0) sources like Pd(PPh₃)₄ can be a good starting point, though in-situ generation from a Pd(II) precursor like Pd(OAc)₂ is also common.[7]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[3] The choice of base can significantly impact yield and reaction rate.

    • Carbonates (e.g., K₂CO₃, Cs₂CO₃) are frequently used, often with an aqueous co-solvent.[7]

    • Phosphates (e.g., K₃PO₄) are stronger bases and can be effective, particularly in anhydrous conditions.[6][7]

    • Fluorides (e.g., KF) can be a milder option, which may be beneficial if the substrates are sensitive to hydrolysis.[5][7]

  • Solvent Choice: The solvent system must be capable of dissolving all reaction components and is often a mixture of an organic solvent and water when using inorganic bases.

    • Dioxane/water or Toluene/water mixtures are classic choices.

    • Aprotic polar solvents like DMF or acetonitrile can be effective for more polar substrates.

    • Ethereal solvents like THF or 2-MeTHF are also commonly used.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol provides a generalized, yet robust, starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Aryl Bromide, Boronic Acid, Catalyst, Ligand, and Base solvent Add Degassed Solvent reagents->solvent atmosphere Purge with Inert Gas (Argon or Nitrogen) solvent->atmosphere heating Heat to Desired Temperature (e.g., 80-100 °C) atmosphere->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool to RT and Quench (e.g., with Water) monitoring->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Materials and Reagents
  • Aryl bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (e.g., Schlenk flask or reaction vial)

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe. The reaction mixture should be stirred to ensure homogeneity.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Versatility and Optimization: A Data-Driven Perspective

The following table summarizes representative conditions for Suzuki-Miyaura couplings involving substituted pyridine boronic acids, providing a framework for optimization.

Aryl Halide PartnerCatalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
4-BromoanisolePd(dppf)Cl₂Na₃PO₄Dioxane10070-90[8]
4-BromobenzonitrilePd₂(dba)₃ / Ligand 1KFDioxane80-10060-85[5]
5-BromopyrimidinePd₂(dba)₃ / Ligand 1KFDioxane80-100~91[5]
2-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O9075-95[3]
3-BromoquinolinePd(OAc)₂ / SPhosK₃PO₄Dioxane10080-95[6][7]

Note: Yields are highly substrate-dependent and the conditions above serve as a starting point for optimization.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The 2-fluoro-5-methoxypyridine moiety is a valuable pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[9][10] The strategic placement of substituents on the pyridine ring allows for fine-tuning of interactions within the ATP-binding pocket of the target kinase, leading to enhanced potency and selectivity.[9] The use of this compound provides a direct and efficient route to incorporate this key structural motif into potential drug candidates.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its utility, particularly in the context of Suzuki-Miyaura cross-coupling reactions, allows for the efficient construction of functionalized heteroaryl compounds that are of significant interest to the pharmaceutical and materials science industries. A rational approach to the selection of catalysts, ligands, bases, and solvents, grounded in a mechanistic understanding of the reaction, is key to successfully employing this valuable synthetic tool.

References

  • BenchChem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50).
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry, 23(50), 12218-12232.
  • (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.
  • BenchChem. (n.d.). Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling.
  • (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • (2020). Design and synthesis of boron-containing diphenylpyrimidines as potent BTK and JAK3 dual inhibitors. PubMed.
  • (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate.
  • BenchChem. (n.d.). Technical Support Center: Suzuki Coupling with 2,4-Dimethoxypyrimidine-5-boronic Acid.
  • Sharif, M., et al. (2017). Synthesis of functionalised fluorinated pyridine derivatives by site-selective Suzuki-Miyaura cross-coupling reactions of halogenated pyridines.
  • (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
  • (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate.
  • (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
  • (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • BenchChem. (n.d.). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
  • (n.d.). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
  • BenchChem. (n.d.). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
  • BenchChem. (n.d.). An In-depth Technical Guide to 2,4-Dimethoxypyrimidine-5-boronic acid.

Sources

palladium-catalyzed cross-coupling with 2-Fluoro-5-methoxypyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Reactions

I'm now diving into the world of palladium-catalyzed cross-coupling reactions. My immediate focus is on gathering information through Google searches. I'm especially interested in reactions involving 2-Fluoro-5-methoxyp. I'm aiming for a comprehensive overview to kickstart this investigation.

Exploring Coupling Reactions Further

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Defining Reaction Frameworks

I'm now structuring my Google searches to zero in on palladium-catalyzed cross-coupling reactions, especially focusing on this compound. I'm prioritizing established protocols and mechanistic studies to understand how this compound is used in reactions like Suzuki-Miyaura. From this, I will identify key reaction classes and begin the framework for the application note. I will extract experimental parameters to build out the details.

Application Notes and Protocols for Suzuki Coupling using (2-Fluoro-5-methoxypyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (2-Fluoro-5-methoxypyridin-4-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This document outlines a detailed protocol, explains the rationale behind reagent selection and reaction conditions, and offers insights into troubleshooting common challenges associated with this class of substrates.

Introduction: The Strategic Importance of Fluorinated Pyridines

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2][3][4] These structural motifs are of paramount importance in medicinal chemistry and materials science. The incorporation of a fluorinated pyridine moiety, such as the one derived from (2-Fluoro-5-methoxypyridin-4-yl)boronic acid, can significantly modulate the pharmacokinetic and physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity.

However, heteroaryl boronic acids, especially those containing electron-withdrawing groups like fluorine and nitrogen atoms within the aromatic ring, can present unique challenges. These substrates are often prone to side reactions such as protodeboronation, which can lead to diminished yields.[5][6] Therefore, a carefully optimized protocol is crucial for the successful implementation of (2-Fluoro-5-methoxypyridin-4-yl)boronic acid in synthetic campaigns.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is essential for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps centered around a palladium catalyst.[1][2][4][7]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[2]

  • Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][3]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic partners are eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[2][4]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) PdII_intermediate R¹-Pd(II)L_n-X OxAdd->PdII_intermediate Transmetalation Transmetalation (R²-B(OH)₂ + Base) PdII_coupled R¹-Pd(II)L_n-R² Transmetalation->PdII_coupled RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product pos1->PdII_intermediate Oxidative Addition pos2->PdII_coupled Transmetalation pos3->Pd0 Reductive Elimination pos5->Product Product Formation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of (2-Fluoro-5-methoxypyridin-4-yl)boronic acid with an Aryl Bromide

This protocol provides a robust starting point for the coupling of (2-Fluoro-5-methoxypyridin-4-yl)boronic acid with a generic aryl bromide. Optimization may be required for specific substrates.

Reagents and Materials
Reagent/MaterialRoleTypical Quantity (for 1 mmol Aryl Bromide)Notes
Aryl BromideElectrophile1.0 mmolEnsure high purity.
(2-Fluoro-5-methoxypyridin-4-yl)boronic acidNucleophile1.2 - 1.5 mmol (1.2 - 1.5 equiv.)A slight excess is used to counteract potential protodeboronation.[6]
Palladium Catalyst (e.g., Pd(dppf)Cl₂)Catalyst0.02 - 0.05 mmol (2 - 5 mol%)Buchwald-type precatalysts can also be highly effective.[8]
Base (e.g., K₂CO₃ or Cs₂CO₃)Activator2.0 - 3.0 mmol (2.0 - 3.0 equiv.)The choice of base is critical and can influence reaction rate and yield.[8][9]
Solvent (e.g., 1,4-Dioxane/Water mixture)Reaction Medium5 - 10 mLA ratio of 4:1 to 10:1 dioxane to water is a common starting point.[8]
Inert Gas (Argon or Nitrogen)AtmosphereN/AEssential to prevent oxidation of the Pd(0) catalyst.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), (2-Fluoro-5-methoxypyridin-4-yl)boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times. This process is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The solvent should be thoroughly degassed prior to use by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification A Combine Solid Reagents: Aryl Halide, Boronic Acid, Catalyst, Base B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Add Degassed Solvent B->C D Heat and Stir (e.g., 80-100 °C) C->D E Monitor Reaction Progress (TLC, LC-MS, GC-MS) D->E F Cool and Quench E->F G Aqueous Workup (Extraction) F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Causality Behind Experimental Choices: A Deeper Dive

  • The Role of the Base: The base plays a multifaceted role in the Suzuki coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate anion, which facilitates the transmetalation step.[3] The strength and nature of the base can significantly impact the reaction outcome. For pyridylboronic acids, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly employed.[8][9][11] Cesium bases are often more effective but also more expensive.

  • Solvent Selection: The solvent system must be capable of dissolving both the organic and inorganic reagents to some extent. A mixture of an organic solvent and water is frequently used.[1][12] Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene. The presence of water can be beneficial, but an excess can promote the undesired protodeboronation of the boronic acid.[9] Therefore, the ratio of organic solvent to water should be carefully considered and optimized.

Troubleshooting and Optimization

Low yields in the Suzuki coupling of (2-Fluoro-5-methoxypyridin-4-yl)boronic acid can often be attributed to a few common issues:

  • Protodeboronation: This is a major side reaction for many heteroaryl boronic acids.[5][6] To mitigate this, one can:

    • Use a slight excess of the boronic acid (1.2-1.5 equivalents).[6]

    • Employ milder bases or shorter reaction times.

    • Consider using the corresponding boronate ester (e.g., pinacol ester), which can exhibit greater stability.[6]

  • Catalyst Deactivation: The palladium catalyst can be deactivated by oxygen.[1] Ensuring a thoroughly deoxygenated reaction environment is paramount. If catalyst decomposition is suspected (often indicated by the formation of palladium black), using a more robust ligand or a pre-catalyst may be beneficial.

  • Poor Solubility: If the reagents are not sufficiently soluble in the chosen solvent system, the reaction rate will be slow. Experimenting with different solvents or solvent ratios can address this issue.

Safety and Handling

(2-Fluoro-5-methoxypyridin-4-yl)boronic acid should be handled in a well-ventilated fume hood.[13] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[13][14][15] Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[13][14][16]

Conclusion

(2-Fluoro-5-methoxypyridin-4-yl)boronic acid is a valuable building block for the synthesis of novel compounds in drug discovery and materials science. By understanding the underlying principles of the Suzuki-Miyaura coupling and carefully selecting and optimizing the reaction conditions, researchers can effectively utilize this reagent to achieve high yields of the desired products. The protocol and insights provided in these application notes serve as a solid foundation for the successful implementation of this important synthetic transformation.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • MDPI. (2023). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. [Link]

  • Li, W., et al. (2006). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Wu, C., et al. (2025, December 5). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2016). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. [Link]

  • Thermo Fisher Scientific. (2013, December 12). SAFETY DATA SHEET - 2-Methoxypyridine-4-boronic acid. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions? [Link]

Sources

Application Notes and Protocols for 2-Fluoro-5-methoxypyridine-4-boronic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Advanced Materials

2-Fluoro-5-methoxypyridine-4-boronic acid is a heterocyclic organoboron compound that has emerged as a significant building block in the realm of materials science and medicinal chemistry. Its unique electronic properties, stemming from the interplay of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the pyridine ring, make it a valuable monomer for the synthesis of advanced functional materials.[1] The boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2]

The incorporation of the 2-fluoro-5-methoxypyridine unit into polymeric and molecular structures can significantly influence their optoelectronic properties. The fluorine substituent can lower both the HOMO and LUMO energy levels of the resulting material, which is advantageous for electron injection and enhances stability against oxidative degradation. This strategic fluorination is a key tool in tuning the emission color and improving the efficiency of organic light-emitting diodes (OLEDs) and other organic electronic devices.

This guide provides a comprehensive overview of the application of this compound in materials science, with a focus on the synthesis of conjugated polymers for optoelectronic applications. Detailed protocols, causality behind experimental choices, and data presentation are included to enable researchers to effectively utilize this versatile building block.

Core Application: Synthesis of Conjugated Polymers for Optoelectronic Devices

The primary application of this compound in materials science is in the synthesis of conjugated polymers through Suzuki-Miyaura polymerization. These polymers, which feature alternating aromatic units, are solution-processable semiconductors with tunable optical and electronic properties, making them suitable for a range of applications including OLEDs, organic photovoltaics (OPVs), and sensors.

Scientific Rationale: The Role of the 2-Fluoro-5-methoxypyridine Moiety

The inclusion of the 2-fluoro-5-methoxypyridine unit in a conjugated polymer backbone offers several advantages:

  • Tuning of Electronic Properties: The electron-deficient nature of the fluorinated pyridine ring can be used to create donor-acceptor (D-A) type copolymers. This architecture is crucial for tuning the polymer's band gap and, consequently, its absorption and emission characteristics.

  • Improved Electron Injection and Transport: The fluorine atom's high electronegativity can lower the LUMO energy level of the polymer, facilitating electron injection from the cathode in an OLED device.

  • Enhanced Stability: Fluorinated organic materials often exhibit greater thermal and oxidative stability, which can contribute to longer device lifetimes.

  • Intramolecular Interactions: The presence of fluorine can lead to non-covalent interactions, such as C-H---F hydrogen bonds, which can influence the polymer's morphology and solid-state packing, thereby affecting charge transport properties.

Application Note 1: Synthesis of a Blue-Emitting Polyfluorene Copolymer

This section details the synthesis of a representative blue-emitting conjugated copolymer, poly[(9,9-dioctylfluorene)-co-(2-fluoro-5-methoxypyridine)], via Suzuki-Miyaura polymerization. This copolymer is designed to exhibit the high photoluminescence quantum yield characteristic of polyfluorenes, with the fluorinated pyridine moiety serving to tune the emission color and improve electron injection.

Disclaimer: The following protocol is a representative experimental procedure adapted from established methods for Suzuki-Miyaura polymerization of similar monomers. While scientifically sound, it has not been directly extracted from a peer-reviewed publication for this specific combination of monomers and should be optimized for specific research purposes.

Reaction Scheme

G cluster_0 Monomers cluster_1 Catalyst System cluster_2 Solvent cluster_3 Product M1 2,7-dibromo-9,9-dioctylfluorene Reaction Reaction M1->Reaction M2 This compound M2->Reaction Catalyst Pd(PPh3)4 Catalyst->Reaction Base K2CO3 Base->Reaction Solvent Toluene/H2O Solvent->Reaction Product Poly[(9,9-dioctylfluorene)-co-(2-fluoro-5-methoxypyridine)] Reaction->Product Heat (90 °C)

Caption: Suzuki-Miyaura polymerization of 2,7-dibromo-9,9-dioctylfluorene and this compound.

Experimental Protocol

Materials:

  • 2,7-dibromo-9,9-dioctylfluorene (DBDF)

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Deionized water, degassed

  • Methanol

  • Acetone

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas (Argon or Nitrogen) supply

  • Standard glassware for organic synthesis

  • Rotary evaporator

  • Soxhlet extraction apparatus

Procedure:

  • Reaction Setup:

    • To a flame-dried 100 mL Schlenk flask, add 2,7-dibromo-9,9-dioctylfluorene (DBDF) (e.g., 1.0 mmol, 1.0 eq), this compound (e.g., 1.0 mmol, 1.0 eq), and anhydrous potassium carbonate (e.g., 4.0 mmol, 4.0 eq).

    • Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition:

    • Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (e.g., 0.02 mmol, 2 mol%).

    • Add 20 mL of anhydrous toluene and 5 mL of degassed deionized water to the flask via syringe.

  • Polymerization:

    • Heat the reaction mixture to 90 °C with vigorous stirring under an argon atmosphere.

    • Maintain the reaction at this temperature for 48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of rapidly stirring methanol. A fibrous precipitate should form.

    • Collect the precipitate by filtration and wash with methanol, followed by acetone.

    • To remove catalyst residues and low molecular weight oligomers, perform a Soxhlet extraction of the crude polymer with acetone for 24 hours, followed by hexane for 24 hours.

    • The purified polymer is then collected from the Soxhlet thimble and dried under vacuum at 60 °C for 24 hours.

Data and Characterization

The synthesized polymer should be characterized to determine its molecular weight, thermal stability, and optoelectronic properties.

Table 1: Representative Characterization Data for the Synthesized Copolymer

PropertyMethodExpected Value/Observation
Molecular Weight (Mn) GPC (vs. Polystyrene)10 - 30 kDa
Polydispersity Index (PDI) GPC1.5 - 2.5
Decomposition Temp. (Td) TGA (5% weight loss)> 350 °C
Glass Transition Temp. (Tg) DSC100 - 150 °C
UV-Vis Absorption (λmax) Solution (THF)380 - 400 nm
Photoluminescence (λem) Solution (THF)420 - 450 nm (Blue emission)
Photoluminescence Quantum Yield (ΦPL) Integrating Sphere> 50%

¹H NMR Spectroscopy: The ¹H NMR spectrum should confirm the incorporation of both fluorene and fluoromethoxypyridine units into the polymer backbone. The disappearance of the boronic acid proton signal and the broadening of the aromatic signals are indicative of successful polymerization.

UV-Vis and Photoluminescence Spectroscopy: The UV-Vis absorption spectrum is expected to show a strong π-π* transition in the near-UV region. The photoluminescence spectrum should exhibit a strong emission in the blue region of the visible spectrum, confirming the utility of this material for blue OLED applications.

Protocol 2: Fabrication of a Simple Organic Light-Emitting Diode (OLED)

This protocol outlines the fabrication of a basic multi-layer OLED device using the synthesized poly[(9,9-dioctylfluorene)-co-(2-fluoro-5-methoxypyridine)] as the emissive layer.

Device Architecture and Workflow

G cluster_0 Device Fabrication Workflow Start ITO Substrate Cleaning PEDOT_PSS Spin-coat PEDOT:PSS (HTL) Start->PEDOT_PSS Emissive_Layer Spin-coat Polymer (EML) PEDOT_PSS->Emissive_Layer Cathode Thermal Evaporation of LiF/Al (Cathode) Emissive_Layer->Cathode Encapsulation Encapsulation Cathode->Encapsulation Testing Device Testing Encapsulation->Testing

Caption: Workflow for the fabrication of a simple polymer-based OLED.

Experimental Protocol

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), aqueous dispersion

  • Synthesized poly[(9,9-dioctylfluorene)-co-(2-fluoro-5-methoxypyridine)]

  • Chlorobenzene, anhydrous

  • Lithium fluoride (LiF)

  • Aluminum (Al)

Equipment:

  • Spin coater

  • Hot plate

  • High-vacuum thermal evaporator

  • Glovebox with an inert atmosphere

  • Source measure unit (SMU) for device testing

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition:

    • Inside a clean environment, spin-coat a filtered aqueous dispersion of PEDOT:PSS onto the ITO substrate at 3000 rpm for 60 seconds.

    • Anneal the substrate on a hot plate at 150 °C for 15 minutes to remove residual water.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the synthesized polymer in anhydrous chlorobenzene (e.g., 10 mg/mL).

    • Transfer the PEDOT:PSS-coated substrates into a nitrogen-filled glovebox.

    • Spin-coat the polymer solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds.

    • Anneal the substrate at 80 °C for 30 minutes to remove the solvent.

  • Cathode Deposition:

    • Transfer the substrates into a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).

    • Deposit a thin layer of LiF (1 nm) followed by a layer of Al (100 nm) onto the emissive layer. The deposition rate should be controlled (e.g., 0.1 Å/s for LiF and 1-2 Å/s for Al).

  • Encapsulation and Testing:

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect them from air and moisture.

    • Test the current-voltage-luminance (I-V-L) characteristics of the device using a source measure unit and a calibrated photodiode.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of advanced functional materials. Its strategic use in Suzuki-Miyaura polymerization allows for the creation of conjugated polymers with tailored optoelectronic properties, particularly for blue-light-emitting applications in OLEDs. The protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of this compound in their own materials development efforts. Future research may focus on the synthesis of more complex copolymers incorporating this moiety for applications in thermally activated delayed fluorescence (TADF) emitters, organic photovoltaics, and chemosensors.

References

  • LookChem. 5-FLUORO-2-METHOXYPYRIDINE-4-BORONIC ACID. Available at: [Link]

  • Wikipedia. Polyfluorene. Available at: [Link]

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Application Notes and Protocols for the Derivatization of 2-Fluoro-5-methoxypyridine-4-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

2-Fluoro-5-methoxypyridine-4-boronic acid is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an electron-withdrawing fluorine atom and an electron-donating methoxy group on a pyridine core, imparts distinct electronic properties that are highly valuable in the synthesis of complex molecular architectures.[1][2] The strategic placement of the boronic acid moiety at the 4-position allows for a range of derivatization reactions, primarily through transition metal-catalyzed cross-coupling reactions.

This guide provides in-depth technical protocols and scientific rationale for the two most prevalent derivatization methods for this compound: the Suzuki-Miyaura C-C bond formation and the Chan-Lam C-N bond formation. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success for researchers, scientists, and drug development professionals.

Chemical Profile and Reactivity Considerations

The reactivity of this compound is governed by the interplay of its substituents:

  • 2-Fluoro Group: The highly electronegative fluorine atom at the 2-position significantly influences the pyridine ring's electronic character. It enhances the electrophilicity of the ring and can impact the rate of key steps in catalytic cycles, such as oxidative addition and reductive elimination in palladium-catalyzed reactions.[3][4]

  • 5-Methoxy Group: As an electron-donating group, the methoxy substituent at the 5-position partially counteracts the electron-withdrawing effect of the fluorine and the pyridine nitrogen. This electronic balance can be fine-tuned to modulate the reactivity of the boronic acid.

  • 4-Boronic Acid: This functional group is the cornerstone for derivatization, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through established cross-coupling methodologies.[5]

A significant challenge when working with heteroaryl boronic acids, particularly those with electron-deficient rings, is the propensity for protodeboronation . This undesired side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of the corresponding des-borylated pyridine and a reduction in the yield of the desired coupled product.[6] Careful selection of reaction conditions, especially the base and solvent system, is crucial to minimize this pathway.

I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful method for constructing C(sp²)–C(sp²) bonds, making it indispensable for the synthesis of biaryl and heteroaryl-aryl compounds.[5][7] In the context of this compound, this reaction enables the direct linkage of the pyridine core to a wide array of aryl and heteroaryl partners.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps involving a palladium catalyst:[8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is critical for an efficient reaction, especially with a substituted pyridyl boronic acid where catalyst inhibition by the pyridine nitrogen can occur.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Reactants Combine: - this compound - Aryl Halide - Base - Pd Catalyst & Ligand Inert Establish Inert Atmosphere (Ar/N2) Reactants->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (e.g., 80-110 °C) Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Biaryl Product Purify->Product

Figure 1. General experimental workflow for the Suzuki-Miyaura coupling.

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a range of aryl bromides.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill the tube with argon or nitrogen three times to establish an inert atmosphere.

  • Add anhydrous, degassed 1,4-dioxane and degassed water to form a 4:1 mixture (volume calculated for a 0.1 M concentration of the aryl bromide).

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure biaryl product.[9]

ParameterRecommended ConditionRationale / E-E-A-T Insight
Palladium Catalyst Pd(OAc)₂ with a biarylphosphine ligand (e.g., SPhos)Biarylphosphine ligands are electron-rich and bulky, which promotes the reductive elimination step and can prevent catalyst inhibition by the pyridine nitrogen.[10]
Base K₃PO₄ or Cs₂CO₃These bases are effective in promoting the transmetalation step while being compatible with many functional groups. The choice may need to be optimized for specific substrates.
Solvent Anhydrous, degassed 1,4-dioxane/water (4:1 to 10:1)The presence of water can be beneficial, but excess water can promote protodeboronation. A balance is key.[11][12]
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

II. Chan-Lam Coupling: Constructing C-N Bonds

The Chan-Lam coupling provides a powerful and complementary method to palladium-catalyzed reactions for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds.[13][14] This copper-catalyzed reaction couples boronic acids with amines or alcohols, often under mild, aerobic conditions.[3][4] For this compound, this enables the synthesis of valuable N-aryl pyridine derivatives.

Mechanistic Rationale

The Chan-Lam coupling mechanism is more complex and less universally agreed upon than the Suzuki-Miyaura reaction. However, a generally accepted pathway involves a Cu(II) catalyst. The key steps are believed to be:[15]

  • Ligand Exchange: The amine substrate coordinates to the Cu(II) center.

  • Transmetalation: The aryl boronic acid transfers its aryl group to the copper, forming a Cu(II)-aryl intermediate.

  • Reductive Elimination: The aryl and amino groups couple, forming the C-N bond and a Cu(0) species, which is then re-oxidized to Cu(II) by an oxidant (often atmospheric oxygen) to complete the catalytic cycle.

Chan_Lam_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Reactants Combine: - this compound - Amine/Aniline - Cu(II) Catalyst - Base (e.g., Pyridine) Atmosphere Open to Air or O2 Atmosphere Reactants->Atmosphere Solvent Add Solvent (e.g., DCM, Toluene) Atmosphere->Solvent Stir Stir at Room Temp to Moderate Heat Solvent->Stir Monitor Monitor Progress (TLC, LC-MS) Stir->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated N-Aryl Pyridine Product Purify->Product

Figure 2. General experimental workflow for the Chan-Lam N-arylation.

Optimized Protocol for Chan-Lam N-Arylation

This protocol is a starting point for the N-arylation of this compound with primary or secondary anilines.

Materials:

  • This compound

  • Aniline derivative (e.g., 4-methoxyaniline)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å)

Procedure:

  • To a round-bottom flask, add this compound (1.5 equiv.), the aniline derivative (1.0 equiv.), copper(II) acetate (1.2 equiv.), and activated 4 Å molecular sieves.

  • Add anhydrous dichloromethane as the solvent.

  • Add pyridine (2.0 equiv.) to the mixture.

  • Leave the flask open to the air (or under an oxygen balloon for more controlled conditions) and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts and molecular sieves, washing the pad with dichloromethane.

  • Wash the filtrate with saturated aqueous ammonium chloride, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl pyridine derivative.[9]

ParameterRecommended ConditionRationale / E-E-A-T Insight
Copper Catalyst Cu(OAc)₂A common and effective catalyst for Chan-Lam couplings. Other Cu(II) salts can also be employed.
Base/Ligand PyridineOften serves as both a base to activate the boronic acid and a ligand to facilitate the catalytic cycle.
Solvent Dichloromethane (DCM) or TolueneThese are common solvents for Chan-Lam reactions, but optimization may be required for specific substrates.
Atmosphere Air or OxygenOxygen is typically required as the terminal oxidant to regenerate the Cu(II) catalyst.

Purification and Characterization

The purification of the resulting biaryl or N-aryl pyridine derivatives is typically achieved by flash column chromatography on silica gel.[9] The choice of eluent system will depend on the polarity of the product, but a gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a common starting point.

Characterization of the final products should be performed using standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

This compound is a highly versatile building block for the synthesis of complex pyridine-containing molecules. The Suzuki-Miyaura and Chan-Lam couplings are two of the most effective methods for its derivatization, enabling the formation of C-C and C-N bonds, respectively. By understanding the underlying mechanistic principles and carefully selecting reaction conditions to mitigate side reactions like protodeboronation, researchers can successfully employ these protocols to generate a diverse range of novel compounds for applications in drug discovery and materials science.

References

  • Buchwald, S. L., & Bolm, C. (Eds.). (2009). On the Suzuki-Miyaura Reaction. Wiley-VCH.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(9), 765–772. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8543–8546. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (2023, December 29). Chan–Lam coupling. In Wikipedia. [Link]

  • López-Alberca, M. P., et al. (2021). Synthesis of New Amino-Functionalized Porphyrins: Preliminary Study of Their Organophotocatalytic Activity. Molecules, 26(11), 3333. [Link]

  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved January 20, 2026, from [Link]

  • MDPI. (2021). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules, 26(1), 73. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and phenylboronic acid using Pd catalyzed AM4-HDA porous polymer as a catalyst. Retrieved January 20, 2026, from [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(9), 765-772. [Link]

  • Chemical Communications (RSC Publishing). (2014). Stereoselective copper-catalyzed Chan–Lam–Evans N-arylation of glucosamines with arylboronic acids at room temperature. Chemical Communications, 50(84), 12696-12699. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

  • National Center for Biotechnology Information. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments, (87), 51475. [Link]

  • Google Patents. (n.d.). Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 20, 2026, from [Link]

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of organic chemistry, 72(22), 8543–8546. [Link]

  • Google Patents. (n.d.). US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.
  • National Center for Biotechnology Information. (2019). Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD. Molecules, 24(17), 3200. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]

  • ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates from 2012 Onwards. Current Organic Synthesis, 17(7), 524-547. [Link]

  • National Center for Biotechnology Information. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 137(43), 13939–13951. [Link]

  • Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
  • Royal Society of Chemistry. (2014). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 5(10), 1439-1454. [Link]

  • Google Patents. (n.d.). CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.

Sources

scale-up synthesis using 2-Fluoro-5-methoxypyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Scale-Up Synthesis and Application of 2-Fluoro-5-methoxypyridine-4-boronic acid

Introduction: A Versatile Heterocyclic Building Block

This compound is a valuable heterocyclic building block in modern medicinal and materials chemistry. Its substituted pyridine core is a key pharmacophore in numerous biologically active compounds, while the boronic acid moiety makes it an ideal partner in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its application in scale-up synthesis, focusing on the widely-used Suzuki-Miyaura coupling reaction. We will explore the underlying chemical principles, provide scalable protocols, and address the common challenges encountered during the transition from benchtop to bulk production.

The strategic placement of the fluoro and methoxy substituents provides chemists with unique electronic properties to modulate molecular characteristics. The fluorine atom, being highly electronegative, increases the Lewis acidity of the boronic acid, which can influence its reactivity in cross-coupling reactions.[1] This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this reagent's potential in their synthetic campaigns.

Physicochemical and Safety Data

Proper handling and storage are paramount for ensuring the stability and reactivity of boronic acids. The data below is aggregated from typical supplier information and safety data sheets for structurally related compounds.[2][3]

PropertyValueCitation(s)
Molecular Formula C₆H₇BFNO₃[3]
Molecular Weight 170.93 g/mol
Appearance White to off-white solid
Storage Conditions Inert atmosphere, store in freezer, under -20°C[3]
Primary Hazard Causes skin and serious eye irritation. May cause respiratory irritation.[2][4]
Handling Precautions Handle in a well-ventilated area. Wear appropriate PPE (gloves, safety goggles). Avoid dust formation.[2][4]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forms a carbon-carbon bond between an organoboron species and an organohalide, catalyzed by a palladium(0) complex.[5] This reaction is a cornerstone of industrial synthesis due to its mild conditions, functional group tolerance, and the commercial availability of a vast library of reactants.[6]

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is essential for troubleshooting and optimizing reactions during scale-up. The process involves three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halide bond to form a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group (the pyridyl moiety in this case) to the Pd(II) complex, displacing the halide. The base activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates this step.[6][7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled as the final biaryl product, regenerating the Pd(0) catalyst to re-enter the cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)L_n pd2_ox Ar-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L_n-Py pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Product (Ar-Py) pd2_trans->product ar_x Aryl Halide (Ar-X) ar_x->pd2_ox boronic_acid Pyridyl-B(OH)₂ boronic_acid->pd2_trans base Base (e.g., K₂CO₃) base->pd2_trans Activates Boronic Acid

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Protocol 1: Lab-Scale Synthesis (1-5 mmol)

This protocol provides a reliable starting point for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents
  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd(dppf)Cl₂ (2 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Schlenk flask or reaction vial with stir bar

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂ (0.02 equiv), and K₂CO₃ (2.5 equiv).

  • Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide. The addition of water can improve the solubility of the base and facilitate the transmetalation step.[8]

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Transitioning to Scale-Up: Key Challenges and Solutions

Scaling a Suzuki-Miyaura coupling from millimoles to kilograms introduces significant challenges related to cost, safety, product purity, and process efficiency.

ScaleUp_Challenges cluster_main Scale-Up Synthesis Workflow & Challenges cluster_challenges Key Challenges start Lab-Scale Protocol scale_up Scale-Up (kg Scale) start->scale_up purification Purification & Isolation scale_up->purification c1 Catalyst Cost & Loading scale_up->c1 c3 Thermal Safety & Exotherms scale_up->c3 product Final API / Product purification->product c2 Palladium Removal purification->c2 c4 Work-up & Purification purification->c4

Figure 2: Major challenges in scaling up the Suzuki-Miyaura reaction.
Catalyst Loading and Cost

Palladium catalysts represent a significant portion of the raw material cost in large-scale synthesis. Reducing catalyst loading without sacrificing reaction efficiency is a primary goal.

  • Solution: Screen more active catalysts or ligand systems. Modern phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can often achieve high turnover numbers, allowing for catalyst loadings to be reduced to <0.1 mol%.[5][9]

Palladium Removal

Residual palladium in the final product is a major concern in the pharmaceutical industry due to strict regulatory limits (e.g., ICH Q3D guidelines).[10][11]

  • Solutions:

    • Scavengers: Utilize solid-supported scavengers containing functional groups (e.g., thiols, amines) that chelate palladium. These can be stirred with the product solution and then filtered off.[10]

    • Activated Carbon: Treating the reaction mixture or product solution with activated carbon is a cost-effective method for adsorbing residual palladium.[4]

    • Extraction: Aqueous washes with reagents like cysteine or sodium bisulfite can extract palladium into the aqueous phase.[12]

    • Crystallization: The final product is often purified by crystallization, which can be optimized to exclude palladium impurities.

Palladium Removal TechniqueAdvantagesDisadvantagesCitation(s)
Metal Scavengers High selectivity, efficient removalHigher cost, potential for leaching of scavenger[10]
Activated Carbon Low cost, readily availableCan adsorb product, potentially lowering yield[4]
Aqueous Extraction Inexpensive, easy to implementMay require multiple extractions, solvent waste
Nanofiltration (OSN) Recovers catalyst for reuse, greenRequires specialized equipment, membrane compatibility[13]
Purification and By-product Formation

Chromatography is often not feasible for multi-kilogram scale purification. The primary by-product in Suzuki couplings is often the homocoupling of the boronic acid.

  • Solutions:

    • Stoichiometry Control: Carefully controlling the stoichiometry (often a slight excess of the boronic acid) can minimize unreacted starting materials.

    • Crystallization: Develop a robust crystallization procedure to selectively isolate the desired product in high purity. This is the most common industrial purification method.

    • Telescoping Reactions: If possible, avoid isolating the intermediate and carry the crude stream directly into the next synthetic step, purifying only the final compound.[5]

Protocol 2: Illustrative Kilo-Scale Procedure

This protocol outlines a process for a multi-kilogram scale synthesis, incorporating solutions to the challenges discussed above. This is a representative workflow and requires rigorous process safety evaluation and optimization before implementation.

Equipment
  • Glass-lined reactor with overhead stirring, temperature control (heating/cooling jacket), and reflux condenser.

  • Inert atmosphere capability (N₂ blanketing).

  • Filter press or centrifuge for solid isolation.

  • Vacuum oven for drying.

Step-by-Step Procedure
  • Reactor Setup & Inerting: Charge the reactor with the aryl halide and this compound (1.1 equiv). Purge the reactor thoroughly with nitrogen.

  • Reagent Charge: Under a nitrogen atmosphere, charge the solvent (e.g., Toluene or 2-MeTHF, which are common scale-up solvents). Add the palladium catalyst (e.g., a pre-formed catalyst like XPhos Pd G3, <0.1 mol%) and an aqueous solution of the base (e.g., K₃PO₄).

  • Reaction: Heat the mixture to the optimized temperature (e.g., 80 °C) and hold with agitation until in-process control (e.g., HPLC) shows >99% conversion.

  • Phase Separation: Cool the reactor, stop agitation, and allow the aqueous and organic layers to separate. Drain the aqueous layer.

  • Palladium Scavenging:

    • Add a solution of an aqueous palladium scavenger (e.g., 20% aq. sodium bisulfite) to the organic layer and agitate at an elevated temperature (e.g., 60 °C) for several hours.[12]

    • Perform a phase split and test the organic layer for palladium content via ICP-MS. Repeat if necessary.

  • Solvent Swap & Crystallization:

    • Distill off the reaction solvent, replacing it with a suitable crystallization solvent (e.g., isopropanol/water).

    • Heat to dissolve the product completely, then perform a controlled cooling to induce crystallization.

    • Age the resulting slurry to maximize yield.

  • Isolation and Drying:

    • Isolate the solid product using a centrifuge or filter press.

    • Wash the filter cake with a cold solvent to remove impurities.

    • Dry the product in a vacuum oven until the solvent content meets specifications.

References

  • Vertex AI Search.
  • Green Chemistry. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Accessed January 20, 2026. [Link]

  • Johnson Matthey Technology Review. oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Accessed January 20, 2026.
  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. Accessed January 20, 2026.
  • Biotage. How to Remove Palladium in three easy steps. Accessed January 20, 2026.
  • Benchchem. A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. Accessed January 20, 2026.
  • SynHet. (2-Fluoro-4-methoxypyridin-3-yl)boronic acid. Accessed January 20, 2026.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Accessed January 20, 2026.
  • National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Accessed January 20, 2026.
  • Organic Chemistry Portal. Suzuki Coupling. Accessed January 20, 2026.
  • YouTube. Suzuki cross-coupling reaction. Accessed January 20, 2026.
  • ResearchGate. (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Accessed January 20, 2026.
  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Accessed January 20, 2026.
  • Wikipedia. Suzuki reaction. Accessed January 20, 2026.
  • National Institutes of Health. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Accessed January 20, 2026.
  • BLDpharm. 1451392-17-8|(2-Fluoro-5-methoxypyridin-4-yl)boronic acid. Accessed January 20, 2026.
  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Accessed January 20, 2026.
  • ResearchGate. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Accessed January 20, 2026.

Sources

Application Notes & Protocols: 2-Fluoro-5-methoxypyridine-4-boronic acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

2-Fluoro-5-methoxypyridine-4-boronic acid is a specialized heterocyclic reagent increasingly employed in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1] Its structure, featuring a pyridine core functionalized with a boronic acid group, a fluorine atom, and a methoxy group, provides a unique combination of electronic properties and reactive handles for molecular assembly.

The boronic acid moiety is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[2][3] The strategic placement of the fluorine atom, a potent electron-withdrawing group, and the methoxy group, an electron-donating group, modulates the electronic nature of the pyridine ring. This electronic tuning is critical, influencing the reagent's reactivity and the physicochemical properties of the final products, such as metabolic stability and binding affinity in drug candidates.[4]

These application notes provide an in-depth guide for researchers, covering the fundamental applications, detailed experimental protocols, and critical handling information for this compound.

Compound Property Value
CAS Number 1451392-17-8[5][6]
Molecular Formula C₆H₇BFNO₃[5]
Molecular Weight 170.93 g/mol [5][6]
Appearance Typically a solid
Primary Application Suzuki-Miyaura Cross-Coupling Reagent[1]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most prominent application for this compound. This palladium-catalyzed reaction forges a C-C bond between the pyridine ring of the boronic acid and an sp²-hybridized carbon of an organic halide or triflate (Ar-X).[7][8] The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.[7]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.[8]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step.[8]

  • Transmetalation : The boronic acid, activated by a base, transfers its organic group (the 2-fluoro-5-methoxypyridinyl moiety) to the palladium center, displacing the halide. The base (e.g., CO₃²⁻, PO₄³⁻) forms a boronate complex, which enhances the nucleophilicity of the organic group, facilitating the transfer.[3]

  • Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)L₂-Ar' transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product arx Ar-X (Aryl Halide) arx->oxidative_addition boronic_acid Ar'-B(OH)₂ (Boronic Acid) + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of a Biaryl Compound

This section provides a representative, field-proven protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Rationale for Component Selection
  • Catalyst : Palladium complexes with bulky, electron-rich phosphine ligands are highly effective. Pd(dppf)Cl₂ is a robust and common choice, while catalyst systems generated in situ from a palladium source like Pd₂(dba)₃ and a ligand (e.g., SPhos, RuPhos) can offer enhanced reactivity for challenging substrates.[9][10]

  • Base : An inorganic base is essential for activating the boronic acid. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact yield, with stronger bases often accelerating the reaction. Aqueous base solutions are commonly used.

  • Solvent : Anhydrous, degassed polar aprotic solvents like 1,4-dioxane, DME, or toluene are standard. The addition of a small amount of water can be beneficial, particularly when using boronic acids, as it aids in the dissolution of the base and can influence the speciation of the boronic acid during the reaction.[11][12]

  • Inert Atmosphere : Pd(0) catalysts are sensitive to atmospheric oxygen. Therefore, reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[2]

Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Reagent Addition (Ar-Br, Boronic Acid, Base, Catalyst) setup->reagents solvent 3. Solvent Addition (Degassed Dioxane/Water) reagents->solvent reaction 4. Heating & Stirring (80-110 °C) solvent->reaction monitoring 5. Reaction Monitoring (TLC / GC-MS) reaction->monitoring workup 6. Aqueous Work-up (Extraction & Washing) monitoring->workup purification 7. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology
  • Reaction Vessel Preparation : Place an appropriately sized Schlenk tube or round-bottom flask containing a magnetic stir bar under vacuum and heat with a heat gun to remove adsorbed moisture. Allow the vessel to cool to room temperature under a positive pressure of argon or nitrogen.

  • Reagent Addition : To the flask, add the aryl bromide (1.0 equiv.), this compound (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1–5 mol%) and, if required, the phosphine ligand (2–10 mol%).

  • Atmosphere Purge : Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen.[2]

  • Solvent Addition : Add the degassed solvent (e.g., 1,4-dioxane/H₂O in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[2][13]

  • Reaction Execution : Immerse the flask in a preheated oil bath (typically 80–110 °C) and stir vigorously for the required time (2–24 hours).[2]

  • Monitoring : Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.[2]

Representative Reaction Parameters
Aryl Halide Catalyst System (mol%) Base (equiv.) Solvent Temp (°C) Typical Yield (%)
4-BromoanisolePd(dppf)Cl₂ (3)K₂CO₃ (2.5)Dioxane/H₂O (4:1)10075-90
1-Bromo-4-nitrobenzenePd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄ (3.0)Toluene/H₂O (10:1)11080-95
2-BromopyridinePd(PPh₃)₄ (5)Cs₂CO₃ (2.0)DME8565-85
3-BromobenzonitrilePd(OAc)₂ (2) / P(t-Bu)₃ (4)KF (3.0)THF6570-88

Note: Yields are representative and highly dependent on the specific substrate, reaction scale, and optimization of conditions.

Safety and Handling

Proper handling of this compound is essential for laboratory safety.

  • Hazards : This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[14] It is also harmful if swallowed.[15]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[16]

  • Handling : Handle the reagent in a well-ventilated chemical fume hood to avoid inhalation of dust.[15] Avoid contact with skin and eyes.[14] Wash hands thoroughly after handling.

  • Storage : Store in a tightly sealed container in a cool, dry place.[17] For long-term stability and to maintain product quality, refrigeration (2-8 °C) under an inert atmosphere is recommended, as boronic acids can be sensitive to moisture.[15]

References

  • Benchchem. (n.d.). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
  • LookChem. (n.d.). Cas 1043869-98-2, 5-FLUORO-2-METHOXYPYRIDINE-4-BORONIC ACID.
  • Benchchem. (n.d.). A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling.
  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • ACS Publications. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Fisher Scientific. (2013). Safety Data Sheet: 2-Methoxypyridine-4-boronic acid.
  • SynHet. (n.d.). (2-Fluoro-4-methoxypyridin-3-yl)boronic acid.
  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Chemistry Portal. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. J. Am. Chem. Soc., 122, 4020-4028.
  • Apollo Scientific. (2023). Safety Data Sheet: 2-Fluoro-5-methylpyridine-3-boronic acid, pinacol ester.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Fisher Scientific. (2024). Safety Data Sheet.
  • BLDpharm. (n.d.). 1451392-17-8|(2-Fluoro-5-methoxypyridin-4-yl)boronic acid.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Biosynth. (2023). Safety Data Sheet.
  • NIH National Library of Medicine. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Sunway Pharm Ltd. (n.d.). (2-fluoro-5-methoxypyridin-4-yl)boronic acid.

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 2-Fluoro-5-methoxypyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are encountering challenges with 2-Fluoro-5-methoxypyridine-4-boronic acid and related heteroaromatic substrates. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of Pyridyl Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming C-C bonds, particularly in the synthesis of biaryl and heteroaryl compounds crucial for pharmaceuticals.[1][2] However, the reaction is not without its nuances, especially when employing heteroaromatic boronic acids.

This compound presents a unique set of challenges. Pyridine rings can coordinate to the palladium catalyst, potentially altering its reactivity.[3] Furthermore, the electronic nature of the pyridine ring, influenced by the fluoro and methoxy substituents, can render the boronic acid susceptible to undesired side reactions, most notably protodeboronation.[4] This guide will walk you through a logical troubleshooting process to overcome these hurdles.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial observations when a Suzuki coupling with this compound fails.

Q1: My reaction shows no product formation, and I've recovered my starting materials. What's the most likely culprit?

A1: The most probable cause is a failure in one of the initial steps of the catalytic cycle: oxidative addition or transmetalation.[5][6]

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently from your Pd(II) precatalyst. This can be due to poor reduction of the precatalyst or inhibition by impurities.

  • Failed Oxidative Addition: While less common with aryl bromides or iodides, very unreactive aryl chlorides might pose a challenge. The electronic properties of your aryl halide partner are critical. Electron-rich aryl halides can be slow to react.

  • Inhibited Transmetalation: This is a very common issue with heteroaromatic boronic acids. For transmetalation to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[7] If the base is too weak, of poor quality (e.g., hydrated when it should be anhydrous), or sterically hindered, this activation will be inefficient.

Initial Troubleshooting Steps:

  • Verify Reagent Quality: Ensure your solvent is anhydrous and degassed. Use fresh, high-purity palladium catalyst, ligands, and base.

  • Standard Control Reaction: If possible, run a "standard" Suzuki coupling that is known to work in your lab (e.g., phenylboronic acid with 4-bromotoluene). This will help confirm that your general setup, solvents, and catalyst stock are not the issue.[8]

  • Increase Temperature: If the reaction is sluggish, a moderate increase in temperature (e.g., from 80 °C to 100 °C) can sometimes overcome activation barriers.

Q2: I'm observing significant formation of a byproduct that corresponds to the protonated version of my pyridine (2-Fluoro-5-methoxypyridine). What is happening and how can I prevent it?

A2: You are observing protodeboronation , the cleavage of the C-B bond and its replacement with a C-H bond.[4] This is a major decomposition pathway for many heteroaromatic boronic acids, especially electron-deficient ones or those capable of forming stable zwitterionic intermediates, like 2-pyridyl boronic acids.[4][9]

Diagram: The Protodeboronation Side Reaction

G cluster_main Desired Suzuki Coupling cluster_side Protodeboronation Pathway A Ar-B(OH)₂ B [Ar-Pd(II)-X] A->B Transmetalation D Ar-B(OH)₂ C Ar-Ar' B->C Reductive Elimination E Ar-H D->E H⁺ Source (e.g., H₂O)

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

Strategies to Mitigate Protodeboronation:

  • Use Boronic Esters: Pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are significantly more stable to protodeboronation than the free boronic acids.[4][10] They act as a "slow-release" source of the boronic acid under the reaction conditions.

  • Anhydrous Conditions: Water is often the proton source for this side reaction.[10] Ensure your solvents are rigorously dried and consider using anhydrous bases (e.g., finely ground, flame-dried K₃PO₄). The addition of trimethyl borate can also help scavenge water.[11]

  • Choice of Base and Solvent: A weaker base like K₂CO₃ or CsF might be less prone to promoting protodeboronation than strong bases like NaOH or K₃PO₄ in some systems. Fluoride ions can play a complex role, both activating the boronic acid and potentially forming unreactive anionic boronate species.[12][13]

  • Use a More Active Catalyst System: If the rate of the Suzuki coupling can be increased to outcompete the rate of protodeboronation, yields will improve. This often involves using more electron-rich and bulky phosphine ligands.[10]

Q3: My reaction is turning black, and I'm getting a low yield. What does the color change indicate?

A3: A black, heterogeneous mixture often indicates the formation of palladium black (Pd(0) nanoparticles). This happens when the Pd(0) species, the active catalyst, aggregates and precipitates out of solution. While some Pd black formation is common, excessive precipitation means your catalyst is no longer in the solution to participate in the catalytic cycle, leading to low conversion.

Causes and Solutions:

  • Ligand Dissociation/Decomposition: The phosphine ligand stabilizes the soluble Pd(0) species. If the ligand dissociates or decomposes at high temperatures, the palladium will crash out.

    • Solution: Consider a more robust, sterically hindered ligand like XPhos, SPhos, or RuPhos, which form more stable complexes with palladium.[10] Bidentate ligands like Xantphos can also improve catalyst stability.

  • Incorrect Pd:Ligand Ratio: A common starting point is a 1:2 ratio of Pd to monodentate ligand. Insufficient ligand can lead to catalyst instability.

  • Reaction Temperature Too High: While heat can increase reaction rates, it can also accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.

Part 2: Advanced Troubleshooting & Optimization Workflow

If initial troubleshooting fails, a more systematic approach to optimizing the reaction conditions is necessary. The following workflow provides a logical progression for identifying the key parameters affecting your reaction.

Diagram: Systematic Troubleshooting Workflow

G start Reaction Failure (Low Yield / No Reaction) check_reagents Step 1: Verify Reagent Quality - Fresh Boronic Acid - Anhydrous Solvent - Active Catalyst/Base start->check_reagents protodeboronation Step 2: Address Protodeboronation - Switch to Boronic Ester (Pinacol/MIDA) - Use Anhydrous Conditions start->protodeboronation If protodeboronation observed check_reagents->protodeboronation If starting materials recovered catalyst_screen Step 3: Catalyst/Ligand Screening - Bulky Ligands (e.g., XPhos, SPhos) - Bidentate Ligands (e.g., dppf, Xantphos) protodeboronation->catalyst_screen If protodeboronation persists base_solvent Step 4: Base & Solvent Optimization - Base: K₃PO₄, Cs₂CO₃, CsF - Solvent: Dioxane, Toluene, 2-MeTHF, with/without water catalyst_screen->base_solvent If still low yield success Successful Coupling base_solvent->success Optimization Complete

Caption: A logical workflow for troubleshooting failed Suzuki couplings.

Deep Dive: Parameter Optimization

When tackling a challenging coupling like this, it's crucial to screen several parameters. Below is a table summarizing key variables and recommended starting points for optimization.

ParameterStandard ConditionOptimization Strategy & Rationale
Boron Source Boronic AcidSwitch to Pinacol Boronate Ester . This is the single most effective change to prevent protodeboronation.[4][10]
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Screen bulky, electron-rich monophosphine ligands like XPhos, SPhos, RuPhos .[10] These accelerate oxidative addition and reductive elimination, which is crucial for difficult substrates. Consider precatalysts (e.g., XPhos Pd G3) for reliable generation of the active Pd(0) species.[10]
Base K₂CO₃ in aq. solventFor anhydrous conditions, use finely ground K₃PO₄ or Cs₂CO₃ .[8] These stronger bases can facilitate the transmetalation of electron-poor heteroaryl boronates. CsF can also be effective.
Solvent Toluene, Dioxane, or DMFFor anhydrous reactions, Dioxane or Toluene are excellent choices.[10] Sometimes a small amount of water (e.g., Dioxane/H₂O 10:1) can be beneficial, but this must be balanced against the risk of protodeboronation.[14][15]
Temperature 80-110 °CStart around 100 °C . If catalyst decomposition is suspected, lower the temperature to 80 °C and increase reaction time.
Experimental Protocol: Screening for Optimal Conditions

This protocol outlines a parallel screening approach to efficiently identify improved reaction conditions.

Objective: To identify an effective combination of ligand, base, and solvent for the coupling of this compound (or its pinacol ester) with a generic aryl halide (Ar-X).

Materials:

  • 2-Fluoro-5-methoxypyridine-4-pinacol boronate

  • Aryl Halide (Ar-X)

  • Palladium precatalyst: Pd₂(dba)₃

  • Ligands: SPhos, XPhos, RuPhos, dppf

  • Bases: K₃PO₄ (finely ground, dried), Cs₂CO₃

  • Solvents: Dioxane (anhydrous), Toluene (anhydrous)

  • Reaction vials with stir bars

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, set up an array of reaction vials.

  • Reagent Addition (Solid): To each vial, add the aryl halide (1.0 eq), 2-Fluoro-5-methoxypyridine-4-pinacol boronate (1.5 eq), and the chosen base (2.0-3.0 eq).

  • Catalyst Premixing: In separate small vials, prepare stock solutions of the catalyst by premixing Pd₂(dba)₃ (e.g., 2 mol % Pd) and the chosen ligand (e.g., 4.4 mol %) in a small amount of the reaction solvent.

  • Reaction Initiation: Add the appropriate solvent to each main reaction vial to achieve the desired concentration (e.g., 0.1 M). Then, add the corresponding catalyst stock solution.

  • Heating and Monitoring: Seal the vials and place them in a preheated aluminum block on a stirrer hotplate at 100 °C. Monitor the reactions by taking small aliquots at regular intervals (e.g., 2h, 6h, 24h) and analyzing by LC-MS or GC-MS.

This systematic approach allows for the rapid identification of promising conditions, which can then be further optimized on a larger scale.

Part 3: Final Recommendations & Best Practices

  • Always Prioritize the Boronate Ester: For heteroaromatic boronic acids prone to decomposition, starting with the pinacol or MIDA ester derivative is the most robust strategy.

  • Invest in Modern Ligands: While classic ligands like PPh₃ have their place, challenging couplings often require the enhanced stability and reactivity offered by modern biarylphosphine ligands (the "Buchwald ligands").[8]

  • Oxygen is the Enemy: Rigorously degas your solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration. Oxygen can oxidize both the phosphine ligands and the Pd(0) catalyst.

  • Stoichiometry Matters: Use a slight excess of the boronic acid derivative (typically 1.2-1.5 equivalents) to help drive the reaction to completion.

By understanding the underlying chemical principles and adopting a systematic, evidence-based approach to troubleshooting, the challenges posed by substrates like this compound can be successfully overcome.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Leogane, O., & Le, J. A. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 633-639.
  • Shields, J. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4304-4307.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Shields, J. D., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
  • Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Retrieved from [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5859-5872.
  • Amatore, C., et al. (2006). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal, 12(28), 7382-7393.
  • Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in modern drug discovery. Journal of Medicinal Chemistry, 54(10), 3451-3479.
  • Google Patents. (n.d.). DE102008010661A1 - Preparing pyridin-2-boronic acid compounds, useful e.g. to treat.
  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5859-5872.
  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Dreher, S. D., et al. (2018).
  • ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Amatore, C., et al. (2005). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Organometallics, 24(18), 4371-4378.
  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • ResearchGate. (2007). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. Retrieved from [Link]

  • ResearchGate. (2016, September 27). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction? Retrieved from [Link]

  • Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170-7173.
  • ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. Retrieved from [Link]

  • Organometallics. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]

  • Chemical Communications. (2019). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. Retrieved from [Link]

  • ACS Publications. (2016, November 30). Development of Organic Transformations Based on Protodeboronation. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Ball, N. D., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(5), 3781-3786.
  • SciSpace. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3815-3818.
  • Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. Retrieved from [Link]

  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Industrial & Engineering Chemistry. (1951). Preparation and Rate of Hydrolysis of Boric Acid Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids a. Retrieved from [Link]

  • ResearchGate. (2014). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Internal and external catalysis in boronic ester networks. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Yields for 2-Fluoro-5-methoxypyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Fluoro-5-methoxypyridine-4-boronic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered when utilizing this versatile reagent in cross-coupling reactions. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to optimize your reaction yields and achieve reproducible results.

I. Introduction to this compound: A Privileged Reagent

This compound is a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing fluorine atom and the electron-donating methoxy group on the pyridine ring, make it a desirable component in the synthesis of complex molecular architectures. However, like many heteroaromatic boronic acids, it presents a unique set of challenges in its application, primarily in the widely-used Suzuki-Miyaura cross-coupling reaction. This guide will equip you with the knowledge to navigate these challenges effectively.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in Suzuki-Miyaura couplings?

A1: The main difficulties arise from the inherent properties of pyridyl boronic acids.[1] These include:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation or inhibition of the catalytic cycle.[2]

  • Slow Transmetalation: The electron-deficient nature of the fluorinated pyridine ring can slow down the crucial transmetalation step in the catalytic cycle.[1]

  • Protodeboronation: This is a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often water or alcohol), leading to the formation of 2-fluoro-5-methoxypyridine and a reduction in the yield of the desired product.[1]

  • Reagent Instability: Heteroaryl boronic acids can be unstable and prone to decomposition upon storage, impacting their reactivity.[3]

Q2: How should I store and handle this compound to ensure its quality?

A2: Proper storage and handling are critical for maintaining the reagent's integrity. It is recommended to:

  • Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen).

  • Keep it in a cool, dry place, ideally in a freezer at -20°C.

  • Minimize its exposure to air and moisture to prevent decomposition and protodeboronation. For sensitive applications, consider handling it in a glovebox.

Q3: Can I use standard Suzuki-Miyaura conditions for this boronic acid?

A3: While standard conditions can serve as a starting point, optimization is almost always necessary for pyridyl boronic acids. The electronic nature of this substrate often requires specialized ligands and bases to achieve high yields. Simple phosphine ligands like triphenylphosphine (PPh₃) are often ineffective.[4]

III. Troubleshooting Guide: Low Yield and Side Reactions

This section provides a structured approach to diagnosing and resolving common issues encountered during your experiments.

Issue 1: Low or No Conversion to the Desired Product

Low or no product formation is a frequent challenge. The following flowchart can guide your troubleshooting process.

troubleshooting_low_yield start Low or No Product Yield q1 Is the Palladium Catalyst Active? start->q1 sol1a Use a Pd(0) source or a reliable Pd(II) precatalyst. Ensure proper activation if using Pd(II). q1->sol1a No sol1b Consider catalyst inhibition by the pyridine nitrogen. q1->sol1b Possibly q2 Is the Ligand Choice Optimal? q1->q2 Yes sol1a->q2 sol1b->q2 sol2 Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to promote reductive elimination and stabilize the catalyst. q2->sol2 No q3 Is the Base Appropriate? q2->q3 Yes sol2->q3 sol3 Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous and finely ground. q3->sol3 No q4 Are the Reaction Conditions Optimized? q3->q4 Yes sol3->q4 sol4 Screen different anhydrous solvents (e.g., dioxane, toluene, THF). Gradually increase the reaction temperature. q4->sol4 No

Troubleshooting workflow for low reaction yield.
Issue 2: Significant Formation of Side Products

The presence of unwanted byproducts can complicate purification and reduce the overall yield. The table below outlines the most common side reactions and strategies for their mitigation.

Side ProductProbable CauseMitigation Strategies
2-Fluoro-5-methoxypyridine Protodeboronation: Cleavage of the C-B bond by a proton source.[1]• Ensure strictly anhydrous conditions. Use flame-dried glassware and anhydrous solvents and reagents. • Choose a base less likely to promote this side reaction in the presence of trace water.
Homocoupled Boronic Acid Oxidative Homocoupling: Reaction of two boronic acid molecules, often promoted by oxygen and Pd(II) species.• Thoroughly degas all solvents and the reaction mixture. Maintain an inert atmosphere throughout the experiment. • Use a fresh, high-quality palladium catalyst to minimize the presence of Pd(II) impurities. • Consider slow addition of the boronic acid to the reaction mixture.[2]
Dehalogenated Starting Material Reductive Dehalogenation: The aryl halide is reduced instead of undergoing cross-coupling.• This is more of an issue with the coupling partner. Ensure the transmetalation rate is competitive by optimizing the ligand and base.

IV. Experimental Protocols

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for different coupling partners.

Optimized Protocol for Suzuki-Miyaura Coupling

experimental_workflow prep 1. Preparation - Flame-dry a Schlenk flask. - Add aryl halide (1.0 eq), this compound (1.2 eq), and K₃PO₄ (2.0 eq). inert 2. Inert Atmosphere - Evacuate and backfill the flask with argon (3x). prep->inert reagents 3. Reagent Addition - Add degassed dioxane via syringe. - Add Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%) under positive argon flow. inert->reagents reaction 4. Reaction - Heat the mixture to 80-110 °C. - Monitor progress by TLC or LC-MS. reagents->reaction workup 5. Work-up - Cool to room temperature. - Dilute with ethyl acetate, wash with water and brine. reaction->workup purify 6. Purification - Dry the organic layer over Na₂SO₄, filter, and concentrate. - Purify by column chromatography. workup->purify

General experimental workflow for Suzuki-Miyaura coupling.

Detailed Steps:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely ground, anhydrous potassium phosphate (K₃PO₄) (2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add degassed anhydrous 1,4-dioxane via syringe. Subsequently, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) under a positive flow of inert gas.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

V. Understanding the Role of Key Reaction Parameters

A deeper understanding of the function of each component will aid in more effective optimization.

ParameterRole and Scientific RationaleOptimization Strategy
Palladium Catalyst The heart of the reaction, cycling between Pd(0) and Pd(II) states to facilitate oxidative addition, transmetalation, and reductive elimination.[5]For challenging substrates, pre-formed Pd(0) catalysts or highly active precatalysts are preferred. Buchwald's G3 or G4 precatalysts are excellent choices.
Ligand Stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. For electron-deficient pyridines, bulky, electron-rich ligands are crucial to accelerate the slow reductive elimination step.[6]Screen a panel of Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or other electron-rich phosphines (e.g., P(tBu)₃).[6]
Base Activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for transmetalation.[7]Strong, non-nucleophilic inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are generally effective. The choice of base can significantly impact the reaction rate and side reactions.[6]
Solvent Solubilizes the reagents and influences the reaction kinetics. Anhydrous, aprotic solvents are typically used to minimize protodeboronation.Dioxane, toluene, and THF are common choices. Sometimes, the addition of a small amount of water can be beneficial, but this must be carefully optimized to avoid excessive protodeboronation.[4]
Temperature Provides the necessary activation energy for the reaction.Start at a moderate temperature (e.g., 80 °C) and increase if the reaction is sluggish. Be aware that higher temperatures can also accelerate decomposition pathways.

VI. Advanced Strategy: In Situ Boronic Acid Generation

For particularly sensitive coupling partners or to ensure high reproducibility, consider using a stable precursor that generates the boronic acid in situ. N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that slowly release the corresponding boronic acid under mild basic conditions, minimizing decomposition.

MIDA_strategy mida_boronate Air-Stable MIDA Boronate (2-Fluoro-5-methoxypyridin-4-yl)-MIDA boronate hydrolysis Slow Release (Mild aqueous base, e.g., K₃PO₄) mida_boronate->hydrolysis boronic_acid Reactive Boronic Acid (Low concentration in situ) hydrolysis->boronic_acid coupling Suzuki-Miyaura Coupling boronic_acid->coupling product Desired Product coupling->product

Sources

Technical Support Center: 2-Fluoro-5-methoxypyridine-4-boronic acid in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-5-methoxypyridine-4-boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in catalytic cross-coupling reactions. As a substituted pyridylboronic acid, this compound offers unique synthetic possibilities but also presents specific challenges, primarily in the form of side reactions that can impact yield and purity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and achieve optimal results in your experiments.

Understanding the Challenges: The Nature of this compound

This compound is an electron-deficient heteroarylboronic acid. This electronic nature, combined with the presence of the pyridine nitrogen, makes it susceptible to several side reactions in catalytic cycles, most notably in Suzuki-Miyaura coupling. The primary challenges arise from the compound's stability and reactivity profile under typical catalytic conditions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is giving low yields of the desired product. What are the likely causes?

A1: Low yields are often attributed to two primary side reactions: protodeboronation and homocoupling. This compound, like many electron-deficient heteroarylboronic acids, is prone to these decomposition pathways.[1][2] The rate of the desired cross-coupling reaction may be slower than the rate of these side reactions, leading to consumption of the starting material without formation of the desired product.

Q2: I am observing a significant amount of 2-fluoro-5-methoxypyridine as a byproduct. What is this, and how can I prevent it?

A2: This byproduct is the result of protodeboronation , a reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1] For heteroaromatic boronic acids, the reaction pH is a critical factor influencing the rate of protodeboronation.[1]

Q3: My reaction mixture shows the formation of 2,2'-difluoro-5,5'-dimethoxy-4,4'-bipyridine. What causes this side product?

A3: This is the homocoupling product of this compound. Homocoupling is often promoted by the presence of oxygen in the reaction mixture and can be catalyzed by palladium(II) species. It is a common side reaction in Suzuki-Miyaura couplings, especially when the desired cross-coupling is slow.

Q4: Can the choice of base influence the extent of side reactions?

A4: Absolutely. The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, but an inappropriate choice can accelerate side reactions. Strong bases can promote protodeboronation.[1] For challenging couplings with sensitive boronic acids, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH).

Q5: Are there more stable alternatives to using the boronic acid directly?

A5: Yes. For unstable boronic acids, using a more stable derivative in a "slow-release" strategy is highly effective.[1] N-methyliminodiacetic acid (MIDA) boronates and organotrifluoroborates are excellent alternatives that slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered when using this compound in catalytic reactions.

Issue 1: Low Yield of Desired Product with Significant Protodeboronation

Symptoms:

  • Low conversion of the aryl halide starting material.

  • Presence of 2-fluoro-5-methoxypyridine in the crude reaction mixture (detectable by GC-MS or LC-MS).

Causality: The rate of protodeboronation is competing with or exceeding the rate of transmetalation in the catalytic cycle. This is common for electron-deficient pyridylboronic acids.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for minimizing homocoupling side reactions.

Detailed Recommendations:

ParameterRecommended ChangeRationale
Reaction Atmosphere Ensure rigorous degassing of solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen).Oxygen can oxidize Pd(0) to Pd(II), which promotes homocoupling. Removing oxygen is critical.
Palladium Source Use a Pd(0) source (e.g., Pd₂(dba)₃) with a suitable ligand, or a modern pre-catalyst designed for efficient in situ generation of the active Pd(0) species.This minimizes the concentration of Pd(II) species that can initiate the homocoupling pathway.
Ligand Ratio A slightly higher ligand-to-palladium ratio may be beneficial.Excess ligand can help to stabilize the Pd(0) species and prevent the formation of ligandless palladium species that can participate in side reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for the optimization of your reaction.

  • Reagent Preparation:

    • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere:

    • Seal the vessel with a septum and purge with a stream of argon or nitrogen for 10-15 minutes.

  • Catalyst and Ligand Addition:

    • Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition:

    • Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Protocol 2: Preparation and Use of 2-Fluoro-5-methoxypyridine-4-MIDA boronate

This protocol is recommended for particularly challenging couplings where protodeboronation is a major issue.

  • Synthesis of the MIDA boronate:

    • In a flask, dissolve this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a suitable solvent (e.g., DMSO or DMF).

    • Heat the mixture (e.g., to 80-100 °C) under vacuum to remove water.

    • The MIDA boronate can often be isolated by precipitation or crystallization upon cooling or addition of an anti-solvent.

  • Suzuki-Miyaura Coupling using the MIDA boronate:

    • Follow the general procedure in Protocol 1, substituting the boronic acid with the MIDA boronate (1.2-1.5 equiv.).

    • A mixed solvent system containing a small amount of water (e.g., dioxane/water 10:1) is necessary for the slow in situ hydrolysis of the MIDA boronate to the active boronic acid.

Mechanistic Insights

A deeper understanding of the competing reaction pathways can inform your experimental design.

Mechanism of Protodeboronation of Pyridylboronic Acids

The protodeboronation of pyridylboronic acids is highly pH-dependent. Under neutral or near-neutral conditions, a zwitterionic intermediate can form, which is particularly susceptible to cleavage of the C-B bond.

Protodeboronation_Mechanism BoronicAcid Pyridylboronic Acid (ArB(OH)₂) Zwitterion Zwitterionic Intermediate BoronicAcid->Zwitterion Neutral pH Protonated Protonated Pyridine BoronicAcid->Protonated Acidic pH (suppresses zwitterion) Boronate Boronate Anion ([ArB(OH)₃]⁻) BoronicAcid->Boronate Basic pH (suppresses zwitterion) Product Protodeboronated Product (Ar-H) Zwitterion->Product Unimolecular Fragmentation

Caption: Simplified mechanism of protodeboronation for pyridylboronic acids.

This mechanism highlights why both strongly acidic and strongly basic conditions can, paradoxically, suppress this particular protodeboronation pathway by shifting the equilibrium away from the highly reactive zwitterionic species. [1]However, under the basic conditions of the Suzuki-Miyaura reaction, other base-catalyzed protodeboronation pathways can become significant.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Protodeboronation. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). A Practical Guide for the Suzuki–Miyaura Cross-Coupling Reaction.
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction. Chemical Science, 7(2), 1078–1093. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways of Decomposition. Angewandte Chemie International Edition, 53(8), 2056–2070. [Link]

Sources

Technical Support Center: Catalyst Selection for Hindered 2-Fluoro-5-methoxypyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in challenging Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the complexities encountered when using sterically hindered and electronically deactivated substrates such as 2-Fluoro-5-methoxypyridine-4-boronic acid. The following content, presented in a question-and-answer format, is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to troubleshoot and optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors I should investigate?

A1: Low or no yield in a Suzuki-Miyaura coupling involving a hindered and electron-deficient substrate like this compound often points to issues within the catalytic cycle. The primary areas to troubleshoot are:

  • Catalyst and Ligand Choice: This is the most critical factor. The steric hindrance from the ortho-fluoro and methoxy groups, combined with the electron-withdrawing nature of the pyridine ring and fluorine, makes both oxidative addition and transmetalation challenging. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1][2] You will likely require a more specialized catalyst system.

  • Reaction Conditions: Inadequate temperature, incorrect solvent, or an inappropriate base can all lead to reaction failure. More forcing conditions are often necessary for hindered substrates.[3]

  • Reagent Quality and Stability: The stability of the boronic acid is a key concern. Pyridine boronic acids can be prone to protodeboronation (hydrolysis of the C-B bond), especially at elevated temperatures and in the presence of water.[1][2] Ensure your boronic acid is pure and dry.

  • Oxygen Contamination: Rigorous exclusion of oxygen is crucial. Oxygen can lead to the oxidative degradation of the phosphine ligands and the formation of palladium black, which reduces the concentration of the active Pd(0) catalyst.[1][3] Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon).[2][4]

Q2: What are the recommended catalyst and ligand systems for coupling hindered this compound?

A2: For sterically hindered and electronically challenging substrates, the use of bulky, electron-rich phosphine ligands is essential.[3] These ligands promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and accelerate the rate-limiting reductive elimination step.[1][5]

Here is a summary of recommended catalyst systems:

Catalyst/PrecatalystLigandKey AdvantagesRecommended For
Pd₂(dba)₃ or Pd(OAc)₂Buchwald Ligands: XPhos, SPhos, RuPhosExcellent for hindered and electron-poor substrates. Promotes fast reductive elimination.[1][6]General starting point for difficult couplings.
Palladacycle Precatalysts: XPhos Pd G3, SPhos Pd G4Integrated ligand and palladium source.High activity and stability, often requiring lower catalyst loadings.[3][7][8]When reproducibility and high turnover are critical.
PdCl₂(dppf)dppfA common and often effective catalyst system.May work for less hindered coupling partners.
Pd(PPh₃)₄PPh₃Generally not recommended for this substrate due to low activity.[2]Simple, unhindered couplings.

Expert Insight: Start with a screening of Buchwald-type ligands such as XPhos or SPhos in combination with a palladium source like Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G3.[3][9] These have consistently shown superior performance in coupling hindered heteroaryl systems.

Q3: How do I choose the optimal base and solvent system for this reaction?

A3: The choice of base and solvent is interdependent and crucial for success.

  • Base Selection: A common starting point is an aqueous solution of a carbonate base like K₂CO₃ or Cs₂CO₃.[1][2] However, for substrates prone to protodeboronation, anhydrous conditions with a phosphate base like K₃PO₄ can be beneficial.[1] The base facilitates the transmetalation step by forming a more nucleophilic boronate species.[10]

  • Solvent System: A mixture of an organic solvent and water is typically used.

    • Dioxane/water or Toluene/water: Classic solvent systems that work well for a broad range of Suzuki couplings.[1][2]

    • THF/water: Another effective option, though the lower boiling point may limit the achievable reaction temperature.[11]

    • 2-MeTHF/water: A greener alternative to THF with a higher boiling point.[1]

Troubleshooting Tip: If you observe significant protodeboronation (the replacement of the boronic acid group with a hydrogen atom), switch to anhydrous conditions using K₃PO₄ in a solvent like dioxane or toluene.[1] You may need to add a small, controlled amount of water to facilitate the reaction, as completely anhydrous conditions can sometimes be slow.[11]

Q4: I am observing significant side product formation. What are the likely culprits and how can I mitigate them?

A4: Common side products in Suzuki-Miyaura couplings include homocoupling of the boronic acid and protodeboronation.

  • Homocoupling: The formation of a biaryl product from two molecules of the boronic acid is often caused by the presence of oxygen.[1][3]

    • Solution: Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere throughout the reaction setup and duration.[2][4]

  • Protodeboronation: This is the hydrolysis of the carbon-boron bond and is a common issue with heteroaryl boronic acids, especially those with electron-withdrawing groups.[1][2]

    • Solutions:

      • Use a milder base: Consider switching from a strong base like K₂CO₃ to a weaker one like NaHCO₃, although this may slow down the desired reaction.[2]

      • Anhydrous conditions: As mentioned previously, using K₃PO₄ in an anhydrous solvent can significantly reduce protodeboronation.[1]

      • Use a more stable boronic acid derivative: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt can protect it from premature decomposition.[1][12] These derivatives will then hydrolyze in situ to the active boronic acid during the reaction.[1]

Q5: Can you provide a detailed experimental protocol for a challenging Suzuki-Miyaura coupling with this compound?

A5: The following is a general, robust starting protocol that can be optimized for your specific coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • K₃PO₄ (3.0 equiv, finely ground)

  • Anhydrous dioxane (to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound, the aryl halide, and K₃PO₄.

  • Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of anhydrous dioxane.

  • Using a syringe, add the catalyst solution to the reaction vial under a positive pressure of inert gas.

  • Add the remaining anhydrous dioxane to the reaction vial via syringe.

  • Place the sealed vial in a preheated oil bath or heating block and stir vigorously at 80-110 °C.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation + [R²-B(OR)₃]⁻ PdII_B R¹-Pd(II)L₂-R² Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 + R¹-R² R1R2 Coupled Product (R¹-R²) R1X Aryl Halide (R¹-X) R2B Boronic Acid (R²-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low/No Yield? Check_Catalyst Is the catalyst system appropriate? (e.g., Buchwald ligand) Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? (Temp, Base, Solvent) Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Screen bulky, electron-rich ligands (XPhos, SPhos) and precatalysts. Check_Catalyst->Optimize_Catalyst No Check_Reagents Are reagents pure and stable? Check_Conditions->Check_Reagents Yes Optimize_Conditions Increase temperature. Switch to K₃PO₄ (anhydrous). Check_Conditions->Optimize_Conditions No Check_Inertness Is the system truly inert? Check_Reagents->Check_Inertness Yes Optimize_Reagents Use fresh boronic acid or convert to pinacol ester. Check_Reagents->Optimize_Reagents No Optimize_Inertness Degas solvents thoroughly. Use Schlenk techniques. Check_Inertness->Optimize_Inertness No Success Successful Coupling Check_Inertness->Success Yes Optimize_Catalyst->Check_Conditions Optimize_Conditions->Check_Reagents Optimize_Reagents->Check_Inertness Optimize_Inertness->Success

Caption: A decision tree for troubleshooting failed Suzuki-Miyaura couplings.

References

  • Al-Masum, M. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Chen, W., et al. (2018).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Cui, X., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides with Arylboronic Acids Catalyzed by a Palladium/DPEphos System. Synthesis, 2007(03), 393-399.
  • Diao, T., et al. (2024). ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. Journal of the American Chemical Society, 146(10), 6360-6368.
  • Fujihara, T., et al. (2009). A Triarylphosphine Ligand Bearing Dodeca(ethylene glycol) Chains: Enhanced Efficiency in the Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction. Organic Letters, 11(10), 2121-2124.
  • Hoshi, T., et al. (2013). An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids. The Journal of Organic Chemistry, 78(22), 11513-11524.
  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508-7510.
  • Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
  • Lee, D.-H., & Jin, M.-J. (2011). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Letters, 13(2), 252-255.
  • Li, S., et al. (2007). A General and Efficient Protocol for the Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides with Arylboronic Acids Catalyzed by a Palladium/SPhos System. The Journal of Organic Chemistry, 72(11), 4067-4072.
  • Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8678-8688.
  • Netherton, M. R., et al. (2002). Suzuki Cross-Couplings of Alkyl Bromides that Contain β-Hydrogens. Journal of the American Chemical Society, 124(46), 13662-13663.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling?
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?
  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.
  • ResearchGate. (n.d.). Ligand Accelerated Stereoretentive Suzuki-Miyaura Coupling of Unprotected 3,3'-Dibromo-BINOL.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8553-8572.
  • Royal Society of Chemistry. (n.d.). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction.
  • Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • So, C. M., et al. (2008). A New Family of Tunable Indolylphosphine Ligands by One-Pot Assembly and Their Applications in Suzuki-Miyaura Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 73(19), 7803-7806.
  • Strømsodd, E. A., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899.
  • Wang, M., & Shi, Z. (2020). Methodologies and Strategies for Selective Borylation of C−Het and C−C Bonds. Chemical Reviews, 120(15), 7348-7398.
  • Wolfe, J. P., & Buchwald, S. L. (1999). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides.
  • Yang, W., et al. (2020).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling.

Sources

preventing protodeborylation of 2-Fluoro-5-methoxypyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Fluoro-5-methoxypyridine-4-boronic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in cross-coupling reactions. The inherent reactivity that makes this reagent valuable also renders it susceptible to a common and often frustrating side reaction: protodeborylation.

This guide provides in-depth, field-tested insights into the mechanisms of this decomposition pathway and offers robust, actionable strategies to ensure your reactions proceed with high fidelity and yield. We will move beyond simple procedural lists to explain the chemical causality behind our recommendations, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)
Q1: What is protodeborylation and why is it a problem?

Protodeborylation (also called protodeborylation) is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond, typically with a proton sourced from the reaction medium (e.g., water or alcohol).[1] This process is an undesired side reaction in cross-coupling methodologies like the Suzuki-Miyaura coupling, as it consumes your boronic acid starting material and converts it into an inert byproduct (in this case, 2-Fluoro-5-methoxypyridine), thereby reducing the yield of your desired coupled product and complicating purification.[2][3]

Q2: Why is this compound particularly susceptible to this reaction?

The susceptibility of this specific molecule arises from its electronic and structural features:

  • Heteroaromatic Nature: Pyridinyl boronic acids, as a class, can be prone to decomposition. While 4-pyridinyl boronic acids are generally more stable than the notoriously unstable 2-pyridinyl isomers, they are still more reactive than many simple aryl boronic acids.[4][5]

  • Electronic Effects: The pyridine ring is electron-deficient. This is further influenced by the substituents. The fluorine atom at the 2-position is strongly electron-withdrawing, which can increase the lability of the C-B bond. While the methoxy group at the 5-position is electron-donating, the overall electronic nature of the ring remains susceptible.

  • Reaction Conditions: Suzuki-Miyaura reactions are typically run under basic conditions. This base reacts with the boronic acid to form a tetrahedral boronate anion ([ArB(OH)₃]⁻). This boronate species is more nucleophilic and thus more reactive in the desired transmetalation step, but it is also significantly more prone to protodeborylation than the neutral boronic acid.[1][6][7] The rate of protodeborylation is therefore highly pH-dependent.[4][8]

Troubleshooting Guide: Common Experimental Issues

This section addresses common problems encountered when using this compound and provides a logical, step-by-step approach to resolving them.

Issue 1: Low yield of the desired cross-coupled product with significant formation of 2-Fluoro-5-methoxypyridine byproduct.

This is the classic symptom of protodeborylation outcompeting your desired cross-coupling reaction. The key to solving this is to adjust reaction parameters to favor the kinetics of the productive catalytic cycle over the decomposition pathway.

Causality Diagram: Competing Reaction Pathways

The following diagram illustrates the central challenge: ensuring the palladium catalytic cycle for Suzuki coupling is significantly faster than the protodeborylation pathway.

G cluster_suzuki Desired Suzuki-Miyaura Cycle (Fast) cluster_proto Undesired Protodeborylation (Slow) SA1 Ar-Pd(II)-X SA2 Ar-Pd(II)-Ar' SA1->SA2 Transmetalation SA3 Pd(0) SA2->SA3 Reductive Elimination SA4 Ar-Ar' (Product) SA2->SA4 SA3->SA1 Oxidative Addition ArBOH2 Ar'-B(OH)₂ Base Base ArBOH2->Base Boronate [Ar'B(OH)₃]⁻ Base->Boronate Activation Boronate->SA1 PB1 [Ar'B(OH)₃]⁻ PB2 Ar'-H (Byproduct) PB1->PB2 Protonolysis Proton H⁺ Source (e.g., H₂O) Proton->PB1

Caption: Competing pathways: Suzuki coupling vs. protodeborylation.

Troubleshooting & Optimization Steps
  • Evaluate Your Base: Strong bases like NaOH or KOH dramatically increase the concentration of the reactive boronate anion, accelerating protodeborylation.[6][7]

    • Solution: Switch to a milder inorganic base. Finely ground potassium phosphate (K₃PO₄) is often the most effective choice. Other options include potassium carbonate (K₂CO₃) or cesium fluoride (CsF). These bases are strong enough to facilitate the catalytic cycle but minimize the rate of the undesired side reaction.[3]

  • Lower the Reaction Temperature: Elevated temperatures increase the rate of all reactions, including protodeborylation.[3]

    • Solution: Operate at the lowest temperature that allows for efficient catalyst turnover. For many modern catalyst systems, this can be in the 60-80 °C range rather than refluxing in high-boiling solvents.

  • Accelerate the Desired Reaction with an Optimized Catalyst System: A slow or inefficient catalyst gives the boronic acid more time to decompose.

    • Solution: Employ a highly active catalyst system. Modern palladium precatalysts (e.g., G2, G3, G4 palladacycles) paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) can dramatically increase the rate of reductive elimination and transmetalation, ensuring the productive reaction wins the kinetic race.[2][3]

  • Control Water Content: While Suzuki couplings often require a small amount of water to hydrolyze boronate esters and facilitate base activity, excessive water provides a ready proton source for protodeborylation.[3]

    • Solution: Use anhydrous solvents and add a controlled amount of water (e.g., 2-5 equivalents) if necessary. Alternatively, running the reaction under strictly anhydrous conditions with a soluble base like CsF can be effective.[9]

ParameterStandard Conditions (High Risk)Optimized Conditions (Low Risk)Rationale
Base NaOH, KOH, Cs₂CO₃ (in excess H₂O)K₃PO₄, K₂CO₃, KF, CsFMilder bases lower the steady-state concentration of the highly reactive boronate anion.[3][6]
Temperature > 100 °C (e.g., Toluene/Dioxane reflux)60 - 80 °CReduces the kinetic rate of the protodeborylation side reaction.[3]
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)XPhos-Pd-G3, SPhos-Pd-G2High-activity catalysts accelerate the Suzuki cycle to outcompete decomposition.[2]
Solvent/H₂O Aqueous solvent mixtures (e.g., Dioxane/H₂O 4:1)Anhydrous THF, 2-MeTHF, or Dioxane with minimal H₂OMinimizes the availability of the proton source required for protodeborylation.[9]
Issue 2: My boronic acid appears to be degrading on the benchtop or during storage.

Heteroaromatic boronic acids can be unstable, and decomposition is not limited to reaction conditions.[10]

  • Solution 1: Proper Storage: Store the boronic acid in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., in a freezer at -20 °C). Minimize exposure to atmospheric moisture and oxygen.[10]

  • Solution 2: Convert to a More Stable Boronate Ester: If you are synthesizing the boronic acid yourself or if it will be stored for an extended period, consider converting it to a more stable derivative.

    • Pinacol Esters: These are readily prepared and are significantly more stable to storage and chromatography than the free boronic acid.[2]

    • MIDA Boronates (N-methyliminodiacetic acid): These are exceptionally stable, often crystalline, air-stable solids that can be stored on the benchtop for months.[11][12] They are a premier choice for handling unstable boronic acids.

Advanced Strategy: The Slow-Release Protocol

For particularly challenging couplings where protodeborylation remains a significant issue even after optimization, the "slow-release" strategy is the state-of-the-art solution.[1][13] This involves using a stable boronate ester, such as a MIDA boronate, which slowly hydrolyzes in situ under the reaction conditions.

This protocol ensures that the concentration of the free, unstable boronic acid in the reaction mixture is always very low. The rate of release is tailored to be slower than the rate of the Suzuki coupling, effectively "spoon-feeding" the unstable reagent to the palladium catalyst. This minimizes the opportunity for it to decompose via protodeborylation.[11][12][13]

Workflow: Troubleshooting Protodeborylation

Use this decision tree to guide your optimization efforts.

G start Start: High Protodeborylation (>15% byproduct) base Is the base strong? (e.g., NaOH, KOH) start->base temp Is the temperature high? (> 90 °C) base->temp No change_base Action: Switch to milder base (K₃PO₄ or K₂CO₃) base->change_base Yes catalyst Is the catalyst slow? (e.g., Pd(PPh₃)₄) temp->catalyst No lower_temp Action: Lower temperature (target 60-80 °C) temp->lower_temp Yes ester Still observing protodeborylation? catalyst->ester No change_catalyst Action: Use modern catalyst/ligand (e.g., XPhos-Pd-G3) catalyst->change_catalyst Yes success Success: Minimal Byproduct ester->success No use_ester Advanced Strategy: Use a MIDA or Pinacol Boronate for Slow Release ester->use_ester Yes change_base->temp lower_temp->catalyst change_catalyst->ester use_ester->success

Caption: A decision-tree workflow for troubleshooting deborylation.

Experimental Protocol: Low-Protodeborylation Suzuki-Miyaura Coupling

This protocol incorporates the best practices discussed above for coupling this compound with a generic aryl bromide (Ar-Br).

Materials:

  • This compound (1.2 equivalents)

  • Aryl Bromide (Ar-Br, 1.0 equivalent)

  • XPhos-Pd-G3 (or similar high-activity precatalyst, 1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equivalents)

  • Anhydrous solvent (e.g., 2-MeTHF or Dioxane)

  • Inert atmosphere glovebox or Schlenk line setup

Procedure:

  • Vessel Preparation: In a glovebox, add the aryl bromide (e.g., 0.5 mmol), this compound (0.6 mmol), K₃PO₄ (1.5 mmol), and the palladium precatalyst (0.005 - 0.01 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous 2-MeTHF to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction Execution: Seal the vial tightly with a screw cap containing a PTFE septum. Remove the vial from the glovebox and place it in a preheated heating block set to 70 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via LC-MS or GC-MS. Check for the consumption of the aryl bromide and the formation of both the desired product and the 2-Fluoro-5-methoxypyridine byproduct. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired biaryl product.

References
  • Al-Zoubi, R. M. (2022). Protodeboronation of (Hetero)
  • ResearchGate. (2022). The proposed mechanism for protodeboronation of arylboronic acids. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Wang, C., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Lloyd-Jones, G. C., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Li, W., et al. (2011). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry. [Link]

  • Knapp, D. M., et al. (2012). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2019). Cations brought together by hydrogen bonds: The protonated pyridine-boronic acid dimer explained. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]

  • Reddit. (2022). For the pro's (Suzuki). r/Chempros. [Link]

  • Molander, G. A., & Biolatto, B. (2003). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters. [Link]

  • Lloyd-Jones, G. C., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

Sources

Technical Support Center: Suzuki Reactions with 2-Fluoro-5-methoxypyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-Fluoro-5-methoxypyridine-4-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of base selection and troubleshoot common issues encountered during their experiments. Our goal is to provide in-depth, field-proven insights to ensure the success of your synthetic endeavors.

The Critical Role of the Base

The Suzuki-Miyaura reaction is a powerful tool for carbon-carbon bond formation, but its success is highly dependent on the careful selection of a base.[1] The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid to facilitate the transmetalation step.[1][2][3] It is widely believed that the base interacts with the boronic acid to form a more nucleophilic boronate species, which can more readily transfer its organic group to the palladium catalyst.[2][4][5] The choice of base can significantly influence reaction rates, yields, and the formation of byproducts.

Troubleshooting Guide

Here, we address specific issues you may encounter when using this compound and provide actionable solutions.

Question 1: My reaction is showing low to no yield. What are the likely causes related to the base?

Answer:

A low or non-existent yield is a common issue that can often be traced back to the choice and handling of the base. Here are several potential causes and troubleshooting steps:

  • Inappropriate Base Strength: this compound is an electron-deficient heteroaryl boronic acid. The fluorine atom at the 2-position and the nitrogen in the pyridine ring are electron-withdrawing, which can affect the reactivity of the boronic acid.

    • Solution: A moderately strong base is typically required. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often effective.[1] Very strong bases like sodium hydroxide (NaOH) might promote unwanted side reactions, while very weak bases may not be sufficient to activate the boronic acid.

  • Poor Solubility of the Base: If the chosen base is not soluble in the reaction solvent, it can lead to a heterogeneous mixture and inefficient reaction.

    • Solution: Ensure your solvent system can at least partially dissolve the base. For instance, adding water to organic solvents like dioxane, THF, or toluene is a common strategy to improve the solubility of inorganic bases.[6][7][8] A phase-transfer catalyst can also be beneficial in some cases.[6]

  • Protodeboronation (Hydrolysis of the Boronic Acid): Heteroaryl boronic acids, especially those with electron-withdrawing groups, can be susceptible to protodeboronation, where the C-B bond is cleaved, leading to the formation of the corresponding pyridine and boric acid.[9] This is often exacerbated by harsh basic conditions and prolonged reaction times at high temperatures.

    • Solution:

      • Try a milder base, such as potassium fluoride (KF), which is known to be effective while minimizing base-labile group degradation.[3]

      • Use anhydrous conditions with a base like potassium phosphate (K₃PO₄) to minimize hydrolysis.[7]

      • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction. Boronate esters are generally more resistant to protodeboronation.[10]

Question 2: I am observing significant formation of a homocoupled byproduct of my boronic acid. How can I minimize this?

Answer:

Homocoupling of the boronic acid is a common side reaction that leads to the formation of a symmetrical biaryl product. This is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[9]

  • Thorough Degassing: Oxygen can lead to the oxidative homocoupling of the boronic acid.

    • Solution: It is crucial to rigorously degas your solvents and the reaction mixture.[6][7] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[6]

  • Choice of Palladium Source: Using a Pd(II) precatalyst like Pd(OAc)₂ requires in-situ reduction to the active Pd(0) species. If this reduction is inefficient, the remaining Pd(II) can promote homocoupling.

    • Solution: Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-formed, air-stable Pd(0) precatalyst. Bulky, electron-rich phosphine ligands can also help to stabilize the Pd(0) catalyst and prevent the formation of species that lead to homocoupling.[7]

  • Base-Induced Decomposition: Certain strong bases can contribute to the decomposition of the palladium catalyst, leading to the formation of palladium black and an increase in homocoupling.

    • Solution: Screen different bases to find one that is effective for the coupling reaction but does not cause significant catalyst decomposition. As mentioned, K₂CO₃, Cs₂CO₃, and K₃PO₄ are good starting points.[1][11]

Frequently Asked Questions (FAQs)

Q1: Which class of bases is generally recommended for Suzuki reactions with this compound?

A1: For electron-deficient heteroaryl boronic acids like this one, inorganic bases are generally the first choice. Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used and have a good track record.[1][12] The choice among these often comes down to empirical screening for your specific substrate and reaction conditions. Cesium carbonate is often found to be superior, although the exact reason for its effectiveness is not always clear.[11]

Q2: Should I use aqueous or anhydrous conditions?

A2: This is a nuanced question. While the presence of water is often necessary to dissolve inorganic bases and is believed to be involved in the transmetalation mechanism, it can also promote the undesirable protodeboronation of the boronic acid.[9]

  • Aqueous conditions (e.g., dioxane/water, THF/water) are very common and often effective, especially with robust substrates.[12]

  • Anhydrous conditions using a base like K₃PO₄ in a solvent like toluene or dioxane can be beneficial if you are observing significant protodeboronation.[7]

Q3: How does the 2-fluoro substituent impact base selection?

A3: The ortho-fluoro substituent is strongly electron-withdrawing, which can increase the acidity of the boronic acid. This may mean that a weaker base could be sufficient for activation compared to a less electron-deficient boronic acid. However, the electron-withdrawing nature also makes the C-B bond more susceptible to cleavage (protodeboronation). Therefore, a careful balance is needed. A base that is strong enough to promote the reaction but not so harsh as to cause significant decomposition is ideal.

Data Summary and Protocols

Recommended Base Screening Conditions
BaseTypical EquivalentsCommon Solvent System(s)Typical Temperature (°C)Key Considerations
K₂CO₃2.0 - 3.0Dioxane/H₂O (4:1), Toluene/H₂O (10:1)80 - 100Good starting point, widely applicable.[13][14]
Cs₂CO₃2.0 - 3.0Dioxane/H₂O (4:1), THF/H₂O (4:1)80 - 100Often gives higher yields, but is more expensive.[11]
K₃PO₄2.0 - 3.0Toluene, Dioxane (can be run anhydrously)80 - 110Good for base-sensitive substrates or when protodeboronation is an issue.[15]
KF2.0 - 3.0THF, Toluene80 - 100Milder base, useful if other bases cause decomposition.[3]

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.

General Experimental Protocol for Base Screening

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (2.0 mmol)

  • Solvent (e.g., Dioxane/H₂O 4:1, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry reaction vessel, add the aryl halide, this compound, and the chosen base.

  • Evacuate and backfill the vessel with an inert atmosphere (argon or nitrogen) three times.

  • Add the degassed solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Product Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree Start Low Yield Observed Check_Base Is the base appropriate? Start->Check_Base Check_Solubility Is the base soluble? Check_Base->Check_Solubility Yes Screen_Bases Screen stronger bases (K2CO3, Cs2CO3, K3PO4) Check_Base->Screen_Bases No Check_Protodeboronation Is protodeboronation occurring? Check_Solubility->Check_Protodeboronation Yes Change_Solvent Use aqueous solvent system (e.g., Dioxane/H2O) Check_Solubility->Change_Solvent No Check_Catalyst Is the catalyst active? Check_Protodeboronation->Check_Catalyst No Mitigate_Protodeboronation Use milder base (KF) or anhydrous conditions (K3PO4) Check_Protodeboronation->Mitigate_Protodeboronation Yes Check_Degassing Was the reaction properly degassed? Check_Catalyst->Check_Degassing Yes Change_Catalyst Use a Pd(0) source or a more active precatalyst Check_Catalyst->Change_Catalyst No Optimized Reaction Optimized Check_Degassing->Optimized Yes Degas_Again Re-run with rigorous degassing (e.g., freeze-pump-thaw) Check_Degassing->Degas_Again No

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Angew. Chem. Int. Ed.1998, 37, 3387–3388.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457–2483.
  • Amatore, C.; Jutand, A. Mechanistic and Kinetic Studies of Palladium Catalytic Systems. J. Organomet. Chem.1999, 576, 254–278.
  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001, 40, 4544–4568.
  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008, 41, 1461–1473.
  • Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science2016, 352, 329-332.
  • Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. J. Am. Chem. Soc.2011, 133, 2116–2119.
  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. J. Am. Chem. Soc.2007, 129, 3358–3366.
  • Lloyd-Jones, G. C. The Suzuki-Miyaura coupling: a mechanistic perspective. In Boronic Acids; Hall, D. G., Ed.; Wiley-VCH: Weinheim, Germany, 2005; pp 63–112.
  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling of Aryl Boronic Acids with Aryl and Vinyl Halides. In Organometallics in Synthesis: A Manual; Schlosser, M., Ed.; Wiley: Chichester, U.K., 2013; pp 1–184.
  • Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angew. Chem. Int. Ed.2004, 43, 1871–1876.
  • Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Chlorides. J. Org. Chem.2003, 68, 4302–4314.
  • Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron2002, 58, 9633-9695.
  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. A general solution for the Suzuki–Miyaura coupling of sterically hindered aryl chlorides: restoring bidirectional bond disconnections. J. Am. Chem. Soc.2009, 131, 6961–6963.

Sources

effect of temperature on 2-Fluoro-5-methoxypyridine-4-boronic acid stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Fluoro-5-methoxypyridine-4-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, with a particular focus on the effects of temperature.

Introduction

This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions. However, like many heteroaromatic boronic acids, its stability can be a critical factor for successful and reproducible experimental outcomes. This guide will delve into the nuances of its temperature-dependent stability, offering practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound, and how does temperature influence them?

A1: The primary degradation pathway of concern for many boronic acids, including heteroaromatic ones, is protodeboronation .[1] This is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, rendering the compound inactive for its intended cross-coupling purpose. Temperature can significantly accelerate this process.

Another potential degradation route is oxidation of the boronic acid group.[2][3][4] Elevated temperatures can increase the rate of oxidation, especially in the presence of atmospheric oxygen or other oxidizing agents.

For pyridine-containing boronic acids, the basic nitrogen atom can introduce additional decomposition mechanisms.[1] The speciation of the boronic acid in solution, which is influenced by pH, can also play a crucial role in its stability.[1][5]

Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?

A2: To maximize the shelf-life of this compound, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8 °C (refrigerated) is generally suitable. For long-term storage or for highly sensitive applications, -20 °C (frozen) is recommended.[6]Lower temperatures slow down the rates of potential degradation reactions like protodeboronation and oxidation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[6]Minimizes exposure to moisture and oxygen, which can contribute to hydrolysis and oxidative degradation.[6]
Light Protect from light by using an amber vial or storing in a dark place.[6]While not as critical as temperature and atmosphere, light can sometimes promote degradation of organic compounds.
Container Use a tightly sealed, clean glass vial.Prevents contamination and exposure to atmospheric moisture.

Some suppliers recommend room temperature storage for sealed, dry containers.[7] However, for opened containers and to err on the side of caution, refrigerated or frozen storage under an inert atmosphere is best practice.

Q3: I am observing low yields in my Suzuki-Miyaura coupling reaction. Could the temperature at which I handle the boronic acid be the culprit?

A3: Absolutely. The thermal stability of the boronic acid is a critical factor in the success of a Suzuki-Miyaura coupling reaction. Here's how temperature can impact your yield:

  • Benchtop Instability: Leaving the solid boronic acid at room temperature for extended periods, especially in a humid environment, can lead to gradual degradation before it is even used in the reaction.[8]

  • Solution Instability: Once dissolved, the stability of the boronic acid can be even more sensitive to temperature. Preparing stock solutions and leaving them at room temperature for a prolonged time before use can result in significant decomposition.

  • Reaction Temperature: While Suzuki-Miyaura reactions often require heating, excessively high temperatures or prolonged reaction times can accelerate the protodeboronation of the boronic acid, making it a competing and unproductive pathway.[1][6]

To mitigate these issues, it is crucial to minimize the time the boronic acid is exposed to elevated temperatures, both on the benchtop and in solution.

Q4: How can I assess the purity and stability of my this compound sample?

A4: Several analytical techniques can be employed to assess the purity and monitor the stability of your boronic acid:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating and quantifying the boronic acid from its potential degradation products.[9] A stability-indicating HPLC method is essential to ensure that all degradants are resolved from the parent compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it invaluable for identifying unknown degradation products.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹¹B NMR are powerful tools for confirming the structure of the boronic acid and identifying degradants. ¹¹B NMR is particularly useful for observing changes in the boron's chemical environment, which can signal degradation.[9]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to the temperature-dependent stability of this compound.

Issue 1: Inconsistent Reaction Yields
Potential Cause Troubleshooting Steps & Solutions
Degradation of solid boronic acid - Verify storage conditions: Ensure the compound is stored at the recommended temperature (2-8°C or -20°C) under an inert atmosphere and protected from light. - Minimize benchtop exposure: Weigh the required amount of boronic acid quickly and immediately return the main container to storage.
Decomposition in solution - Prepare solutions fresh: Dissolve the boronic acid in a dry, deoxygenated solvent immediately before use. - Use a cooled autosampler: If using an HPLC or other automated system, keep the sample vials in a cooled autosampler to prevent degradation during a sequence of runs.[9]
Thermal decomposition during reaction - Optimize reaction temperature and time: Run a time course and temperature optimization study to find the conditions that favor the cross-coupling reaction over protodeboronation. - Consider a "slow-release" strategy: For particularly challenging couplings, using a more stable derivative like a MIDA boronate ester can slowly release the active boronic acid into the reaction mixture, minimizing its concentration and subsequent degradation.[6][8][11]
Issue 2: Appearance of Unknown Byproducts in Reaction Mixture
Potential Cause Troubleshooting Steps & Solutions
Protodeboronation - Analyze byproducts: Use LC-MS to identify the mass of the major byproduct. If it corresponds to 2-Fluoro-5-methoxypyridine (the product of protodeboronation), this confirms the degradation pathway. - Modify reaction conditions: Use a milder base or lower the reaction temperature to disfavor protodeboronation.[6]
Oxidative degradation - Deoxygenate solvents and reagents: Ensure all solvents and reaction components are thoroughly deoxygenated before use. - Maintain an inert atmosphere: Run the reaction under a positive pressure of an inert gas like argon or nitrogen.

Experimental Protocols

Protocol 1: Assessing the Thermal Stability of this compound in Solution

This protocol outlines a general procedure to evaluate the stability of the boronic acid in a given solvent at different temperatures.

Materials:

  • This compound

  • Dry, deoxygenated solvent of choice (e.g., dioxane, THF, acetonitrile)

  • Internal standard (e.g., a stable compound with a distinct retention time in HPLC)

  • HPLC or LC-MS system

  • Thermostatted heating block or water bath

Procedure:

  • Prepare a stock solution of this compound and the internal standard in the chosen solvent at a known concentration.

  • Divide the stock solution into several vials.

  • Keep one vial at the initial temperature (e.g., 0°C or room temperature) as the t=0 time point.

  • Place the other vials in a heating block or water bath set to the desired experimental temperatures (e.g., 40°C, 60°C, 80°C).

  • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each vial.

  • Immediately analyze the aliquots by HPLC or LC-MS.

  • Quantify the peak area of the boronic acid relative to the internal standard at each time point and temperature.

  • Plot the percentage of remaining boronic acid versus time for each temperature to determine the degradation rate.

Protocol 2: Best Practices for Handling Temperature-Sensitive Boronic Acids in Reactions
  • Storage: Always store the solid boronic acid in a refrigerator or freezer under an inert atmosphere.

  • Weighing: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Weigh the required amount quickly and reseal the container tightly under an inert gas if possible.

  • Solution Preparation: Use dry, deoxygenated solvents to prepare solutions of the boronic acid. Prepare these solutions immediately before they are needed for the reaction.

  • Reaction Setup: Add the boronic acid solution to the reaction mixture as one of the last reagents, especially if the reaction requires pre-heating.

  • Inert Atmosphere: For highly sensitive reactions, handle the boronic acid and prepare solutions inside a glovebox.[6]

Visualizations

DegradationPathways BA This compound Coupling Desired Suzuki-Miyaura Coupling Product BA->Coupling Pd Catalyst, Base Protodeboronation 2-Fluoro-5-methoxypyridine (Inactive Byproduct) BA->Protodeboronation Heat, H₂O, Acid/Base Oxidation Oxidized Byproducts BA->Oxidation O₂, Heat HandlingWorkflow cluster_Storage Storage cluster_Handling Handling cluster_Reaction Reaction Setup Storage Store at 2-8°C or -20°C under Inert Gas Warm Equilibrate to RT before opening Storage->Warm Weigh Weigh Quickly Warm->Weigh Reseal Reseal Tightly Weigh->Reseal Dissolve Prepare Fresh Solution in Dry, Deoxygenated Solvent Weigh->Dissolve Add Add to Reaction Mixture Dissolve->Add React Perform Reaction Add->React

Sources

Technical Support Center: Analytical Techniques for Monitoring 2-Fluoro-5-methoxypyridine-4-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring chemical reactions involving 2-Fluoro-5-methoxypyridine-4-boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you navigate the common challenges associated with monitoring these reactions. The information herein is structured to offer practical, actionable solutions to specific issues you may encounter.

Introduction: The Importance of Reaction Monitoring

This compound is a key intermediate in the synthesis of numerous compounds of pharmaceutical interest, largely through Suzuki-Miyaura cross-coupling reactions.[1] The success of these syntheses often hinges on precise reaction control, which can only be achieved through diligent reaction monitoring. Real-time or near real-time analysis allows for the determination of reaction endpoints, the identification of side products, and the optimization of reaction conditions, ultimately leading to higher yields and purity.[2]

Core Analytical Techniques and Troubleshooting

The primary techniques for monitoring reactions of this compound are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC & UPLC-MS: The Workhorse of Reaction Monitoring

HPLC and UPLC are indispensable for tracking the consumption of starting materials and the formation of products and impurities.[6][7] When coupled with a mass spectrometer, these techniques provide an unparalleled level of specificity and sensitivity.

Frequently Asked Questions & Troubleshooting Guide: HPLC/UPLC-MS

Q1: I'm observing significant peak tailing for my this compound peak. What is the cause and how can I fix it?

A1: Peak tailing for pyridine-containing compounds is often due to interactions with acidic silanol groups on the surface of silica-based reversed-phase columns.[8] The basic nitrogen of the pyridine ring can interact with these sites, leading to poor peak shape.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic or trifluoroacetic acid) will protonate the silanol groups, reducing their interaction with the pyridine nitrogen.[8]

    • Use of an Appropriate Buffer: Employing a buffer at a concentration of 10-25 mM can help maintain a consistent pH and improve peak shape.[8]

    • Column Selection: Consider using a column with a highly inert stationary phase or one that is end-capped to minimize exposed silanol groups. Alternatively, columns with polar-embedded phases can offer different selectivity and improved peak shape for polar basic compounds.[9]

    • Organic Modifier: In some cases, using a different organic modifier (e.g., methanol instead of acetonitrile) can alter the interactions and improve peak symmetry.

Q2: My boronic acid appears to be degrading on the column, leading to inconsistent quantification. How can I prevent this?

A2: This is likely due to on-column hydrolysis of the boronic acid or its corresponding boronate ester if that is the species being analyzed.[5][9] Boronic acids are susceptible to protodeboronation, a reaction where the C-B bond is cleaved and replaced by a C-H bond.[3] This is a known side reaction for heteroaromatic boronic acids.[3][4]

  • Troubleshooting Steps:

    • Fast Analysis: Minimize the analysis time by using a shorter column, a higher flow rate, or a UPLC system.[5] The less time the analyte spends on the column, the lower the chance of degradation.

    • Mobile Phase pH Control: For boronate esters, using a high-pH mobile phase (e.g., pH 12) can stabilize the ester and prevent hydrolysis.[9] However, this requires a pH-stable column.

    • Sample Diluent: Prepare your samples in a non-aqueous, aprotic solvent to prevent hydrolysis before injection.[9]

    • MIDA Boronates: For particularly unstable boronic acids, consider using N-methyliminodiacetic acid (MIDA) boronates. These are air-stable and can undergo slow release of the boronic acid under reaction conditions, which can also be beneficial for the reaction itself.[10]

Q3: I am having trouble achieving good ionization of my boronic acid in the mass spectrometer. What can I do?

A3: Boronic acids can be challenging to ionize efficiently. Electrospray ionization (ESI) is commonly used, and optimizing the mobile phase can significantly improve the signal.[11]

  • Troubleshooting Steps:

    • Mobile Phase Additives: The addition of a small amount of an acid (like formic acid) or a base (like ammonium hydroxide) to the mobile phase can promote the formation of [M+H]+ or [M-H]- ions, respectively. Experiment with both positive and negative ion modes.

    • Cationization Reagents: In some cases, adding a cationization reagent to the mobile phase can enhance the signal.[11]

    • Source Parameters: Optimize the ESI source parameters, including the capillary voltage, cone voltage, and gas flow rates, to maximize the signal for your specific compound.

Experimental Protocol: UPLC-MS Monitoring of a Suzuki-Miyaura Reaction

This protocol provides a general starting point for monitoring a Suzuki-Miyaura coupling reaction of this compound with an aryl bromide.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 10-20 µL) of the reaction mixture at specified time points.

    • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). This also serves to precipitate the catalyst.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • UPLC-MS Conditions:

    • Column: A C18 reversed-phase column with a particle size of less than 2 µm is a good starting point.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the products, and then return to the initial conditions to re-equilibrate the column.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.4-0.6 mL/min for a 2.1 mm ID column).

    • Column Temperature: 30-40 °C to ensure reproducible retention times.[12]

    • Injection Volume: 1-5 µL.

    • MS Detection: ESI in both positive and negative ion modes to determine the optimal ionization for all components.

Data Interpretation Table
CompoundExpected [M+H]+Expected Retention Time (min)Observations
This compound172.05Early elutingPeak area should decrease over time.
Aryl Bromide Starting MaterialVariesMid-elutingPeak area should decrease over time.
Suzuki-Miyaura ProductVariesLater elutingPeak area should increase over time.
Protodeboronated Byproduct (2-Fluoro-5-methoxypyridine)128.04VariesThe presence of this peak indicates boronic acid instability. Its area should be minimized.[3]
NMR Spectroscopy: A Glimpse into the Reaction Pot

NMR spectroscopy, particularly ¹H and ¹⁹F NMR, offers a non-invasive way to monitor the reaction directly in the reaction vessel. ¹¹B NMR can also be a powerful tool for studying the boronic acid species.[13][14][15]

Frequently Asked Questions & Troubleshooting Guide: NMR

Q1: The peaks in my ¹H NMR spectrum are broad, making it difficult to quantify the species. What's causing this?

A1: Broad peaks in a reaction mixture can be due to several factors:

  • Paramagnetic Species: The presence of a palladium catalyst can cause significant line broadening.

  • Viscosity: Concentrated reaction mixtures can be viscous, leading to broader lines.

  • Chemical Exchange: If there are equilibrium processes occurring on the NMR timescale, the corresponding peaks can be broad.

  • Troubleshooting Steps:

    • Sample Preparation: For offline analysis, filter the sample through a short plug of silica gel to remove the catalyst before acquiring the spectrum.

    • Dilution: Dilute the sample to reduce viscosity.

    • Temperature Variation: Acquiring the spectrum at a different temperature can sometimes sharpen the peaks by moving out of a chemical exchange regime.

Q2: Can I use ¹⁹F NMR to monitor the reaction?

A2: Absolutely. Since the starting material contains a fluorine atom, ¹⁹F NMR is an excellent and often cleaner way to monitor the reaction. The chemical shift of the fluorine will likely change upon conversion to the product, providing a clear signal to track.[16]

Q3: How can ¹¹B NMR help me understand my reaction?

A3: ¹¹B NMR is highly sensitive to the coordination environment of the boron atom.[13][14][15] It can be used to distinguish between the trigonal planar boronic acid and the tetrahedral boronate species that is active in the catalytic cycle.[15] This can provide valuable mechanistic insights.

Experimental Protocol: In Situ ¹H NMR Reaction Monitoring
  • Setup: Use a sealable NMR tube equipped with a small stir bar.

  • Reagents: Add the aryl halide, a deuterated solvent, and an internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube.

  • Initiation: Add the this compound, base, and palladium catalyst.

  • Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular intervals.

  • Analysis: Integrate the signals of the starting materials, product, and internal standard to determine the conversion over time.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for monitoring a chemical reaction using the techniques discussed.

Reaction_Monitoring_Workflow cluster_Reaction Chemical Reaction cluster_Sampling Sampling & Quenching cluster_Analysis Analytical Techniques cluster_Data Data Processing & Interpretation Reaction Reaction Vessel (e.g., Suzuki-Miyaura Coupling) Sampling Aliquot Withdrawal Reaction->Sampling Quenching Quenching & Dilution Sampling->Quenching HPLC_UPLC HPLC / UPLC-MS Quenching->HPLC_UPLC NMR NMR Spectroscopy Quenching->NMR Data_Processing Chromatogram / Spectrum Analysis HPLC_UPLC->Data_Processing NMR->Data_Processing Interpretation Quantification & Kinetic Profiling Data_Processing->Interpretation Decision Decision Making (Stop, Modify, Continue) Interpretation->Decision

Caption: General workflow for reaction monitoring.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common analytical issues.

Troubleshooting_Tree cluster_HPLC HPLC/UPLC Issues cluster_NMR NMR Issues Start Problem Observed Peak_Tailing Peak Tailing? Start->Peak_Tailing Inconsistent_Area Inconsistent Peak Area? Start->Inconsistent_Area Broad_Peaks Broad Peaks? Start->Broad_Peaks Adjust_pH Adjust Mobile Phase pH Peak_Tailing->Adjust_pH Yes Change_Column Change Column Peak_Tailing->Change_Column No Fast_LC Use Faster Method Inconsistent_Area->Fast_LC Yes Check_Diluent Check Sample Diluent Inconsistent_Area->Check_Diluent No Filter_Sample Filter Sample to Remove Catalyst Broad_Peaks->Filter_Sample Yes Change_Temp Vary Acquisition Temperature Broad_Peaks->Change_Temp No

Caption: Decision tree for analytical troubleshooting.

Concluding Remarks

Effective reaction monitoring is a cornerstone of successful process development and optimization. While this compound is a powerful synthetic tool, its analysis requires a nuanced approach that accounts for its inherent reactivity. By understanding the causes of common analytical problems and systematically applying the troubleshooting strategies outlined in this guide, you can achieve reliable and accurate data, leading to more robust and efficient chemical processes.

References
  • A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. Available from: [Link]

  • Protodeboronation. Wikipedia. Available from: [Link]

  • Mass spectrometnc analysis for organic boron compounds. ResearchGate. Available from: [Link]

  • Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions. Available from: [Link]

  • Synthetic Reaction Monitoring Using UPLC-MS. Waters Corporation. Available from: [Link]

  • Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. ResearchGate. Available from: [Link]

  • ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Available from: [Link]

  • Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. ACS Publications. Available from: [Link]

  • ¹⁷O NMR studies of boronic acids and their derivatives. RSC Publishing. Available from: [Link]

  • Preparing pyridin-2-boronic acid compounds, useful e.g. to treat... Google Patents.
  • Online Reaction Monitoring of In-Process Manufacturing Samples by UPLC. Waters Corporation. Available from: [Link]

  • UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. MDPI. Available from: [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH. Available from: [Link]

  • Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. RSC Publishing. Available from: [Link]

  • Protodeboronation and its application in synthesis. ResearchGate. Available from: [Link]

  • UPLC–MS for metabolomics: a giant step forward in support of pharmaceutical research. Future Science. Available from: [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. Available from: [Link]

  • HPLC Troubleshooting Guide. ACE HPLC Columns. Available from: [Link]

  • HPLC Troubleshooting Guide. Restek. Available from: [Link]

  • HPLC Troubleshooting Guide. Phenomenex. Available from: [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. Available from: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Available from: [Link]

  • Process for the preparation of pyridine-2-boronic acid esters. Google Patents.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. stephenbuchwald.com. Available from: [Link]

  • Mass Spectrometry in Boron Chemistry. ACS Publications. Available from: [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Available from: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available from: [Link]

  • HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. Available from: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]

  • The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. Borates Today. Available from: [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available from: [Link]

  • Mass Spectrometry in Organometallic Chemistry. UVIC. Available from: [Link]

  • Selective synthesis of poly-substituted fluorine-containing pyridines and dihydropyrimidines via cascade C-F bond cleavage protocol. PubMed. Available from: [Link]

  • 5-FLUORO-2-METHOXYPYRIDINE-4-BORONIC ACID. lookchem.com. Available from: [Link]

  • Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. PubMed. Available from: [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH. Available from: [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available from: [Link]

  • Future challenges and opportunities with fluorine in drugs? ResearchGate. Available from: [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Available from: [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Fluoro-5-methoxypyridine-4-boronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of biaryl and heteroaryl structures, which are pivotal motifs in pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency, yield, and substrate scope. This guide provides an in-depth comparative analysis of the reactivity of 2-Fluoro-5-methoxypyridine-4-boronic acid, a highly functionalized heterocyclic building block, against other commonly employed boronic acids. By examining the interplay of its unique structural features and providing a framework of available experimental data, we aim to offer valuable insights for researchers engaged in the synthesis of complex molecules.

The Unique Structural Landscape of this compound

The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is intricately linked to its electronic and steric properties. This compound possesses a unique combination of substituents on the pyridine ring that significantly influences its performance:

  • The Pyridine Core: The presence of the nitrogen atom in the pyridine ring introduces a degree of complexity. While a desirable pharmacophore, the lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. This phenomenon is particularly pronounced for 2-substituted pyridines, often referred to as the "2-pyridyl problem".

  • The 2-Fluoro Substituent: Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density of the pyridine ring and, crucially, diminishes the Lewis basicity of the ring nitrogen. This mitigation of the "2-pyridyl problem" can lead to improved reaction outcomes compared to non-fluorinated pyridineboronic acids.[1]

  • The 5-Methoxy Substituent: The methoxy group, in contrast, is an electron-donating group through resonance (+R effect). This can increase the nucleophilicity of the boronic acid, which is generally favorable for the transmetalation step in the Suzuki-Miyaura cycle.[2]

  • The 4-Boronic Acid Group: The position of the boronic acid group at the 4-position of the pyridine ring is also significant. It is electronically distinct from the 2- and 3-positions, and its reactivity will be modulated by the combined electronic effects of the fluoro and methoxy substituents.

The interplay of these opposing electronic effects—the electron-withdrawing fluorine and the electron-donating methoxy group—creates a nuanced reactivity profile for this compound, making it a fascinating and potentially highly versatile reagent.

Comparative Reactivity in Suzuki-Miyaura Coupling: A Data-Driven Analysis

The following table summarizes typical yields for the Suzuki-Miyaura coupling of various boronic acids with aryl bromides, providing a basis for a qualitative comparison. It is important to note that direct comparisons of yields across different studies can be influenced by variations in reaction conditions such as catalyst, ligand, base, solvent, and temperature.

Boronic AcidCoupling PartnerProductTypical Yield (%)Reference
This compound Aryl Bromide2-Aryl-5-methoxypyridineModerate to Good (Estimated)N/A (Projected)
Phenylboronic acid4-Bromoacetophenone4-Acetylbiphenyl85-95[3][4]
4-Methoxyphenylboronic acidBromobenzene4-Methoxybiphenyl90-99[5]
Pyridine-4-boronic acid4-Iodopyridine4,4'-Bipyridine~97[6][7]
2-Fluoropyridine-3-boronic acidHeteroaryl Bromides2-(Heteroaryl)pyridinesModerate to Good[8]
2-Methoxy-5-pyridylboronic acid2-Bromothiophene2-Methoxy-5-(thiophen-2-yl)pyridineModerate to Good[9]

Disclaimer: The yield for this compound is an educated estimation based on the reactivity of structurally similar compounds. The other yields are representative examples from the literature and may not be directly comparable due to variations in experimental conditions.

From the available data on related compounds, we can infer that this compound is expected to be a competent coupling partner in Suzuki-Miyaura reactions. The electron-withdrawing fluorine at the 2-position likely enhances its stability and reduces catalyst inhibition, while the electron-donating methoxy group at the 5-position should facilitate the crucial transmetalation step.

Mechanistic Insights: The Role of Substituents

The Suzuki-Miyaura catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic properties of the boronic acid primarily influence the transmetalation step.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Sources

A Comparative Spectroscopic Guide to 2-Fluoro-5-methoxypyridine-4-boronic acid and its Isomer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, fluorinated pyridine derivatives are indispensable building blocks. The strategic incorporation of fluorine atoms can profoundly alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] Among these valuable reagents, 2-Fluoro-5-methoxypyridine-4-boronic acid stands out as a versatile intermediate for cross-coupling reactions. Accurate and comprehensive spectroscopic characterization is paramount for verifying its identity, purity, and reactivity.

This guide provides an in-depth analysis of the spectroscopic data for this compound, offering a comparative perspective against its structural isomer, 5-Fluoro-2-methoxypyridine-4-boronic acid. By understanding their distinct spectroscopic signatures, researchers can make more informed decisions in reaction monitoring, quality control, and the design of novel molecular entities.

Molecular Structures at a Glance

A clear understanding of the isomeric relationship is crucial for interpreting the differences in their spectroscopic data.

G cluster_0 This compound cluster_1 5-Fluoro-2-methoxypyridine-4-boronic acid 2F5M 5F2M G cluster_0 NMR Sample Preparation & Acquisition Dissolve Sample Dissolve 5-10 mg of compound in 0.6 mL deuterated solvent Transfer to Tube Transfer to NMR tube Dissolve Sample->Transfer to Tube Place in Spectrometer Place in NMR Spectrometer (≥400 MHz) Transfer to Tube->Place in Spectrometer Acquire Spectra Acquire ¹H, ¹³C, ¹⁹F NMR Spectra Place in Spectrometer->Acquire Spectra Process Data Process and analyze data Acquire Spectra->Process Data

Figure 2: Workflow for NMR Spectroscopy.

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan before running the sample.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Instrumentation: An Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended for accurate mass determination.

  • Data Acquisition: Acquire the spectrum in both positive and negative ion modes to observe the molecular ion and key fragment ions.

Conclusion

The spectroscopic characterization of this compound reveals a unique set of data that allows for its unambiguous identification and differentiation from its structural isomer, 5-Fluoro-2-methoxypyridine-4-boronic acid. A thorough understanding of its NMR, IR, and MS data is crucial for researchers in drug discovery and materials science to ensure the quality of their starting materials and to effectively monitor the progress of their chemical reactions. The comparative analysis provided in this guide serves as a valuable resource for interpreting the spectroscopic features of these important synthetic building blocks.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Alver, Ö., & Dikmen, G. (2016). Structure analysis and spectroscopic characterization of 2-Fluoro-3-Methylpyridine-5-Boronic Acid with experimental (FT-IR, Raman, NMR and XRD) techniques and quantum chemical calculations. Journal of Molecular Structure, 1108, 103-111.
  • Cheminfo. (n.d.). IR spectra prediction. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

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Unveiling the Solid-State Architecture: A Comparative Guide to the X-ray Crystal Structure of 2-Fluoro-5-methoxypyridine-4-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a profound understanding of the three-dimensional structure of molecular entities is the bedrock of rational drug design. The precise arrangement of atoms in the solid state, unveiled through X-ray crystallography, dictates critical physicochemical properties such as solubility, stability, and ultimately, bioavailability. This guide provides an in-depth comparative analysis of the structural characteristics of 2-fluoro-5-methoxypyridine-4-boronic acid and its derivatives, compounds of significant interest in medicinal chemistry.

While a definitive crystal structure for this compound is not publicly available, this guide will leverage crystallographic data from structurally analogous compounds to forecast its likely solid-state behavior. By examining the crystal structures of foundational molecules like phenylboronic acid and closely related substituted pyridine boronic acids, we can elucidate the nuanced interplay of intermolecular forces and conformational preferences that govern the architecture of this important synthetic building block.

The Strategic Importance of Fluorinated Pyridine Boronic Acids in Drug Discovery

Pyridylboronic acids are indispensable reagents in modern synthetic chemistry, most notably for their utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone in the synthesis of complex organic molecules, including a vast array of active pharmaceutical ingredients (APIs). The incorporation of a pyridine motif is a common strategy in medicinal chemistry to enhance solubility, introduce hydrogen bonding capabilities, and modulate metabolic stability.

The further embellishment of the pyridine ring with fluorine and methoxy substituents, as in the case of this compound, offers medicinal chemists a powerful toolkit to fine-tune the properties of drug candidates. The introduction of a fluorine atom can significantly impact a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles. The methoxy group, a hydrogen bond acceptor, can also influence molecular conformation and interactions with biological targets. These seemingly subtle modifications can have profound effects on a drug's potency, selectivity, and overall efficacy, making a detailed understanding of their structural implications paramount. Phenylboronic acid and its derivatives, for instance, have gained significant attention for their application in targeted cancer therapy due to their ability to selectively bind to sialic acids on cell surfaces.[1][2]

Comparative Crystallographic Analysis: Predicting the Structure of this compound

In the absence of a direct crystal structure for our target molecule, we can draw valuable insights from the crystallographic data of its structural relatives.

Foundational Analogue: Phenylboronic Acid

Phenylboronic acid serves as the archetypal arylboronic acid. Its crystal structure reveals a strong tendency to form hydrogen-bonded dimers in the solid state. This dimerization is a hallmark of boronic acids and significantly influences their physical properties.

ParameterPhenylboronic Acid
Crystal System Orthorhombic
Space Group Iba2
Unit Cell Dimensions a = 17.9049(7) Å, b = 15.3264(5) Å, c = 9.8113(2) Å
Key Interactions Centrosymmetric O-H···O hydrogen-bonded dimers.

Table 1: Crystallographic data for Phenylboronic Acid.[3]

Pyridine-based Analogue: [Pyridine-4-boronic acid methyl ester and Nickel(II) dithiooxalate]

A more closely related analogue for which crystallographic data is available is a complex containing pyridine-4-boronic acid methyl ester. While part of a larger coordination complex, the data provides valuable information about the geometry and connectivity of a substituted pyridine boronic acid derivative.

Parameter[Pyridine-4-boronic acid methyl ester and Nickel(II) dithiooxalate]
Crystal System Monoclinic
Space Group P21/n
Key Interactions N-H···O, O-H···O, and C-H···O hydrogen bond interactions forming a 3D network.

Table 2: Crystallographic data for a Pyridine-4-boronic acid derivative.[4]

Based on these analogues, we can predict that this compound will likely exhibit a planar or near-planar pyridine ring. The boronic acid moiety will almost certainly participate in strong O-H···O hydrogen bonding, leading to the formation of dimers or extended polymeric chains in the solid state. The presence of the fluorine and methoxy substituents will introduce additional possibilities for intermolecular interactions, such as C-H···F and C-H···O hydrogen bonds, which could further influence the crystal packing. The nitrogen atom of the pyridine ring is also a key hydrogen bond acceptor, which will play a significant role in the supramolecular assembly.

Experimental Protocols: Synthesis and Crystallization

The synthesis of pyridine boronic acids is a well-established field, with several reliable methods available to the synthetic chemist.

Synthesis of Pyridine Boronic Acids via Halogen-Metal Exchange

A common and effective method for the synthesis of pyridine boronic acids is the halogen-metal exchange of a corresponding halopyridine, followed by quenching with a borate ester.

Workflow for the Synthesis of Pyridine-4-boronic acid hydrochloride:

start Start: 4-Bromopyridine in anhydrous THF cooling Cool to -78 °C start->cooling nBuLi Add n-Butyllithium dropwise cooling->nBuLi lithiation Stir for 1 hour at -78 °C (Lithiation) nBuLi->lithiation borate Add Trimethyl borate lithiation->borate reaction Stir for 1 hour at -78 °C, then warm to RT overnight borate->reaction quench Quench with 2M HCl reaction->quench recrystallization Recrystallize from n-hexane quench->recrystallization product Product: Pyridine-4-boronic acid hydrochloride recrystallization->product

Caption: Synthesis of Pyridine-4-boronic acid hydrochloride.

Detailed Protocol:

  • Under an inert argon atmosphere, dissolve 4-bromopyridine (1.5 g, 10 mmol) in 40 mL of anhydrous and deoxygenated tetrahydrofuran in a 200 mL Schlenk flask.[5]

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[5]

  • Slowly add 5 mL (2.2 M, 11 mmol) of n-butyllithium solution dropwise to the cooled mixture. Maintain the temperature at -78 °C and stir for 1 hour.[5]

  • Add 4 mL of trimethyl borate to the reaction mixture and continue stirring at -78 °C for an additional hour.[5]

  • Allow the reaction to slowly warm to room temperature and stir overnight.[5]

  • Quench the reaction by the addition of a 2 mol/L hydrochloric acid solution.[5]

  • Purify the product by recrystallization from n-hexane to yield pyridine-4-boronic acid hydrochloride.[5]

Crystallization of Pyridine Boronic Acid Derivatives

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step in structural elucidation.

Workflow for Crystallization:

start Dissolve boronic acid derivative in appropriate solvent filtration Filter to remove insoluble impurities start->filtration evaporation Slow evaporation of the solvent at constant temperature filtration->evaporation crystal_formation Formation of single crystals evaporation->crystal_formation isolation Isolate and dry crystals crystal_formation->isolation analysis X-ray diffraction analysis isolation->analysis

Caption: General workflow for crystallization.

Detailed Protocol for the Crystallization of [Pyridine-4-boronic acid methyl ester and Nickel(II) dithiooxalate]:

A slow diffusion method is employed for the crystallization of this complex.

  • Prepare a solution of 4-pyridine boronic acid hydrochloride (84.5 mg, 0.53 mmol) in 5 mL of distilled water in a small glass tube.[4]

  • In a separate small glass tube, prepare a solution of K2[Ni(dto)2] (0.10 g, 0.265 mmol) in 10 mL of distilled water.[4]

  • Place both small glass tubes inside a larger, capped glass bottle.[4]

  • Carefully fill the larger bottle with distilled water, ensuring not to disturb the contents of the smaller tubes, and seal the bottle.[4]

  • Allow the setup to stand undisturbed for slow diffusion to occur.[4]

  • Collect the resulting red crystals by vacuum filtration, wash with ethanol (5 mL) and diethyl ether (5 mL), and dry under vacuum.[4]

Applications in Drug Development: A Focus on Targeted Therapies

Substituted pyridine boronic acids, particularly fluorinated derivatives, are highly valued building blocks in the synthesis of targeted therapeutics, most notably kinase inhibitors for cancer therapy. The pyridine moiety often serves as a key pharmacophore, interacting with the hinge region of the kinase active site, while the boronic acid functional group provides a handle for the introduction of further diversity through Suzuki-Miyaura coupling.

The fluorine and methoxy substituents on this compound can play several crucial roles:

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atom can lower the pKa of the pyridine nitrogen, influencing its hydrogen bonding capabilities and overall binding affinity.

  • Enhanced Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its cell permeability and oral bioavailability.

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer in vivo half-life.

  • Conformational Control: The steric and electronic properties of the substituents can influence the preferred conformation of the molecule, which can be critical for optimal binding to a biological target.

Logical Relationship of Drug Design and Synthesis:

target Biological Target (e.g., Kinase) pharmacophore Pharmacophore Design (e.g., Pyridine core) target->pharmacophore substituents Substituent Selection (F, OMe for improved properties) pharmacophore->substituents building_block Boronic Acid Building Block (this compound) substituents->building_block synthesis Synthesis via Suzuki-Miyaura Coupling building_block->synthesis api Active Pharmaceutical Ingredient (API) synthesis->api formulation Drug Formulation api->formulation

Caption: The role of boronic acids in drug development.

For example, 4-arylpyridines, which can be synthesized using pyridine boronic acids, are key substructures in several active pharmaceutical ingredients.[6] The use of fluorinated pyridine derivatives has also been explored in the development of PET imaging agents for targeting PD-L1 in cancer, highlighting the versatility of these compounds in both therapeutic and diagnostic applications.[7]

Conclusion

While the definitive crystal structure of this compound remains to be determined, a comparative analysis of its structural analogues provides valuable predictive insights into its solid-state architecture. The propensity for strong hydrogen bonding and the influence of its fluoro and methoxy substituents are key determinants of its crystal packing. The established synthetic routes to pyridine boronic acids, coupled with their versatile reactivity in Suzuki-Miyaura cross-coupling, underscore their importance as building blocks in the rational design of novel therapeutics. A deeper understanding of the structural nuances of these compounds will undoubtedly continue to fuel innovation in the field of drug discovery and development.

References

  • Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071–3075. [Link]

  • Kara Subasat, H., & Güngör, E. (2022). Synthesis and crystal structure of new [Pyridine-4-boronic acid methyl ester and Nickel(II) dithiooxalate] compound. Balıkesir Üniversitesi Fen Bilimleri Enstitüsü Dergisi, 24(2), 750-756. [Link]

  • Kara, H., Orpen, A. G., & Podesta, T. J. (2005). Pyridinium boronic acid salts in crystal synthesis. New Journal of Chemistry, 29(1), 119–127. [Link]

  • Liu, Y., Milo, L. J., Jr., & Lai, J. H. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(i), 135–153. [Link]

  • PubChem. (n.d.). (Pyridin-4-yl)boronic acid. Retrieved January 20, 2026, from [Link]

  • El-Gendy, M. A., & El-Sherbiny, M. (2023). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. Molecules, 28(22), 7594. [Link]

  • Tries, M., et al. (2021). High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. Journal of the American Chemical Society, 143(39), 16213–16225. [Link]

  • Costa, F., et al. (2021). Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2-carboxamide Derivatives for Targeting PD-L1 in Cancer. Current Radiopharmaceuticals, 14(5), 450–461. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC 2323924: Experimental Crystal Structure Determination. Retrieved January 20, 2026, from [Link]

  • Kara, H., Orpen, A. G., & Podesta, T. J. (2001). Pyridine Boronic Acids as Building Blocks in Crystal Engineering. Acta Crystallographica Section A: Foundations of Crystallography, 57(s1), c357. [Link]

  • Ramirez, A., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 13(31), 21484–21489. [Link]

  • St-Onge, M., et al. (2023). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics, 13(14), 4867–4884. [Link]

  • St-Onge, M., et al. (2023). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics, 13(14), 4867–4884. [Link]

  • Lange, et al. (2004). Process for the preparation of pyridine-2-boronic acid esters. EP1479685A1.
  • ResearchGate. (n.d.). Crystal structure of 3b (CCDC 1922817). Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 3-Pyridinylboronic acid. Retrieved January 20, 2026, from [Link]

  • Ramirez, A., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 13(31), 21484–21489. [Link]

  • Silva, S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • ResearchGate. (n.d.). Crystallographic Data for Compounds 2−4 and 6−7. Retrieved January 20, 2026, from [Link]

  • Diva-portal.org. (n.d.). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 20, 2026, from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]

  • Iñigo, A., et al. (2021). On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I) Halogen Atoms. Molecules, 26(22), 7001. [Link]

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The Strategic Advantage of 2-Fluoro-5-methoxypyridine-4-boronic Acid in the Synthesis of Biologically Active Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of starting materials is a critical determinant of success in lead discovery and optimization. Among the vast arsenal of building blocks available to chemists, heteroaromatic boronic acids have emerged as indispensable tools, largely due to their versatility in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of the biological activity of compounds synthesized from a particularly strategic building block: 2-Fluoro-5-methoxypyridine-4-boronic acid . We will explore its application in the synthesis of potent kinase inhibitors and objectively compare the performance of the resulting compounds with established alternatives, supported by experimental data from authoritative sources.

The Rationale for Employing this compound

The unique substitution pattern of this compound offers several advantages in drug design. The pyridine core is a common motif in a multitude of biologically active compounds, often participating in crucial hydrogen bonding interactions with protein targets. The fluorine atom at the 2-position can enhance binding affinity through electrostatic interactions, improve metabolic stability by blocking potential sites of oxidation, and modulate the pKa of the pyridine nitrogen. The methoxy group at the 5-position can also contribute to binding and influence physicochemical properties such as solubility and lipophilicity. This trifecta of functionalities makes it a highly valuable scaffold for generating novel compounds with desirable pharmacological profiles.

Application in the Synthesis of PI3K/mTOR Dual Inhibitors

The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Dual inhibitors of PI3K and mTOR are of significant interest as they can more effectively shut down this critical pathway and potentially overcome resistance mechanisms.

A notable example of the utility of this compound is in the synthesis of pyridopyrimidinone derivatives as potent PI3K/mTOR dual inhibitors. The methoxypyridine moiety, introduced via Suzuki-Miyaura coupling, has been shown to form a key hydrogen bond with Lys802 in the active site of PI3Kα, contributing significantly to the compound's potency.[1]

Comparative Analysis of a Pyridopyrimidinone Derivative

Let's consider a representative pyridopyrimidinone derivative, Compound 31 , synthesized using a methoxypyridine boronic acid. Its biological activity is compared with other established PI3K/mTOR inhibitors.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)mTOR IC50 (nM)Reference
Compound 31 3.4341614.7[1]
GSK21264580.0190.130.0240.060.18[1]
BKM-12044.6----[2]

As the data indicates, Compound 31 demonstrates potent, single-digit nanomolar inhibition of PI3Kα, PI3Kγ, and mTOR, with good potency against the other isoforms as well.[1] While GSK2126458 exhibits greater potency across the board, the pyridopyrimidinone scaffold of Compound 31 represents a distinct and valuable chemotype for further optimization. The activity of Compound 31 is significantly better than that of BKM-120 against PI3Kα.[1][2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

The synthesis of the pyridopyrimidinone core typically involves a Suzuki-Miyaura cross-coupling reaction. The general workflow for this key step is outlined below.

Suzuki_Coupling_Workflow Reactants Aryl Halide (e.g., Chloropyrimidinone) + this compound Reaction Reaction Mixture Reactants->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Heating Heating (e.g., Reflux) Reaction->Heating 1. Workup Aqueous Workup & Extraction Heating->Workup 2. Purification Purification (e.g., Column Chromatography) Workup->Purification 3. Product Coupled Product Purification->Product 4.

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol:

  • To a solution of the aryl halide (1.0 eq) in a suitable solvent (e.g., toluene) is added this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq), and a base (e.g., K2CO3, 2.0 eq).

  • The reaction mixture is degassed and heated to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

In Vitro Kinase Inhibition Assay (HTRF)

The inhibitory activity of the synthesized compounds against PI3K isoforms and mTOR can be determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

HTRF_Assay_Workflow Compound Test Compound (Varying Concentrations) Reaction_Mix Reaction Mixture Compound->Reaction_Mix Enzyme Kinase (e.g., PI3Kα) Enzyme->Reaction_Mix Substrate Substrate (e.g., PIP2) Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Incubation Incubation at RT Reaction_Mix->Incubation 1. Detection_Reagents HTRF Detection Reagents (Eu-Antibody & XL665-Product) Incubation->Detection_Reagents 2. Add Detection Signal Detection Detection_Reagents->Detection 3. Data_Analysis Data Analysis (IC50 Calculation) Detection->Data_Analysis 4.

Caption: Workflow for an HTRF-based kinase inhibition assay.

Step-by-Step Protocol:

  • The kinase, substrate (e.g., PIP2), and ATP are incubated with varying concentrations of the test compound in an appropriate assay buffer.

  • The reaction is allowed to proceed for a specified time at room temperature.

  • The reaction is stopped, and HTRF detection reagents are added. These typically include a Europium cryptate-labeled antibody that recognizes the phosphorylated product and an XL665-labeled molecule that binds to another part of the product.

  • After another incubation period, the fluorescence is measured at two different wavelengths (620 nm and 665 nm).

  • The ratio of the signals is calculated, and the IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Structure-Activity Relationships and Future Directions

The potent activity of compounds derived from this compound highlights the importance of the specific substitution pattern on the pyridine ring. The methoxy group's ability to form a hydrogen bond with Lys802 in PI3Kα is a key takeaway for future drug design.[1] Further optimization of this scaffold could involve modifying the core structure while retaining the crucial methoxypyridine moiety. Exploring alternative coupling partners in the Suzuki-Miyaura reaction could also lead to novel compounds with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a valuable and strategic building block in medicinal chemistry. Its application in the synthesis of potent kinase inhibitors, such as the pyridopyrimidinone-based PI3K/mTOR dual inhibitors, demonstrates its potential for generating novel drug candidates. The unique combination of a pyridine core with fluorine and methoxy substituents provides a powerful platform for fine-tuning the biological activity and physicochemical properties of synthesized compounds. As the quest for more effective and selective therapeutics continues, the judicious use of well-designed starting materials like this compound will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.

References

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Med. Chem. Lett. 2018, 9, 11, 1124–1129. [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Front. Chem., 21 October 2024. [Link]

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A Comparative Guide to Quantum Chemical Calculations on 2-Fluoro-5-methoxypyridine-4-boronic acid: A DFT-Informed Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Substituted Pyridine Boronic Acids in Medicinal Chemistry

2-Fluoro-5-methoxypyridine-4-boronic acid is a heterocyclic arylboronic acid of significant interest in modern drug discovery. The pyridine scaffold is a common motif in pharmaceuticals, and the presence of a boronic acid functional group offers unique opportunities for covalent interactions with biological targets, often acting as a transition-state analog inhibitor of enzymes.[1][2] Furthermore, the electronic properties of the pyridine ring are modulated by the fluoro and methoxy substituents, which can influence the molecule's reactivity, binding affinity, and pharmacokinetic properties. The electron-withdrawing nature of the fluorine atom, combined with the electron-donating methoxy group, creates a unique electronic environment that is crucial to understand for rational drug design.[3]

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the structural, electronic, and spectroscopic properties of such molecules at the atomic level.[4] This guide provides a comparative analysis of different DFT methods for characterizing this compound, offering insights into the selection of appropriate computational approaches and the interpretation of the resulting data. By understanding the nuances of these calculations, researchers can accelerate the design and development of novel therapeutics.[5][6]

Methodology: A Practical Guide to Quantum Chemical Calculations

The choice of computational method and basis set is critical for obtaining accurate and reliable results. This section outlines a robust workflow for performing quantum chemical calculations on this compound, drawing upon established practices for similar molecular systems.[7]

Computational Workflow

A typical workflow for the quantum chemical characterization of a molecule like this compound is depicted below. This process begins with the construction of the initial molecular geometry and proceeds through optimization and the calculation of various molecular properties.

Computational Workflow A 1. Molecular Structure Input B 2. Geometry Optimization A->B Initial Guess C 3. Frequency Analysis B->C Optimized Geometry D 4. Property Calculations C->D Verified Minimum E 5. Data Analysis & Visualization D->E Computed Properties

Figure 1: A generalized workflow for performing quantum chemical calculations, from initial structure input to final data analysis.

Step-by-Step Experimental Protocol
  • Molecule Building and Initial Geometry:

    • Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro, ChemDraw).

    • Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., UFF or MMFF94 force fields) to obtain a reasonable starting structure.

  • Selection of Computational Method and Basis Set:

    • Density Functional Theory (DFT): DFT is a popular choice due to its balance of accuracy and computational cost.[8]

      • Functionals:

        • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional that often provides a good balance for a variety of systems.[7]

        • M06-2X: A hybrid meta-GGA functional that is often recommended for main-group chemistry, noncovalent interactions, and thermochemistry.

    • Basis Sets:

      • Pople-style basis sets:

        • 6-31G(d): A good starting point for initial optimizations.

        • 6-311++G(d,p): A more flexible basis set that includes diffuse functions (++) for describing anions and polarization functions (d,p) for more accurate geometries and energies.[7]

      • Correlation-consistent basis sets (Dunning):

        • cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta): A high-quality basis set for achieving accurate results, particularly for single-point energy calculations.

  • Geometry Optimization:

    • Perform a full geometry optimization using the chosen DFT functional and basis set. This process systematically alters the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface).

    • The optimization is typically considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

  • Frequency Calculations:

    • Perform a frequency calculation on the optimized geometry at the same level of theory.

    • Purpose:

      • To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

      • To predict the vibrational (infrared and Raman) spectra of the molecule.[9]

      • To obtain zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Calculation of Molecular Properties:

    • Electronic Properties:

      • HOMO-LUMO energy gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's chemical reactivity and electronic transitions.[9]

      • Mulliken and Natural Bond Orbital (NBO) population analysis: To determine the distribution of atomic charges.

    • Spectroscopic Properties:

      • NMR chemical shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts.[7]

    • Molecular Electrostatic Potential (MEP):

      • The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.

Results and Discussion: A Comparative Analysis

Optimized Molecular Geometry

The optimized geometry of this compound is expected to be largely planar for the pyridine ring. The B(OH)₂ group will likely exhibit some rotation, and its conformation can influence intermolecular interactions. A comparison of key bond lengths and angles calculated with different methods is presented in Table 1.

Table 1: Predicted Optimized Geometrical Parameters for this compound

ParameterB3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)Expected Trend
C-F Bond Length (Å)~1.34~1.33Shorter with M06-2X
C-B Bond Length (Å)~1.55~1.54Generally shorter with M06-2X
C-O (methoxy) Bond Length (Å)~1.36~1.35Shorter with M06-2X
B-O Bond Length (Å)~1.37~1.36Shorter with M06-2X
C-N-C Bond Angle (°)~117~117.5Similar between methods
O-B-O Bond Angle (°)~118~118.5Similar between methods

Note: These are hypothetical values based on typical results for similar molecules.

Generally, the M06-2X functional is known to predict slightly shorter bond lengths compared to B3LYP. The choice of basis set will also influence the results, with larger basis sets providing more accurate geometries.

Electronic Properties

The electronic properties of this compound are crucial for its reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Table 2: Predicted Electronic Properties of this compound

PropertyB3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)
HOMO Energy (eV)-6.5-7.0
LUMO Energy (eV)-1.5-1.2
HOMO-LUMO Gap (eV)5.05.8
Dipole Moment (Debye)~3.5~3.7

Note: These are hypothetical values based on typical results for similar molecules.

The M06-2X functional typically predicts a larger HOMO-LUMO gap compared to B3LYP, suggesting greater kinetic stability. The significant dipole moment arises from the electronegative fluorine and oxygen atoms and the nitrogen in the pyridine ring.

Vibrational Frequencies

The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra for validation. Key vibrational modes are expected for the C-F, B-O, O-H, and pyridine ring stretching and bending vibrations.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeB3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)Expected Experimental Region
O-H Stretch~3650~36803600-3700[10]
C-H (Aromatic) Stretch3050-31003060-31103000-3100[11]
C=N, C=C (Ring) Stretch1580-16201590-16301550-1650[10]
B-O Stretch1350-13801360-13901330-1410
C-F Stretch1240-12701250-12801150-1250[9]

Note: Calculated frequencies are typically scaled to better match experimental values.

Both functionals are expected to provide good agreement with experimental data after appropriate scaling. Discrepancies between calculated and experimental spectra can often be attributed to intermolecular interactions in the solid state or solvent effects, which are not accounted for in gas-phase calculations unless explicitly modeled.

Conclusion: Guiding Rational Drug Design through Computation

Quantum chemical calculations offer a powerful, non-invasive approach to understanding the intrinsic properties of this compound. This guide has provided a comparative overview of common DFT methods and a practical workflow for their application.

  • Method Selection: For general-purpose calculations of geometry, electronic structure, and vibrational spectra, both B3LYP and M06-2X with a Pople-style basis set like 6-311++G(d,p) offer a good balance of accuracy and computational efficiency. For higher accuracy, particularly for reaction energies, more advanced functionals and larger basis sets may be necessary.

  • Predictive Power: These calculations can predict key molecular properties that govern reactivity and biological activity, thereby guiding the synthesis of new derivatives with improved potency and selectivity.[12]

  • Synergy with Experiment: Computational results are most powerful when used in conjunction with experimental data. They can aid in the interpretation of spectroscopic data and provide a theoretical framework for understanding observed chemical behavior.

By integrating these computational strategies into the drug discovery pipeline, researchers can make more informed decisions, ultimately accelerating the development of new and effective medicines.

References

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  • Khan, M. A., et al. (2023). Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. bioRxiv. Retrieved January 20, 2026, from [Link]

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  • Larkin, J. D., et al. (2008). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. National Institutes of Health. Retrieved January 20, 2026, from [Link]

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  • Parlak, C., et al. (2017). Experimental and computational study of the structure and spectroscopic properties of 1′,3′-Dihydrospiro[cyclohexane-1,2′-[2H]imidazo[4,5-b]pyridine]. ScienceDirect. Retrieved January 20, 2026, from [Link]

  • Szatylowicz, H., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Kotan, G., & Yüksek, H. (2021). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate Molecule. DergiPark. Retrieved January 20, 2026, from [Link]

  • Alver, Ö., & Dikmen, G. (2016). Structure analysis and spectroscopic characterization of 2-Fluoro-3-Methylpyridine-5-Boronic Acid with experimental (FT-IR, Raman, NMR and XRD) techniques and quantum chemical calculations. Sci-Hub. Retrieved January 20, 2026, from [Link]

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A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling of 2-Fluoro-5-methoxypyridine-4-boronic acid: A Comparative Catalyst Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery

In the landscape of modern medicinal chemistry, the 2-fluoro-5-methoxypyridine scaffold is a privileged structural motif. The strategic incorporation of a fluorine atom can significantly modulate the physicochemical properties of a molecule, enhancing metabolic stability, membrane permeability, and binding affinity to biological targets. The methoxy group, in turn, provides a handle for further functionalization and can influence the electronic nature of the pyridine ring. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of C-C bonds, enabling the linkage of this valuable heterocyclic building block with a diverse array of (hetero)aryl partners.[1][2]

However, the inherent electronic properties of 2-fluoropyridines and the position of the boronic acid at the 4-position present unique challenges to the synthetic chemist. These substrates are known to be susceptible to slow transmetalation and competitive protodeboronation, demanding a carefully optimized catalytic system to achieve high efficiency and yield.[3][4] This guide provides a comparative analysis of common catalyst systems for the Suzuki-Miyaura coupling of 2-Fluoro-5-methoxypyridine-4-boronic acid, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Comparative Analysis of Catalytic Systems

The success of the Suzuki-Miyaura coupling of this compound is critically dependent on the judicious selection of the palladium or nickel catalyst, the associated ligand, the base, and the solvent system. Below, we compare the performance of several state-of-the-art catalytic systems.

Table 1: Performance Comparison of Catalyst Systems for the Coupling of this compound with a Generic Aryl Bromide
Catalyst SystemPrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Key Considerations
1. Buchwald Palladacycle Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-10012-2485-95Highly active for challenging substrates; air-sensitive ligand requires inert atmosphere.[5]
2. Ferrocenyl Phosphine Pd₂(dba)₃dppfK₂CO₃Dioxane/H₂O90-11012-2475-90Robust and commercially available catalyst system; moderate activity.[1][6]
3. N-Heterocyclic Carbene (NHC) Pd-PEPPSI-IPrIPrK₃PO₄THF60-808-1680-92Air and moisture stable precatalyst; often shows high turnover numbers.
4. Nickel-Based System NiCl₂(PCy₃)₂PCy₃K₃PO₄Dioxane100-12018-3670-85Cost-effective alternative to palladium; may require higher temperatures and longer reaction times.[7]

Causality Behind Experimental Choices:

  • Palladium vs. Nickel: Palladium catalysts are the workhorses of Suzuki-Miyaura couplings due to their broad functional group tolerance and high reactivity.[8] However, nickel catalysts have emerged as a cost-effective and powerful alternative, particularly for the coupling of aryl fluorides and chlorides.[9]

  • Ligand Selection: The ligand plays a crucial role in stabilizing the metal center and facilitating the elementary steps of the catalytic cycle.

    • Bulky, Electron-Rich Phosphines (e.g., SPhos): These ligands promote the oxidative addition of the aryl halide to the Pd(0) center and accelerate the reductive elimination step, leading to higher catalyst turnover.[4]

    • Ferrocenyl Phosphines (e.g., dppf): The unique bite angle and electronic properties of dppf provide a good balance of stability and reactivity, making it a versatile ligand for a range of substrates.[1]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form highly stable complexes with palladium, often leading to more robust and long-lived catalysts.

  • Base and Solvent: The base activates the boronic acid for transmetalation.[8] A common combination is a carbonate or phosphate base in a mixture of an organic solvent (like dioxane or toluene) and water. Water can play a beneficial role in solubilizing the base and facilitating the formation of the active boronate species.[1]

Experimental Protocols

The following are detailed, step-by-step methodologies for two of the most effective catalytic systems.

Protocol 1: High-Yield Coupling using a Buchwald Palladacycle System

This protocol is recommended for achieving high yields, especially with challenging coupling partners.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene and deionized water (10:1 v/v)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Stir the reaction mixture vigorously at 100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Robust and Convenient Coupling using a Ferrocenyl Phosphine System

This protocol offers a reliable and convenient method using a commercially available and relatively air-stable catalyst.

Materials:

  • This compound (1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and deionized water (4:1 v/v)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound, the aryl bromide, Pd(dppf)Cl₂, and K₂CO₃.

  • Add the dioxane/water solvent mixture.

  • Heat the reaction mixture to 100 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • After the starting material is consumed (typically 12-24 hours), cool the mixture to ambient temperature.

  • Add ethyl acetate and water, and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Mandatory Visualizations

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R²-B(OH)₃]⁻ PdII_Both R¹-Pd(II)L_n-R² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim R¹-R² RedElim->Pd0 BoronicAcid R²-B(OH)₂ Base Base (e.g., OH⁻) BoronicAcid->Base Boronate [R²-B(OH)₃]⁻ Base->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_workflow General Experimental Workflow Start Reaction Setup (Inert Atmosphere) Reagents Addition of Reagents (Boronic Acid, Halide, Catalyst, Base) Start->Reagents Solvent Addition of Degassed Solvent Reagents->Solvent Reaction Heating and Stirring (Monitor Progress) Solvent->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation. The choice of catalyst system is paramount to success, with modern palladium catalysts featuring bulky, electron-rich phosphine ligands often providing the highest yields. For routine applications, commercially available and robust catalysts such as Pd(dppf)Cl₂ offer a reliable alternative. The emergence of nickel catalysis also presents a promising avenue for more sustainable and cost-effective syntheses. The protocols and comparative data presented in this guide serve as a valuable resource for researchers to navigate the complexities of this important reaction and accelerate the discovery of novel chemical entities.

References

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-773. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

  • Hybrid Phosphine/Amino‐Acid Ligands Built on Phenyl and Ferrocenyl Platforms: Application in the Suzuki Coupling of o‐Dibromobenzene with Fluorophenylboronic Acid. (2023). PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (n.d.). RSC Publishing. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Hartwig, J. F. (2012). Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides. PubMed Central. [Link]

  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. buchwaldgroup.mit.edu. [Link]

  • Bulky phosphine ligands promote palladium-catalysed protodeboronation. (2024). ChemRxiv. [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. (n.d.). RSC Publishing. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). ResearchGate. [Link]

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. (2023). NIH. [Link]

  • Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. (2013). Chemical Society Reviews (RSC Publishing). [Link]

  • The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. (n.d.). ResearchGate. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. [Link]

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A Comparative Guide to the Validation of Analytical Methods for 2-Fluoro-5-methoxypyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity and consistency of starting materials and intermediates are non-negotiable. 2-Fluoro-5-methoxypyridine-4-boronic acid, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its quality must be rigorously assessed to ensure the safety and efficacy of the final drug product. This guide provides an in-depth comparison of analytical methods for the validation of this compound, grounded in scientific principles and regulatory expectations.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] This involves a thorough evaluation of various performance characteristics to ensure the method is reliable, reproducible, and accurate. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for the validation of analytical procedures, which will be the basis for the methodologies discussed herein.[2][3][4][5]

The Criticality of Method Validation

Analytical method validation is a cornerstone of Good Manufacturing Practice (GMP) and is a regulatory requirement for products in clinical trials and those approved for sale.[1] A validated method provides confidence in the quality of the analytical data and ensures that the measurements are meaningful. For a crucial intermediate like this compound, a validated method is essential for:

  • Purity Assessment: Quantifying the main component and detecting and quantifying any impurities.

  • Stability Studies: Monitoring the degradation of the compound under various conditions.

  • Quality Control: Ensuring batch-to-batch consistency.

  • Regulatory Submissions: Providing the necessary data to support drug approval applications.[6]

Choosing the Right Analytical Tool: A Comparative Overview

Several analytical techniques can be employed for the analysis of this compound. The choice of method depends on the specific analytical need, such as identity confirmation, purity determination, or assay. This guide will focus on the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy methods.

Below is a comparative summary of these techniques for the analysis of this compound:

Analytical Technique Primary Application Strengths Challenges for Boronic Acids
HPLC-UV Assay, purity, and stability testingRobust, reproducible, and widely available.Potential for peak tailing; boronic acids can be challenging to retain on traditional reversed-phase columns.
GC-MS Impurity profiling, detection of volatile impuritiesHigh sensitivity and specificity, excellent for identifying unknown impurities.Derivatization is often required due to the low volatility of boronic acids.[7][8][9]
¹H and ¹¹B NMR Identity, quantification, and structural elucidationNon-destructive, provides detailed structural information, can be used for absolute quantification (qNMR).Lower sensitivity compared to chromatographic methods; requires specialized equipment and expertise.[10][11][12][13][14]

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method follows a structured workflow to evaluate its performance characteristics. The following diagram illustrates the key stages of this process.

Analytical Method Validation Workflow cluster_Plan Planning & Protocol cluster_Execute Execution cluster_Report Reporting & Lifecycle Plan Define Analytical Target Profile (ATP) & Method Requirements Protocol Develop & Document Validation Protocol Plan->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits Detection & Quantitation Limits Protocol->Limits Robustness Robustness Protocol->Robustness Report Generate Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report Lifecycle Continuous Monitoring & Lifecycle Management Report->Lifecycle

Caption: A generalized workflow for the validation of an analytical method.

I. High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC with UV detection is a workhorse in pharmaceutical analysis for assay and impurity determination. A reversed-phase HPLC method is typically preferred for its versatility.

Experimental Protocol: Stability-Indicating RP-HPLC Method
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 2.5) is a common starting point for separating polar and non-polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Validation Parameters and Acceptance Criteria

1. Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[15][16]

  • Procedure:

    • Analyze a blank (diluent).

    • Analyze a sample of this compound.

    • Analyze a spiked sample containing known impurities.

    • Perform forced degradation studies (acid, base, oxidation, heat, and light) to generate potential degradation products.[17][18][19]

  • Acceptance Criteria: The peak for this compound should be free from interference from the blank, known impurities, and degradation products. Peak purity analysis using a diode array detector should confirm the homogeneity of the analyte peak.

2. Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte.[15]

  • Procedure: Prepare a series of at least five concentrations of this compound, typically ranging from 50% to 150% of the expected working concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy: The closeness of the test results to the true value.[15][20]

  • Procedure: Perform recovery studies by spiking a placebo or a known matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[21]

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

5. Detection Limit (DL) and Quantitation Limit (QL):

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by signal-to-noise ratio (typically 3:1 for DL and 10:1 for QL).

  • Acceptance Criteria: The QL should be sufficiently low to accurately measure any specified impurities.

6. Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[16][20]

  • Procedure: Introduce small variations in parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by these variations.

II. Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For non-volatile compounds like boronic acids, derivatization is a necessary step to increase their volatility.

Experimental Protocol: Derivatization followed by GC-MS
  • Derivatization: A common approach is to convert the boronic acid to a more volatile boronate ester. This can be achieved by reacting the sample with a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by forming a cyclic ester with a diol.

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points.

  • Injection: Split or splitless injection depending on the concentration of the analytes.

  • MS Detection: Electron ionization (EI) with scanning mode for identification and selected ion monitoring (SIM) mode for quantification.

Validation Parameters and Acceptance Criteria

The validation parameters for GC-MS are similar to those for HPLC. However, there are some specific considerations:

  • Specificity: The mass spectrum provides a high degree of specificity. The fragmentation pattern of the derivatized this compound should be unique and distinguishable from other components.

  • Derivatization Efficiency: The robustness of the method will also depend on the reproducibility of the derivatization reaction. This should be evaluated as part of the method development and robustness studies.

  • Linearity and Range: The linear range may be narrower than in HPLC, and care must be taken to avoid detector saturation.

  • Accuracy and Precision: The acceptance criteria are generally the same as for HPLC.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy Method Validation

NMR spectroscopy is an invaluable tool for the structural elucidation and quantification of organic molecules. Both ¹H and ¹¹B NMR can be utilized for the analysis of this compound.

Experimental Protocol: Quantitative NMR (qNMR)
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the analyte and an internal standard are soluble (e.g., DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid).

  • Acquisition Parameters: Optimized pulse sequence and relaxation delay to ensure accurate integration.

  • Data Processing: Careful integration of the analyte and internal standard signals.

Validation Parameters and Acceptance Criteria
  • Specificity: The chemical shifts and coupling constants in the ¹H NMR spectrum provide a unique fingerprint of the molecule. ¹¹B NMR can confirm the presence of the boronic acid moiety.[12][13]

  • Linearity and Range: A calibration curve can be generated by plotting the ratio of the analyte to internal standard integral against the concentration ratio.

  • Accuracy: Determined by comparing the qNMR results to those obtained from a primary method or by using a certified reference material.

  • Precision: Assessed by repeated measurements of the same sample. The RSD should typically be ≤ 2.0%.

  • Robustness: Evaluated by varying parameters such as the relaxation delay and the number of scans.

Comparative Data Summary

The following table presents a hypothetical comparison of the performance of the three validated methods for the assay of this compound.

Validation Parameter HPLC-UV GC-MS (after derivatization) qNMR
Specificity High (with peak purity)Very High (mass spectrum)Very High (chemical shifts)
Linearity (r²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 99.5 - 101.0%98.0 - 102.0%99.0 - 101.0%
Precision (% RSD) < 1.5%< 2.0%< 1.0%
LOD/LOQ Low (ng/mL range)Very Low (pg/mL range)High (µg/mL range)
Throughput HighMedium (due to derivatization)Low

Conclusion: Selecting the Optimal Method

The choice of the analytical method for the validation of this compound should be guided by the specific requirements of the analysis.

  • For routine quality control (assay and purity), a validated RP-HPLC method is often the most practical and efficient choice. It offers a good balance of performance, robustness, and accessibility.

  • For the identification and quantification of trace-level volatile impurities, a validated GC-MS method is superior. The high sensitivity and specificity of mass spectrometric detection are invaluable for impurity profiling.

  • For definitive structural confirmation and as a primary method for determining purity, qNMR is the gold standard. Its non-destructive nature and reliance on fundamental physical properties make it a powerful tool for certifying reference materials.

Ultimately, a combination of these techniques may be necessary to build a comprehensive analytical control strategy for this compound, ensuring its quality and suitability for its intended use in pharmaceutical development. This aligns with the modern lifecycle approach to analytical procedures, where methods are continuously monitored and improved.[22]

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link][2]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link][3]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link][20]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available at: [Link][23]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link][15]

  • Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst (RSC Publishing). Available at: [Link][10]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link][4]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link][22]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available at: [Link][6]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link][24]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn. Available at: [Link][5]

  • Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. PubMed. Available at: [Link][7]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. gmp-compliance.org. Available at: [Link][25]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). Available at: [Link][26]

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. Available at: [Link][27]

  • Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed. Available at: [Link][8]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link][16]

  • Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry (ACS Publications). Available at: [Link][11]

  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. Available at: [Link][28]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link][29]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry (ACS Publications). Available at: [Link][12]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF. ResearchGate. Available at: [Link][9]

  • EMA publishes Document on the Validation of analytical Methods. gmp-compliance.org. Available at: [Link][30]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry (ACS Publications). Available at: [Link][13]

  • Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. ResearchGate. Available at: [Link][14]

  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. Available at: [Link][31]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research. Available at: [Link][32]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Available at: [Link][17]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link][33]

  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link][34]

  • (PDF) Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in Powder Used for Making Solution in Vial for 1M & IV Injections. ResearchGate. Available at: [Link][18]

  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results. Available at: [Link][19]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link][35]

  • Method Validation Guidelines. BioPharm International. Available at: [Link][1]

  • VALIDATION OF ANALYTICAL METHODS. IKEV. Available at: [Link][21]

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A Comparative Guide to Purity Assessment of Synthesized 2-Fluoro-5-methoxypyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of building blocks such as 2-Fluoro-5-methoxypyridine-4-boronic acid is of paramount importance. As a key intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs), its impurity profile can significantly impact reaction yields, downstream purification efforts, and the safety and efficacy of the final product. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound, supported by experimental insights and protocols.

The unique chemical nature of boronic acids, including their propensity to form trimeric anhydrides (boroxines) and undergo protodeboronation, presents specific analytical challenges. A multi-faceted analytical approach is therefore essential for a comprehensive purity assessment. This guide will explore the utility and limitations of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Elemental Analysis (EA).

Understanding the Synthetic Landscape and Potential Impurities

A common synthetic route to this compound involves a lithium-halogen exchange of a suitable precursor, such as 4-bromo-2-fluoro-5-methoxypyridine, followed by borylation with a trialkyl borate.[1] This process, while effective, can introduce several classes of impurities that must be monitored.

Potential Impurities in the Synthesis of this compound:

Impurity ClassSpecific ExamplesOrigin
Precursor-Related 4-bromo-2-fluoro-5-methoxypyridineIncomplete lithium-halogen exchange.
Process-Related 2-Fluoro-5-methoxypyridine (protodeboronation product)Cleavage of the C-B bond by residual moisture or acidic conditions.[2]
2,2'-Difluoro-5,5'-dimethoxy-4,4'-bipyridine (homocoupling product)Self-coupling of the organolithium intermediate or the boronic acid.
Product-Related This compound boroxineDehydration of the boronic acid to form a cyclic trimeric anhydride.[2]

A Multi-Modal Approach to Purity Verification

A single analytical technique is often insufficient to fully characterize the purity of a boronic acid. The following sections compare the most effective methods, highlighting their strengths and weaknesses in the context of this compound analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Deep Dive

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR provides a wealth of information.

Expertise & Experience: While ¹H and ¹³C NMR are standard for confirming the organic framework, ¹⁹F and ¹¹B NMR are crucial for this specific molecule. ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom, making it an excellent probe for identifying any byproducts where the fluorine's chemical environment has changed. ¹¹B NMR directly observes the boron center, allowing for the differentiation between the boronic acid and its boroxine form.[3]

Trustworthiness: The quantitative nature of NMR (qNMR), when performed with an internal standard, can provide a highly accurate measure of the absolute purity of the material.

Authoritative Grounding: The chemical shifts and coupling constants in NMR are governed by fundamental quantum mechanical principles, providing an unambiguous structural fingerprint of the molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh ~10-20 mg of the synthesized this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key signals to observe include the aromatic protons and the methoxy protons. The absence of signals corresponding to the starting material or the protodeboronated pyridine is a key indicator of purity.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. This will confirm the carbon backbone of the molecule.

  • ¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum. A single resonance is expected for the fluorine atom on the pyridine ring. The presence of other signals could indicate impurities.[4]

  • ¹¹B NMR Acquisition: Acquire a ¹¹B NMR spectrum. The boronic acid should exhibit a characteristic broad signal. The presence of a second, often sharper, signal may indicate the presence of the boroxine.[3]

Data Presentation: Predicted NMR Data

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H8.0-8.5sPyridine ring proton
7.0-7.5sPyridine ring proton
3.8-4.2sMethoxy group protons
¹³C160-165dC-F
150-155sC-O
140-145sC-B
110-115sPyridine ring carbon
105-110sPyridine ring carbon
55-60qMethoxy carbon
¹⁹F-70 to -90sReferenced to CFCl₃
¹¹B25-35br sBoronic acid
20-25sBoroxine (if present)

Workflow for NMR Purity Assessment

cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis prep Dissolve sample and internal standard in deuterated solvent H1 ¹H NMR prep->H1 C13 ¹³C NMR prep->C13 F19 ¹⁹F NMR prep->F19 B11 ¹¹B NMR prep->B11 struct_confirm Confirm Structure H1->struct_confirm impurity_id Identify Impurities H1->impurity_id quantify Quantify Purity (qNMR) H1->quantify C13->struct_confirm F19->impurity_id B11->impurity_id struct_confirm->quantify impurity_id->quantify

Caption: Workflow for NMR-based purity assessment.

High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse

HPLC is a cornerstone of purity analysis, offering excellent separation of the target compound from its impurities. For a polar molecule like this compound, both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be considered.

Expertise & Experience: Reversed-phase HPLC is the more common starting point. However, the polarity of the analyte may lead to poor retention on traditional C18 columns. In such cases, using a polar-embedded or "aqua" type C18 column, or switching to a HILIC method, is advisable.[5] The choice of mobile phase is also critical; an acidic mobile phase can suppress the ionization of the boronic acid and improve peak shape, but care must be taken to avoid on-column degradation.

Trustworthiness: When coupled with a UV detector, HPLC provides a robust method for quantifying the purity of the main component as a percentage of the total peak area. This is often referred to as "area percent purity."

Authoritative Grounding: The separation in HPLC is based on the differential partitioning of analytes between a stationary phase and a mobile phase, a well-established physicochemical principle.

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Dilute further to an appropriate concentration for injection (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: A polar-embedded reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Data Analysis: Integrate the peaks in the chromatogram. Calculate the area percent purity of the main peak relative to the total area of all peaks.

Data Presentation: HPLC Purity Analysis Comparison

Analytical MethodPrincipleAdvantagesDisadvantages
Reversed-Phase HPLC Partitioning based on hydrophobicity.[6]Widely available, robust, good for separating less polar impurities.May have poor retention for the polar analyte.
HILIC Partitioning into a water-enriched layer on a polar stationary phase.Excellent retention for polar compounds.Can be less robust, longer equilibration times.

Workflow for HPLC Purity Assessment

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep Dissolve sample in mobile phase compatible solvent inject Inject onto HPLC system prep->inject separate Separation on column inject->separate detect UV Detection separate->detect integrate Integrate peaks detect->integrate calculate Calculate area % purity integrate->calculate

Sources

A Mechanistic and Comparative Guide to Reactions Involving 2-Fluoro-5-methoxypyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to construct complex molecular architectures is paramount. Heterocyclic building blocks, particularly substituted pyridines, are of immense interest due to their prevalence in pharmaceuticals and functional materials. Among these, 2-Fluoro-5-methoxypyridine-4-boronic acid has emerged as a versatile reagent. This guide provides an in-depth technical analysis of the mechanistic nuances of reactions involving this compound, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. We will objectively compare its performance with alternative boronic acids, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.

The Strategic Advantage of this compound: A Molecular Portrait

This compound is a strategically functionalized pyridine derivative. The interplay of its substituents—a fluorine atom at the 2-position, a methoxy group at the 5-position, and the boronic acid moiety at the 4-position—imparts a unique electronic profile that governs its reactivity.

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which can influence the acidity of the boronic acid and the electron density of the pyridine ring.[1][2] This can be advantageous in mitigating the "2-pyridyl problem," a phenomenon where the lone pair of the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition.[3] The methoxy group, on the other hand, is an electron-donating group through resonance, which can modulate the overall electronic character of the ring. The position of the boronic acid at C4 circumvents some of the steric hindrance and potential for catalyst poisoning often associated with 2-pyridylboronic acids.

Mechanistic Deep Dive: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, proceeding through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding the mechanistic intricacies is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.

The catalytic cycle can be broadly divided into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species. The electronic properties of the boronic acid play a critical role here; electron-withdrawing groups can sometimes slow down this step.[5]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

dot graph "Suzuki-Miyaura_Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Pd(0)L2" [label="Pd(0)L2"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-X)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Ar-Pd(II)L2-X" [label="Ar-Pd(II)L2-X"]; "Transmetalation" [label="Transmetalation\n(R-B(OH)2 + Base)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Ar-Pd(II)L2-R" [label="Ar-Pd(II)L2-R"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Ar-R" [label="Ar-R Product", shape=cds, fillcolor="#34A853"];

"Pd(0)L2" -> "Oxidative_Addition" [arrowhead=vee]; "Oxidative_Addition" -> "Ar-Pd(II)L2-X" [arrowhead=vee]; "Ar-Pd(II)L2-X" -> "Transmetalation" [arrowhead=vee]; "Transmetalation" -> "Ar-Pd(II)L2-R" [arrowhead=vee]; "Ar-Pd(II)L2-R" -> "Reductive_Elimination" [arrowhead=vee]; "Reductive_Elimination" -> "Pd(0)L2" [arrowhead=vee]; "Reductive_Elimination" -> "Ar-R" [style=dashed, arrowhead=vee]; } Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electronic nature of the substituents on this compound directly impacts the transmetalation step. The electron-withdrawing fluorine atom can increase the Lewis acidity of the boron, potentially facilitating the formation of the boronate complex with the base.[6] However, it also reduces the nucleophilicity of the pyridine ring being transferred. Conversely, the electron-donating methoxy group can help to counterbalance this effect. This electronic tug-of-war makes the choice of base and reaction conditions particularly important for achieving high yields.

Performance Comparison: this compound vs. Alternatives

To provide a clear performance benchmark, we compare the reactivity of this compound with other structurally related pyridine boronic acids in the Suzuki-Miyaura coupling with a model aryl bromide. While direct side-by-side comparative studies are limited in the literature, we can infer performance based on general principles and data from similar systems.[7][8][9]

Boronic AcidKey Structural FeaturesExpected Reactivity in Suzuki CouplingRepresentative Yield (%)
This compound Electron-withdrawing F at C2, Electron-donating OMe at C5Moderate to high, balanced electronics75-90
2-Fluoropyridine-4-boronic acidElectron-withdrawing F at C2Moderate, potentially slower transmetalation70-85
5-Methoxypyridine-4-boronic acidElectron-donating OMe at C5High, increased nucleophilicity80-95
Pyridine-4-boronic acidUnsubstitutedGood, baseline reactivity70-90

Note: The yields presented are representative ranges and can vary significantly based on the specific aryl halide, catalyst, ligand, base, solvent, and temperature used.

The data suggests that the balanced electronic nature of this compound makes it a robust coupling partner, offering a good compromise between activation of the boronic acid and the nucleophilicity of the transferring group.

Experimental Protocols: A Guide to Successful Synthesis

A standardized and well-documented protocol is essential for reproducibility and for the objective comparison of different reagents. Below is a general experimental procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for use with this compound.

General Procedure for Suzuki-Miyaura Coupling:

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

dot digraph "Suzuki_Miyaura_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_Preparation" { label="Reaction Setup"; bgcolor="#F1F3F4"; "Reactants" [label="Combine Aryl Halide,\nBoronic Acid, Catalyst, Base"]; "Inert_Atmosphere" [label="Inert Atmosphere\n(Ar or N2)"]; "Solvent" [label="Add Degassed Solvent"]; "Reactants" -> "Inert_Atmosphere" -> "Solvent"; }

subgraph "cluster_Reaction" { label="Reaction"; bgcolor="#F1F3F4"; "Heating" [label="Heat and Stir\n(Monitor by TLC/LC-MS)"]; }

subgraph "cluster_Workup" { label="Workup & Purification"; bgcolor="#F1F3F4"; "Quench" [label="Cool and Dilute"]; "Extraction" [label="Wash with Water/Brine"]; "Drying" [label="Dry and Concentrate"]; "Purification" [label="Column Chromatography"]; "Quench" -> "Extraction" -> "Drying" -> "Purification"; }

"Solvent" -> "Heating"; "Heating" -> "Quench"; } Caption: A generalized workflow for Suzuki-Miyaura cross-coupling.

Beyond Suzuki-Miyaura: Exploring Buchwald-Hartwig Amination

While the Suzuki-Miyaura reaction is the primary application for this compound, the resulting biaryl products can be valuable intermediates in other transformations. For instance, if the coupled aryl group contains a halide, it can subsequently undergo a Buchwald-Hartwig amination to introduce a C-N bond.[10][11]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[12][13] The mechanism is similar to the Suzuki-Miyaura reaction, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

dot graph "Buchwald-Hartwig_Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#EA4335", color="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Pd(0)L2" [label="Pd(0)L2"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-X)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Ar-Pd(II)L2-X" [label="Ar-Pd(II)L2-X"]; "Amine_Coordination" [label="Amine Coordination\n& Deprotonation (Base)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Ar-Pd(II)L2-NR2" [label="[Ar-Pd(II)L2(HNR2)]+X- -> Ar-Pd(II)L2-NR2"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Ar-NR2" [label="Ar-NR2 Product", shape=cds, fillcolor="#34A853"];

"Pd(0)L2" -> "Oxidative_Addition" [arrowhead=vee]; "Oxidative_Addition" -> "Ar-Pd(II)L2-X" [arrowhead=vee]; "Ar-Pd(II)L2-X" -> "Amine_Coordination" [arrowhead=vee]; "Amine_Coordination" -> "Ar-Pd(II)L2-NR2" [arrowhead=vee]; "Ar-Pd(II)L2-NR2" -> "Reductive_Elimination" [arrowhead=vee]; "Reductive_Elimination" -> "Pd(0)L2" [arrowhead=vee]; "Reductive_Elimination" -> "Ar-NR2" [style=dashed, arrowhead=vee]; } Caption: The catalytic cycle of the Buchwald-Hartwig amination.

While there is limited direct literature on the use of products derived from this compound in Buchwald-Hartwig aminations, the general principles of this reaction suggest that such transformations are feasible. The electronic properties of the substituted pyridine ring would likely influence the rate of reductive elimination.

Conclusion

This compound stands as a valuable and versatile building block for the synthesis of complex substituted pyridines. Its unique electronic profile, arising from the interplay of the fluoro and methoxy substituents, provides a balance of reactivity that can be effectively harnessed in Suzuki-Miyaura cross-coupling reactions. By understanding the underlying mechanistic principles and carefully selecting reaction conditions, researchers can leverage this reagent to access a wide array of novel molecular architectures with potential applications in drug discovery and materials science. Further exploration of its utility in other cross-coupling reactions, such as the Buchwald-Hartwig amination, will undoubtedly expand its synthetic repertoire.

References

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Zhang, L., et al. (2021). Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. Nature Communications, 12(1), 1-9. [Link]

  • Dudley, G. B., et al. (2004). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 6(23), 4295-4298. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]

  • Wasihun, M., et al. (2022). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. New Journal of Chemistry, 46(36), 17351-17361. [Link]

  • Abbasi, H., et al. (2013). Additivity of substituent effects on the proton affinity and gas-phase basicity of pyridines. Computational and Theoretical Chemistry, 1017, 107-113. [Link]

  • Afrin, S., et al. (2022). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. Journal of Molecular Modeling, 28(1), 1-13. [Link]

  • Kwiecień, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3, 4, 5-tribromo-2, 6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • LookChem. (n.d.). Cas 1043869-98-2, 5-FLUORO-2-METHOXYPYRIDINE-4-BORONIC ACID. [Link]

  • Pearson. (2024, September 23). EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. [Link]

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(21), 8249-8254. [Link]

  • ACS Omega. (2022, July 1). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]

  • Organic & Biomolecular Chemistry. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. [Link]

  • ResearchGate. (2025, December 22). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Molecules. (2021, February 22). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

Sources

A Comparative Guide to 2-Fluoro-5-methoxypyridine-4-boronic Acid in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast array of reagents available, heteroaryl boronic acids have emerged as indispensable tools, largely due to their versatility in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of 2-Fluoro-5-methoxypyridine-4-boronic acid , a fluorinated pyridyl boronic acid, with its non-fluorinated and isomeric counterparts. By examining its performance in the renowned Suzuki-Miyaura coupling and its role in the synthesis of biologically active molecules, we aim to provide researchers with the critical insights necessary for informed experimental design.

The Strategic Advantage of Fluorine Substitution in Pyridyl Boronic Acids

The introduction of a fluorine atom onto the pyridine ring, as seen in this compound, is not a trivial modification. This small but highly electronegative atom imparts significant changes to the electronic properties of the molecule, which in turn can profoundly influence its reactivity in catalytic cycles.

One of the primary challenges in using pyridyl boronic acids in Suzuki-Miyaura couplings is the potential for the lone pair of electrons on the pyridine nitrogen to coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or the formation of off-cycle, inactive species, ultimately diminishing reaction efficiency and yields. The presence of an electron-withdrawing fluorine atom, particularly at the 2-position, mitigates this "pyridyl problem." By reducing the electron density of the pyridine ring, the Lewis basicity of the nitrogen is attenuated, lessening its propensity to interfere with the palladium catalyst and thereby facilitating a more efficient cross-coupling process.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction stands as a cornerstone of carbon-carbon bond formation in contemporary organic synthesis. The choice of boronic acid is a critical parameter that dictates the success and efficiency of this transformation. While direct, peer-reviewed comparative studies under identical conditions for this compound are not extensively documented, we can infer its performance based on the established principles of an extensive body of literature on similar substrates.

General Reactivity and Comparison with Alternatives

Generally, the reactivity of boronic acids in the Suzuki-Miyaura catalytic cycle is influenced by the rate of transmetalation, which is often the rate-determining step. The electronic nature of the substituents on the aromatic ring of the boronic acid plays a crucial role in this step.

To illustrate the expected performance of this compound, we can consider a representative Suzuki-Miyaura coupling with a generic aryl bromide. The following table provides a comparative summary of expected yields based on data from similar heteroaryl boronic acid couplings.[1][2] It is crucial to note that these are illustrative and actual yields will be highly dependent on the specific substrates and optimized reaction conditions.

Boronic AcidCoupling Partner (Ar-Br)Catalyst System (Typical)Base (Typical)Solvent (Typical)Expected Yield (%)
This compound 4-BromoanisolePd(PPh₃)₄K₂CO₃Dioxane/H₂OGood to Excellent
5-Methoxypyridine-4-boronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃Dioxane/H₂OModerate to Good
2-Fluoropyridine-4-boronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃Dioxane/H₂OGood to Excellent
Pyridine-4-boronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃Dioxane/H₂OModerate

The anticipated higher yield for this compound compared to its non-fluorinated counterpart, 5-methoxypyridine-4-boronic acid, can be attributed to the electronic effect of the fluorine atom, which, as previously discussed, reduces catalyst inhibition.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram outlines a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction involving a pyridyl boronic acid.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Aryl Halide, Boronic Acid, Base, and Catalyst/Ligand inert Establish Inert Atmosphere (Argon/Nitrogen) start->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end Characterize Final Product purify->end Medicinal_Chemistry_Application boronic_acid 2-Fluoro-5-methoxy- pyridine-4-boronic acid coupling Suzuki-Miyaura Coupling boronic_acid->coupling scaffold Bioactive Scaffold (with leaving group, e.g., -Br) scaffold->coupling product Novel Bioactive Molecule coupling->product

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Fluoro-5-methoxypyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the proper disposal of 2-Fluoro-5-methoxypyridine-4-boronic acid (CAS No. 1451392-17-8), a vital reagent in contemporary drug discovery and organic synthesis. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The information herein is synthesized from the safety data sheets (SDS) of structurally similar compounds and established principles for handling organoboron reagents.

Understanding the Hazard Profile

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2][3][5]

  • Respiratory Tract Irritation: Inhalation of dust may lead to respiratory discomfort.[1][5]

  • Harmful if Swallowed or Inhaled: Ingestion or significant inhalation may be harmful.[1][6][7]

It is important to note that boronic acids as a class are generally considered to have low toxicity.[8][9] However, the presence of the fluorinated pyridine ring necessitates careful handling.

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[3]

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses or gogglesProtects against splashes and airborne particles.
Hand Protection Nitrile gloves (or other chemically resistant gloves)Prevents skin contact and potential irritation.[1][10]
Body Protection Standard laboratory coatProtects clothing and skin from accidental spills.
Respiratory Use in a well-ventilated area or a chemical fume hoodMinimizes inhalation of dust particles.[1][5] If dust formation is significant, a respirator may be required.[1]

Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Do not discharge to sewer systems.[10]

Small Quantities (e.g., residual amounts on labware)
  • Rinsing: Rinse contaminated labware (e.g., spatulas, weighing boats, glassware) with a suitable organic solvent such as methanol or acetone.

  • Collection: Collect the rinsate in a designated hazardous waste container.

  • Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," the chemical name, and the approximate concentration.

Unused or Waste Product (Solid)
  • Containment: The primary container of the waste chemical should be securely sealed.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Segregation: Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[3]

  • Disposal Request: Arrange for pickup by your institution's licensed chemical waste disposal service.[4]

Contaminated Materials (e.g., gloves, absorbent pads)
  • Collection: Place all contaminated disposable materials into a designated, sealed plastic bag or container.

  • Labeling: Label the bag or container as "Hazardous Waste" and specify the contaminant.

  • Disposal: Dispose of this container along with your solid chemical waste.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and, if necessary, evacuate.[1]

  • Assess the Spill: Determine the extent of the spill and whether it is manageable with available resources. For large spills, contact your institution's emergency response team.

  • Don Appropriate PPE: Before cleanup, ensure you are wearing the correct PPE as outlined in Section 2.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[1][2]

    • For spills in a solvent, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[1]

The Chemistry of Boronic Acid Waste Treatment

For laboratories with the capability for chemical treatment of waste streams, the acidic nature of boronic acids can be exploited. Boronic acids can be converted to their corresponding boronate salts by treatment with a basic solution (e.g., 1M NaOH).[11][12] These salts are generally more water-soluble and can be partitioned into an aqueous layer during a workup, which can be a method for separation from non-acidic waste products. However, the final aqueous waste stream containing the boronate must still be disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_characterization Waste Characterization cluster_disposal_path Disposal Pathway Waste Waste this compound Solid Solid Waste Waste->Solid Unused Product Liquid Liquid Waste (in solvent) Waste->Liquid Reaction Quench/ Workup Contaminated Contaminated Materials Waste->Contaminated Spill Cleanup/ PPE SealLabel Seal and Label as Hazardous Waste Solid->SealLabel Liquid->SealLabel Contaminated->SealLabel LicensedDisposal Licensed Chemical Waste Disposal SealLabel->LicensedDisposal

Caption: Decision workflow for the disposal of this compound.

References

  • AFG Bioscience. (2016). 2-Fluoro-6-methoxypyridine-3-boronic acid - SAFETY DATA SHEET. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]

  • MDPI. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • Reddit. (2017). Trying to remove a boronic acid in a workup. Help!. Retrieved from [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process?. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 2-Fluoro-5-methoxypyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Fluoro-5-methoxypyridine-4-boronic acid. As a crucial building block in medicinal chemistry, understanding its hazard profile is paramount to ensuring a safe and efficient laboratory environment. This document moves beyond a simple checklist, offering a procedural framework grounded in the principles of risk assessment and chemical causality.

Hazard Identification and Risk Assessment

This compound is a substituted pyridine derivative. While comprehensive toxicological data for this specific molecule is not extensively published, its known classifications and the general properties of boronic acids necessitate careful handling. The primary hazards are associated with irritation and potential harm upon ingestion.

Based on available data, the compound is classified with the following hazards[1]:

Hazard ClassificationGHS Hazard StatementDescription
Acute Oral ToxicityH302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Respiratory IrritationH335May cause respiratory irritation.

The primary routes of exposure are inhalation of the powder, direct contact with skin and eyes, and accidental ingestion. The causality is clear: the acidic nature and reactivity of the boronic acid moiety, combined with the properties of the fluorinated pyridine ring, can lead to irritation and damage to biological tissues upon contact.

The Core of Protection: Engineering Controls

Before considering personal protective equipment, the first and most effective line of defense is the implementation of robust engineering controls. PPE should never be the sole means of protection.

  • Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood.[2][3] This is critical to prevent the inhalation of fine powders, which can cause respiratory irritation[1]. The fume hood sash should be kept as low as possible to maximize containment.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation[1].

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all work with this compound.

  • Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing, tight-fitting chemical splash goggles should be worn.[4][5] A face shield, worn in conjunction with goggles, is recommended when transferring large volumes of solutions.

Skin and Body Protection

This compound is known to cause skin irritation[1].

  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact.[2] It is crucial to check the manufacturer's specifications for compatibility and breakthrough times. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and tight-fitting cuffs is required to protect street clothes and underlying skin.

  • Footwear: Closed-toe shoes must be worn in the laboratory at all times.

Respiratory Protection

If engineering controls are properly used, respiratory protection is typically not required.

  • Standard Operations: For weighing and handling small quantities within a certified chemical fume hood, no additional respiratory protection is necessary.

  • Emergency or High-Risk Scenarios: In the event of a large spill outside of a fume hood or if engineering controls fail, a NIOSH-approved respirator with a particulate filter (N95 or higher) may be required.[6]

Summary of PPE Requirements

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing SolidSafety GogglesNitrile GlovesLab CoatNot required in a fume hood
Preparing SolutionsSafety GogglesNitrile GlovesLab CoatNot required in a fume hood
Large Volume TransfersGoggles & Face ShieldNitrile GlovesLab CoatNot required in a fume hood
Small Spill CleanupSafety GogglesNitrile GlovesLab CoatN95 Respirator (if outside hood)

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a standardized workflow minimizes the risk of exposure and ensures procedural consistency.

Step 1: Preparation
  • Don all required PPE as outlined in the table above.

  • Designate a specific area within the fume hood for handling the compound.

  • Assemble all necessary equipment (spatulas, weigh paper, glassware, solvents) inside the fume hood.

Step 2: Weighing and Transfer
  • Carefully open the container inside the fume hood to avoid creating airborne dust.

  • Use a spatula to transfer the desired amount of the solid to weigh paper or directly into a tared vessel.

  • Close the primary container tightly.

Step 3: Dissolution and Reaction
  • Add the solvent to the vessel containing the boronic acid.

  • Ensure the vessel is securely capped or covered during any mixing or agitation.

Step 4: Post-Handling
  • Decontaminate any surfaces within the fume hood that may have come into contact with the chemical.

  • Segregate all waste as described in the disposal plan.

  • Properly remove gloves and wash hands thoroughly with soap and water.

Safe Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 handle1 Weigh Solid prep2->handle1 handle2 Prepare Solution handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Segregate Waste clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Workflow for handling this compound.

Emergency and Disposal Plans

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8][9]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][8][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][9]

Spill Response

For small spills of solid material within a fume hood:

  • Ensure appropriate PPE is worn.

  • Gently sweep or scoop the material into a labeled, sealed container for hazardous waste.[6] Avoid generating dust.

  • Clean the spill area with a suitable solvent and decontaminate.

  • For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect unused compound and contaminated materials (e.g., weigh paper, gloves) in a clearly labeled, sealed container.[10]

  • Liquid Waste: Collect solutions in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.[3]

  • Disposal: Arrange for pickup and disposal through your institution's EHS office in accordance with local, state, and federal regulations.[9][10]

Spill Response Decision Diagram

G spill Spill Occurs location Is spill in fume hood? spill->location size Is spill small? location->size Yes evacuate Evacuate area. Contact EHS. location->evacuate No cleanup Wear appropriate PPE. Clean up with spill kit. size->cleanup Yes size->evacuate No

Caption: Decision-making workflow for spill response.

By integrating these safety protocols and operational plans into your daily laboratory work, you can effectively mitigate the risks associated with handling this compound, ensuring a safer environment for discovery.

References

  • How To Safely Dispose of Boric Acid. Lab Alley. [Link]

  • Disposal Of Boric Acid. Sciencing. [Link]

  • Boric acid. Chemtalk - #1 Science Forum For Lab Technicians. [Link]

  • Boric Acid Safety & Hazards. Lab Alley. [Link]

  • Boric Acid. IsoLab, University of Washington. [Link]

  • What Are The Safety Precautions For Using Boric Acid? Chemistry For Everyone. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.